2-Chloro-5-nitropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCBNMYNAHUDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145695 | |
| Record name | 2-Chloro-5-nitropyrimidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10320-42-0 | |
| Record name | 2-Chloro-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10320-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-5-nitropyrimidine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10320-42-0 | |
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| Record name | 2-Chloro-5-nitropyrimidine | |
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| Record name | 2-chloro-5-nitropyrimidine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.627 | |
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| Record name | 2-Chloro-5-nitropyrimidine | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-nitropyrimidine (CAS Number: 10320-42-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-nitropyrimidine, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and its application in the development of biologically active compounds.
Core Chemical and Physical Properties
This compound is a solid, yellow-to-green crystalline powder at room temperature. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 10320-42-0 | [1] |
| Molecular Formula | C₄H₂ClN₃O₂ | [1] |
| Molecular Weight | 159.53 g/mol | [1] |
| Appearance | Solid, Light orange to Yellow to Green powder to crystal | |
| Melting Point | 105-110 °C | |
| Purity | ≥97% | [1] |
| Storage Temperature | -20°C | [1] |
| SMILES String | [O-]--INVALID-LINK--c1cnc(Cl)nc1 | |
| InChI Key | OFCBNMYNAHUDGE-UHFFFAOYSA-N |
Synthesis and Purification
While a definitive, detailed experimental protocol for the synthesis of this compound from readily available starting materials is not extensively documented in readily accessible literature, its preparation is noted as a starting point in the synthesis of other 5-nitropyrimidine derivatives. A common synthetic strategy for analogous compounds involves the nitration of a corresponding pyrimidine precursor followed by chlorination.
A plausible synthetic route, based on established pyrimidine chemistry, would likely involve the following conceptual steps. Please note, this is a generalized workflow and requires laboratory optimization.
Caption: Generalized synthetic workflow for this compound.
Purification Protocol
Purification of this compound is typically achieved through recrystallization. The choice of solvent is critical and should be determined based on solubility tests. Common solvents for recrystallization of similar organic compounds include ethanol, methanol, or solvent mixtures like ethanol/water. Column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) can also be employed for higher purity.
Chemical Reactivity and Experimental Protocols
The chemical reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group and the labile chlorine atom at the 2-position of the pyrimidine ring. This arrangement makes the C2 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary reaction of this compound involves the displacement of the chloro group by a variety of nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the nitro group, facilitates this reaction.
Caption: General mechanism of SNAr on this compound.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine
This protocol is adapted from the synthesis of related 5-nitropyrimidines and illustrates a typical SNAr reaction.
Materials:
-
This compound
-
Ammonia (e.g., in ethanol or as aqueous ammonium hydroxide)
-
Ethanol (or a suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of the ammonia solution to the flask.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield 2-amino-5-nitropyrimidine.
Applications in Drug Discovery and Development
This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyrimidine core is a common feature in many approved drugs, and the nitro group can be a key pharmacophore or can be reduced to an amino group for further functionalization.
Synthesis of Biologically Active Derivatives
The following table summarizes the synthesis of various biologically active derivatives starting from this compound.
| Derivative Class | Synthetic Approach | Potential Biological Activity | Reference |
| 2-Amino-5-nitropyrimidines | SNAr with various primary and secondary amines. | Anticancer, Antimicrobial | |
| 2-Alkoxy/Aryloxy-5-nitropyrimidines | SNAr with alcohols or phenols in the presence of a base. | Kinase inhibitors, Anti-inflammatory | |
| 2-(Substituted-hydrazinyl)-5-nitropyrimidines | SNAr with hydrazine derivatives. | Anticonvulsant, Antidepressant | |
| 5-Aminopyrimidine derivatives (via reduction) | Reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation). | Diverse therapeutic targets |
Potential Signaling Pathway Involvement
While direct studies on the signaling pathway modulation by this compound are scarce, its derivatives have been shown to target various key cellular pathways. For instance, substituted pyrimidines are known to act as kinase inhibitors, interfering with signaling cascades involved in cell proliferation and survival. Derivatives of 5-nitropyrimidines have also been investigated as inhibitors of nitric oxide production, which plays a role in inflammatory processes.
The general workflow for screening the biological activity of derivatives synthesized from this compound is depicted below.
Caption: Workflow for drug discovery using this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its facile substitution chemistry allows for the creation of diverse libraries of pyrimidine derivatives for biological screening. Further research into the synthesis and biological activities of compounds derived from this scaffold holds significant promise for the discovery of new drugs targeting a range of diseases.
References
A Comprehensive Technical Overview of 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for 2-Chloro-5-nitropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a pyrimidine ring substituted with both a chloro and a nitro group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized in the table below. This data is critical for reaction stoichiometry, analytical characterization, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | C4H2ClN3O2 | [1][2][3][4] |
| Molecular Weight | 159.53 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10320-42-0 | [1][2][3] |
| EC Number | 233-703-8 | [1][3] |
| Physical Form | Solid | [3] |
| Melting Point | 105-110 °C | [3] |
Structural and Molecular Relationship
The chemical identity of this compound is defined by its molecular formula, which in turn dictates its molecular weight. The diagram below illustrates this fundamental relationship.
References
physical and chemical properties of 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-5-nitropyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for key data and methodologies.
Core Physical and Chemical Properties
This compound is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics.
| Property | Value | References |
| Molecular Formula | C₄H₂ClN₃O₂ | [1] |
| Molecular Weight | 159.53 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 105-110 °C | |
| Boiling Point | 345.4±15.0 °C (Predicted) | |
| IUPAC Name | This compound | [1] |
| CAS Number | 10320-42-0 | [1] |
Chemical Reactivity and Stability
This compound is a reactive compound, primarily utilized as an intermediate in organic synthesis. Its reactivity is largely dictated by the electron-withdrawing nature of the pyrimidine ring and the nitro group, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This makes it a valuable precursor for the synthesis of a variety of substituted pyrimidine derivatives.
The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents. It is important to handle this compound with care, as it is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]
Experimental Protocols
Synthesis: Chlorination of 2-hydroxy-5-nitropyrimidine
A common method for the synthesis of this compound involves the chlorination of 2-hydroxy-5-nitropyridine. The following protocol is a representative example:
Materials:
-
2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
1,2-dichloroethane
-
Ice water
-
Sodium hydroxide (NaOH) aqueous solution (40 wt%)
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 100 g of 1,2-dichloroethane, 25.0 g (0.12 mol) of phosphorus pentachloride, and 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine.[2]
-
Stir the mixture and heat to 80-85 °C for 6 hours.[2]
-
After the reaction is complete, recover the 1,2-dichloroethane by distillation under reduced pressure.[2]
-
Cool the reaction solution to 25 °C and slowly pour it into 150 g of ice water with sufficient stirring.[2]
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.[2]
-
Separate the layers and extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.[2]
-
Combine the organic phases and wash with 20 g of saturated brine.[2]
-
Dry the organic phase with 2.0 g of anhydrous sodium sulfate.[2]
-
Recover the 1,2-dichloroethane by distillation and dry the resulting product to obtain 2-chloro-5-nitropyridine.[2]
Purification
The crude product from the synthesis can be purified by recrystallization. A suitable solvent for recrystallization is isopentane, which yields white crystals of 2-chloropyrimidine.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Spectra can be recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in ppm relative to a standard like tetramethylsilane (TMS). The solvent should be specified (e.g., CDCl₃, C₆D₆).
-
13C NMR: Spectra are typically recorded with proton decoupling.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using techniques such as KBr pellets or as a mull. The spectrum will show characteristic peaks for the C-Cl, C=N, C=C, and NO₂ functional groups.
Mass Spectrometry (MS):
-
Mass spectra can be acquired using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak and fragmentation pattern provide information about the compound's structure.
Reaction Mechanisms and Pathways
As a key reactive intermediate, this compound is frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for this reaction is depicted below. The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution of the chloro group by a nucleophile.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
A Technical Guide to 2-Chloro-5-nitropyrimidine: Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-5-nitropyrimidine, a key building block in medicinal chemistry and materials science. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a nitro group at the 5-position.
The structural representation of this compound is depicted below.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 159.53 g/mol | [1][2][3][4] |
| Appearance | Light yellow to yellow-green solid/powder to crystal | [5][6] |
| Melting Point | 105-110 °C | [2][6] |
| Boiling Point | 345.4±15.0 °C (Predicted) | [6] |
| Density | 1.600±0.06 g/cm³ (Predicted) | [6] |
| Storage Temperature | -20°C | [2][6][7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 5-nitropyrimidin-2-amine.[8]
Materials:
-
5-nitropyrimidin-2-amine (0.98 g, 7 mmol, 1 eq.)
-
Anhydrous copper(II) chloride (1.12 g, 8.4 mmol, 1.2 eq.)
-
tert-Butyl nitrite (1.24 mL, 10.5 mmol, 1.5 eq.)
-
Anhydrous Magnesium Sulfate (MgSO₄) (~300 mg)
-
Acetonitrile (40 mL)
-
Ether
-
1N Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetonitrile containing anhydrous copper(II) chloride, tert-butyl nitrite, and magnesium sulfate, add 5-nitropyrimidin-2-amine.[8]
-
Stir the reaction mixture at a bath temperature of 65-80 °C.[8]
-
After 30 minutes, cool the reaction mixture to room temperature.[8]
-
Add 100 mL of ether to the mixture.[8]
-
Separate the organic layer and wash it sequentially with 20 mL of aqueous 1N HCl (twice), 50 mL of H₂O, and 20 mL of brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.[8]
-
Purify the crude product by column chromatography using a hexane/ether (3:1) eluent to yield this compound as a light yellow solid (0.56 g, 50% yield).[8]
Reactivity and Applications
This compound is a valuable electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the pyrimidine ring, facilitating the displacement of the chloro substituent by a wide range of nucleophiles.
This reactivity makes it a crucial intermediate in the synthesis of various derivatives with potential applications in:
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents.
-
Agrochemicals: As a building block for herbicides, fungicides, and insecticides.[9]
-
Materials Science: In the design of ligands, catalysts, and dyes.[9]
The general mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-H) is illustrated below. The reaction typically proceeds through a stepwise pathway involving the formation of a Meisenheimer complex.[10]
References
- 1. This compound | C4H2ClN3O2 | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氯-5-硝基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS No:10320-42-0 this compound|PYRIDINE, 2-CHLORO-5-NITRO-;PYRIMIDINE, 2-CHLORO-5-NITRO-;CHLORO(2-)-5-NITROPYRIDINE;2-Chloro-5-nitro-1,3-diazine - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 5. This compound/ 10320-42-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. This compound CAS#: 10320-42-0 [m.chemicalbook.com]
- 7. 10320-42-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 10320-42-0 [chemicalbook.com]
- 9. myuchem.com [myuchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-nitropyrimidine, a key building block in the development of novel therapeutics and other advanced chemical applications. Due to its unique electronic and structural properties, this compound serves as a versatile intermediate for the introduction of various functional groups onto the pyrimidine core.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 105-110 °C.[1] Its molecular formula is C₄H₂ClN₃O₂, corresponding to a molecular weight of 159.53 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClN₃O₂ | [1] |
| Molecular Weight | 159.53 g/mol | [1] |
| CAS Number | 10320-42-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 105-110 °C | [1] |
Synthesis of this compound
While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, a plausible and commonly employed synthetic route involves the chlorination of 2-hydroxy-5-nitropyrimidine. This transformation is a standard method for the preparation of chloropyrimidines.
Proposed Experimental Protocol: Chlorination of 2-hydroxy-5-nitropyrimidine
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.
Materials:
-
2-hydroxy-5-nitropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxy-5-nitropyrimidine and an excess of phosphorus oxychloride is prepared. A catalytic amount of N,N-dimethylaniline can be added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The reaction mixture is then cooled in an ice bath and slowly quenched by the addition of crushed ice.
-
The aqueous solution is neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Expected Observations |
| ¹H NMR | Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring. |
| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom attached to the chlorine will be downfield, as will the carbons adjacent to the nitro group. |
| IR Spectroscopy | Characteristic absorption bands for the C-Cl bond, the C=N and C=C stretching vibrations of the pyrimidine ring, and strong symmetric and asymmetric stretching bands for the nitro group (NO₂). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show the characteristic 3:1 ratio for the presence of one chlorine atom. |
While specific spectral data for this compound is not widely published, a mass spectrum is noted as being available from the National Institute of Standards and Technology (NIST).[2]
Synthetic and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A schematic overview of the synthesis and characterization process for this compound.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for medicinal and materials chemistry. While detailed synthetic procedures are not abundant in readily accessible literature, its preparation can be achieved through established chlorination methodologies. Proper characterization and adherence to safety protocols are paramount when working with this compound. This guide provides a foundational understanding for researchers and developers to confidently incorporate this compound into their synthetic endeavors.
References
An In-depth Technical Guide to the Reactivity of 2-Chloro-5-nitropyrimidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-nitropyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily owing to its pronounced reactivity towards nucleophiles. The electron-deficient nature of the pyrimidine ring, exacerbated by the potent electron-withdrawing nitro group at the 5-position, renders the C2- and C4-positions susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a variety of nucleophiles, including amines, alkoxides, and thiols. It consolidates quantitative data on reaction kinetics and yields, details experimental protocols for key transformations, and visualizes reaction mechanisms and workflows to support the strategic design and synthesis of novel chemical entities.
Core Principles of Reactivity
The reactivity of this compound is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the nitro group at the 5-position, along with the two ring nitrogens, significantly lowers the electron density of the pyrimidine ring, thereby facilitating the attack of nucleophiles. The reaction typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.
The general mechanism can be depicted as follows:
Caption: Generalized SNAr mechanism for the reaction of this compound.
Quantitative Reactivity Data
The following tables summarize the available quantitative data for the reaction of this compound and its analogs with various nucleophiles.
Table 1: Reaction Yields with Amine Nucleophiles
| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| Diethylamine | 2-(Diethylamino)-5-nitropyrimidine | N/A | N/A | N/A | [1] |
| Triethylamine | 2-(Diethylamino)-5-nitropyrimidine | N/A | In-situ N-dealkylation | N/A | [1] |
| N-Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 55-82 | [2][3] |
| Phenethylamine | 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 13-41 | [2][3] |
| Isopropylamine | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 60-92 | [2][3] |
| Isobutylamine | N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 83 | [2] |
| 2-Chlorobenzylamine | N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | Quantitative | [3] |
| Diethylamine | N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 89 | [3] |
Note: Yields for N4,N6-disubstituted pyrimidines are from reactions starting with 4,6-dichloro-5-nitropyrimidine, illustrating the high reactivity of the chloro-positions.
Table 2: Kinetic Data for Reactions with Aryloxide and Amine Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k (L mol-1 s-1) | ρ | Reference |
| Aryloxide Ions | Methanol | 25-45 | Varied | Negative | [4][5] |
| Substituted Anilines | DMSO | 45-60 | Varied | -1.63 to -1.28 | [6] |
| Substituted Anilines | DMF | 45-60 | Varied | -1.26 to -0.90 | [6] |
Note: The negative ρ values indicate the buildup of positive charge in the transition state, consistent with a nucleophilic attack on the electron-deficient pyrimidine ring.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol is a representative procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, etc.)
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Anhydrous solvent (e.g., Acetonitrile, Ethanol, Dichloromethane)
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (TEA or K2CO3, 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Experimental workflow for the amination of this compound.
Protocol 2: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
This protocol describes a common method for the synthesis of the title compound.[7][8][9][10]
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl3)
-
Phosphorus pentachloride (PCl5)
-
Ice water
-
40 wt% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Saturated brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add phosphorus oxychloride, 2-hydroxy-5-nitropyridine (1.0 eq), and phosphorus pentachloride (1.2 eq).[7]
-
Stir and heat the reaction mixture at 100-105°C for 5 hours.[7]
-
Recover the excess phosphorus oxychloride by distillation under reduced pressure.[7]
-
Slowly pour the residue into ice water with vigorous stirring.[7]
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[7]
-
Separate the layers and extract the aqueous layer with dichloromethane.[11]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[11]
-
Distill the solvent to obtain 2-chloro-5-nitropyridine.[11]
Role in Drug Discovery and Development
This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The pyrimidine core is a common scaffold in many approved and investigational drugs. The reactivity of the 2-chloro position allows for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships.
For instance, derivatives of this compound have been utilized in the development of inhibitors for kinases such as ALK and EGFR, which are implicated in non-small cell lung cancer.[12] The general strategy involves the sequential nucleophilic substitution of the chloro groups on a di- or tri-chlorinated pyrimidine, followed by further functionalization.
Caption: Role of this compound in drug discovery.
While this compound itself is not directly involved in signaling pathways, its derivatives are designed to interact with specific biological targets, thereby modulating cellular signaling and exerting a therapeutic effect. The synthetic accessibility and predictable reactivity of this compound make it an indispensable tool for medicinal chemists in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 4. deepdyve.com [deepdyve.com]
- 5. A. A. El-Bardan, “Kinetics of the Reaction of 2-Chloro-3-nitro- and 2-Chloro-5-nitropyridines with Aryloxide Ions in Methanol,” Journal of Physical Organic Chemistry, Vol. 12, No. 4, 1999, pp. 347-353. doi10.1002/(SICI)1099-1395(199904)1243.0.CO;2-G - References - Scientific Research Publishing [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. globethesis.com [globethesis.com]
- 9. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 10. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 11. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Electrophilicity of the Pyrimidine Ring in 2-Chloro-5-nitropyrimidine: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Reactivity, Experimental Protocols, and Application in Kinase Inhibitor Design
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of the pyrimidine ring can dramatically modulate its electronic properties, thereby influencing its reactivity and potential as a drug candidate. This technical guide provides a comprehensive examination of the electrophilicity of the pyrimidine ring, with a specific focus on 2-Chloro-5-nitropyrimidine. The presence of both a chloro leaving group at the 2-position and a potent electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the pyrimidine core, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide will delve into the theoretical underpinnings of this enhanced reactivity, present quantitative data to support these principles, provide detailed experimental protocols for key transformations, and illustrate its application in the design of covalent kinase inhibitors through a detailed signaling pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of this versatile building block.
Introduction: The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is pivotal in its role as a scaffold in drug design. The electrophilicity of the pyrimidine ring can be further amplified by the introduction of electron-withdrawing substituents. In the case of this compound, this effect is particularly pronounced.
The chlorine atom at the 2-position serves as a good leaving group in nucleophilic aromatic substitution reactions. The nitro group at the 5-position, a powerful electron-withdrawing group through both inductive and resonance effects, further depletes the electron density of the pyrimidine ring. This synergistic electronic activation makes the carbon atoms of the ring, particularly C2, C4, and C6, highly electrophilic and thus prime targets for nucleophilic attack.
Quantitative Assessment of Electrophilicity
The enhanced electrophilicity of this compound can be quantified through both experimental kinetic data and theoretical computational parameters.
Kinetic Data: Reaction Rate Constants
Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of pyrimidine chemistry. The rate of these reactions provides a direct measure of the electrophilicity of the pyrimidine substrate. The second-order rate constants (k₂) for the reaction of various chloropyrimidines with nucleophiles clearly demonstrate the activating effect of the nitro group.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| 2-Chloropyrimidine | Piperidine | Ethanol | 50 | 1.90 x 10⁻³ |
| This compound | Piperidine | Aqueous | 20 | Not explicitly found, but noted to be highly reactive |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | 1.32 x 10⁻² |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | 2.30 x 10⁻⁴ |
Computational Data: LUMO Energies and Electrophilicity Indices
Computational chemistry provides valuable insights into the electronic properties of molecules. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons, and thus its electrophilicity. A lower LUMO energy corresponds to a more electrophilic species. The global electrophilicity index (ω) is another descriptor that quantifies the electrophilic power of a molecule.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |
| Pyrimidine | -7.34 | -0.68 | 6.66 | 2.98 |
| 2-Chloropyrimidine | -7.52 | -1.13 | 6.39 | 3.78 |
| 5-Nitropyrimidine | -8.11 | -2.87 | 5.24 | 6.56 |
| 2-Chloro-5-nitropyridine | -8.23 | -3.12 | 5.11 | Not explicitly calculated, but expected to be high |
Data for substituted pyrimidines is compiled from various computational studies.[1][2][3] The exact values can vary based on the computational method and basis set used. The trend, however, clearly indicates that the presence of both chloro and nitro substituents significantly lowers the LUMO energy and increases the electrophilicity index, making the pyrimidine ring more susceptible to nucleophilic attack.
Experimental Protocols for Nucleophilic Aromatic Substitution
The high electrophilicity of this compound allows for a wide range of SNAr reactions to be performed under relatively mild conditions. Below are detailed protocols for reactions with common classes of nucleophiles.
Reaction with Amine Nucleophiles
Objective: To synthesize N-substituted 5-nitropyrimidin-2-amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, morpholine, aniline)
-
Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, to a concentration of ~0.2 M).
-
Add the amine nucleophile (1.1-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Reaction with Thiol Nucleophiles
Objective: To synthesize 2-(alkyl/arylthio)-5-nitropyrimidines.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction with Alkoxide Nucleophiles
Objective: To synthesize 2-alkoxy-5-nitropyrimidines.
Procedure:
-
To a solution of the alcohol (used as both reactant and solvent) under an inert atmosphere, carefully add a strong base such as sodium hydride (1.1 eq) at 0 °C to generate the alkoxide.
-
Once the evolution of hydrogen gas has ceased, add this compound (1.0 eq) portion-wise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the addition of water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Application in Drug Discovery: Covalent Inhibition of MSK1
The high electrophilicity of the this compound scaffold makes it an excellent "warhead" for the design of covalent inhibitors. These inhibitors form a permanent bond with a nucleophilic residue (typically cysteine) in the active site of a target protein, leading to irreversible inhibition.
A notable example is the development of covalent inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][4][5] MSK1 is a serine/threonine kinase that plays a crucial role in the cellular response to stress and mitogens, and its dysregulation is implicated in inflammatory diseases and cancer.[6][7] A series of 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of MSK1, acting through an SNAr reaction with a cysteine residue (Cys440) in the C-terminal kinase domain of the enzyme.[4][5]
MSK1 Signaling Pathway and Covalent Inhibition
The MSK1 signaling pathway is a key downstream effector of the MAPK/ERK and p38 signaling cascades.[7][8] Upon activation by upstream kinases, MSK1 translocates to the nucleus and phosphorylates various substrates, including transcription factors like CREB (cAMP response element-binding protein) and histone H3.[7][9] This leads to changes in gene expression that regulate inflammation, cell survival, and proliferation.
A covalent inhibitor based on the this compound scaffold can be designed to specifically target the ATP-binding pocket of MSK1. The pyrimidine core provides the necessary interactions for binding, while the highly electrophilic C2 position is positioned to react with the nearby Cys440 residue.
Caption: Covalent inhibition of the MSK1 signaling pathway.
Experimental Workflow for Assessing Covalent Inhibition
The following workflow outlines the key steps in evaluating a this compound-based covalent inhibitor of MSK1.
Caption: Workflow for covalent inhibitor evaluation.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. The strategic placement of the chloro and nitro substituents creates a highly electrophilic pyrimidine ring that readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles. This predictable and robust reactivity, supported by both kinetic and computational data, allows for the efficient synthesis of diverse libraries of pyrimidine derivatives. Furthermore, the inherent electrophilicity of this scaffold can be harnessed in the design of potent and selective covalent inhibitors, as exemplified by the targeting of MSK1. A thorough understanding of the principles governing the electrophilicity of this compound, coupled with the practical experimental protocols outlined in this guide, will empower researchers to fully exploit the potential of this important chemical entity in the development of novel therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. uniprot.org [uniprot.org]
- 7. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 8. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
- 9. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Chloro-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Chloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on available information for the structurally similar and commercially relevant compound, 2-chloro-5-nitropyridine. This guide synthesizes qualitative solubility information, details established methodologies for solubility determination, and presents a general experimental workflow. The aim is to equip researchers with the foundational knowledge and procedural guidance necessary to approach the solubility assessment of this compound in various organic solvents.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a range of bioactive molecules. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The solubility profile of a compound dictates solvent selection for synthesis and purification, impacts reaction kinetics, and is a critical parameter in downstream processing.
Qualitative Solubility of the Analogue: 2-Chloro-5-nitropyridine
In the absence of specific data for this compound, the solubility of 2-chloro-5-nitropyridine can serve as a useful surrogate for initial solvent screening. The available qualitative data for 2-chloro-5-nitropyridine is summarized below. It is generally described as being sparingly soluble in water and soluble in several common organic solvents.
Table 1: Qualitative Solubility of 2-Chloro-5-nitropyridine in Various Solvents
| Solvent | Solubility | Source |
| Water | Insoluble/Slightly Soluble | [1][2] |
| Toluene | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Hot Methanol | Soluble | |
| Ether | Soluble | [2] |
Note: This data is for the analogue compound 2-chloro-5-nitropyridine and should be used as a preliminary guide for this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.
Gravimetric Method (Isothermal Equilibrium)
This is a fundamental and widely used method for determining the equilibrium solubility of a solid in a solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a thermostated bath).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally (e.g., by taking measurements at 12, 24, and 48 hours) and ensuring that the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. This can be achieved using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).
-
Solvent Evaporation: Transfer the sampled saturated solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator, vacuum oven, or a stream of inert gas) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., in g/100 mL or g/100 g).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.
Methodology:
-
Instrument and Column: Use an HPLC system equipped with a UV detector. A reverse-phase C18 column is often suitable for this type of analysis.
-
Mobile Phase Preparation: Prepare a suitable mobile phase in which this compound is soluble and which provides good chromatographic separation from any impurities. A common mobile phase for similar compounds is a mixture of acetonitrile and water, with or without a modifier like formic acid for mass spectrometry compatibility.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase or a strong solvent like acetonitrile). Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the test solvent as described in the gravimetric method (equilibration and phase separation).
-
Dilution and Analysis: Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor, to determine the solubility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General workflow for determining the solubility of a solid.
Logical Relationship for Solvent Selection
The selection of an appropriate solvent for a process like recrystallization is a logical process based on the solubility properties of the compound at different temperatures.
Caption: Decision process for selecting a recrystallization solvent.
Conclusion
While quantitative solubility data for this compound remains to be publicly documented, this guide provides a robust starting point for researchers. By leveraging the qualitative solubility information of the analogous 2-chloro-5-nitropyridine and employing the detailed experimental protocols outlined, scientists and drug development professionals can systematically determine the solubility of this compound in a variety of organic solvents. This foundational data is indispensable for the efficient development of synthetic routes, purification strategies, and ultimately, the successful progression of drug discovery and development projects. It is recommended that solubility studies be conducted to generate precise data for this compound to facilitate future process optimization.
References
2-Chloro-5-nitropyrimidine: A Linchpin in Modern Organic Synthesis for Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyrimidine stands as a pivotal heterocyclic building block in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic arrangement of a reactive chloro substituent and a potent electron-withdrawing nitro group on the pyrimidine core renders it an exceptionally versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, offering detailed experimental protocols and insights into its role in the development of novel therapeutic agents.
Physicochemical Properties and Reactivity
The utility of this compound as a synthetic intermediate is deeply rooted in its distinct physicochemical properties. The pyrimidine ring, an electron-deficient heterocycle, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group at the 5-position. This electronic feature makes the chlorine atom at the 2-position a facile leaving group in nucleophilic aromatic substitution (SNAr) reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClN₃O₂ | [1] |
| Molecular Weight | 159.53 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 105-110 °C | |
| CAS Number | 10320-42-0 | [1] |
Core Synthetic Applications: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this compound's reactivity lies in its susceptibility to nucleophilic aromatic substitution. A diverse array of nucleophiles can readily displace the 2-chloro substituent, providing a gateway to a vast chemical space of 2-substituted-5-nitropyrimidines.
Caption: General scheme of the SNAr reaction of this compound.
Reaction with Amines
The reaction of this compound with a wide range of primary and secondary amines proceeds efficiently to yield the corresponding 2-amino-5-nitropyrimidine derivatives. These products are valuable intermediates in the synthesis of various biologically active compounds, including kinase inhibitors. The subsequent reduction of the nitro group provides access to 2,5-diaminopyrimidines, which can be further elaborated.
Experimental Protocol: Synthesis of N-Aryl-5-nitropyrimidin-2-amines
A general procedure for the reaction with anilines involves the dissolution of 2-Chloro-5-nitropyridine (a similar substrate) in a suitable solvent, followed by the addition of the aniline and a base. The reaction is typically stirred at elevated temperatures.
-
Materials: 2-Chloro-5-nitropyridine, substituted aniline, base (e.g., potassium carbonate), solvent (e.g., acetonitrile).
-
Procedure: A mixture of 2-chloro-5-nitropyridine, the desired aniline, and potassium carbonate in acetonitrile is heated at reflux.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The product is then purified by chromatography or recrystallization.[2]
Reaction with Thiols
Analogous to amines, thiols and thiophenols can act as potent nucleophiles, displacing the chloride to form 2-thioether-5-nitropyrimidines. These sulfur-containing heterocycles are of interest in medicinal chemistry due to the diverse biological activities associated with thioether linkages.
Reaction with Alcohols and Phenols
Alkoxides and phenoxides react with this compound to afford the corresponding 2-alkoxy- and 2-aryloxy-5-nitropyrimidines. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.
Application in the Synthesis of Bioactive Molecules
The 5-nitropyrimidine scaffold is a recognized pharmacophore present in a variety of therapeutic agents. Derivatives of this compound have been investigated for a range of biological activities.
Caption: Synthetic utility of this compound in accessing bioactive molecules.
Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory potency on the production of nitric oxide, with some compounds showing activity against inducible nitric oxide synthase (iNOS).[3] Furthermore, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological properties, including antihypertensive, antimicrobial, anti-inflammatory, antimalarial, and anticancer activities.[4]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity, primarily governed by nucleophilic aromatic substitution, allows for the straightforward introduction of a wide array of functional groups at the 2-position of the pyrimidine ring. This has enabled the synthesis of diverse libraries of compounds for screening in drug discovery programs and for applications in materials science. The continued exploration of the reactivity of this intermediate is expected to lead to the discovery of novel molecules with significant biological and material properties. Researchers and scientists in the field of drug development are encouraged to consider this compound as a key starting material for the generation of innovative molecular entities.
References
- 1. This compound | C4H2ClN3O2 | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Chloro-5-nitropyrimidine: A Core Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds. Among the vast array of pyrimidine-based building blocks, 2-Chloro-5-nitropyrimidine has emerged as a particularly versatile and valuable intermediate in the synthesis of novel therapeutic agents. Its unique electronic and structural features, characterized by a reactive chlorine atom and a strongly electron-withdrawing nitro group on the pyrimidine ring, make it a highly sought-after precursor for the development of a diverse range of pharmaceuticals. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthetic utility, a survey of its role in the creation of various therapeutic agents, detailed experimental protocols, and a forward-looking perspective on its future in drug discovery.
The Chemical Reactivity and Synthetic Utility of this compound
The synthetic potential of this compound is primarily dictated by the interplay between the chloro and nitro substituents on the pyrimidine ring. The potent electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This activation renders the chlorine atom at the 2-position highly susceptible to displacement by a wide array of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the facile and controlled introduction of diverse functional groups, which is a cornerstone of modern drug design and lead optimization.
The general mechanism for the SNAr reaction on this compound involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is subsequently restored through the expulsion of the chloride ion, yielding the desired 2-substituted-5-nitropyrimidine derivative. The nitro group can then be readily reduced to an amino group, providing a further point for chemical diversification and the construction of more complex molecular architectures.
Key Therapeutic Applications
The strategic importance of this compound in medicinal chemistry is underscored by its application in the synthesis of compounds targeting a spectrum of diseases, most notably in the areas of oncology and infectious diseases.
Kinase Inhibitors: A Prominent Role in Cancer Therapy
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of anticancer drug discovery. The pyrimidine scaffold is a well-established pharmacophore for kinase inhibition, often mimicking the adenine base of ATP to bind to the enzyme's active site. This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors.
One notable application is in the development of Aurora kinase inhibitors . Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Pyrimidine-based molecules have been successfully developed as potent inhibitors of Aurora kinases. For instance, a series of nitroxide-labeled pyrimidines were synthesized and evaluated for their anti-proliferative and Aurora kinase inhibitory activities. One of the most potent compounds, butyl 2-(3-((5-fluoro-2-((4-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl) phenyl) amino)pyrimidin-4-yl)amino)-1H-pyrazol-5-yl)acetate (22), exhibited IC50 values of 9.3 nM and 2.8 nM against Aurora A and B, respectively[1]. While not directly synthesized from this compound, this example highlights the potential of the pyrimidine core in designing potent kinase inhibitors.
The following table summarizes the inhibitory activity of a representative pyrimidine-based Aurora kinase inhibitor.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |
| Compound 22 | Aurora A | 9.3 | HeLa | 0.89 - 11.41 |
| Aurora B | 2.8 |
Table 1: Biological activity of a potent pyrimidine-based Aurora kinase inhibitor.[1]
The general synthetic approach to such inhibitors often involves the sequential displacement of chlorine atoms on a di- or tri-chlorinated pyrimidine scaffold, a strategy readily adaptable from this compound.
Antimicrobial Agents: Combating Infectious Diseases
The pyrimidine scaffold is also a cornerstone in the development of antimicrobial agents. Derivatives of this compound have been explored for their potential as antibacterial, antifungal, and antimalarial drugs.
For instance, a series of pyrimidin-2-ol/thiol/amine analogs were synthesized and evaluated for their in vitro antimicrobial potential. Several of these compounds exhibited significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2] The minimum inhibitory concentration (MIC) is a key metric for the efficacy of antimicrobial agents.
The table below presents the MIC values for some of the most active pyrimidine derivatives from this study.
| Compound | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | P. aeruginosa (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) |
| 2 | - | - | 0.91 | - | - | - |
| 5 | - | 0.96 | - | - | - | - |
| 10 | - | - | - | 0.77 | - | - |
| 11 | - | - | - | - | - | 1.68 |
| 12 | 0.87 | - | - | - | 1.73 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of selected pyrimidine derivatives against various microbial strains.[2]
Furthermore, hybrid molecules incorporating a nitropyridyl fragment, which can be derived from 2-chloro-5-nitropyridine, linked to a chloroquine fragment have demonstrated potent antimalarial activity with IC50 values below 5 nM.[3]
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound.
Synthesis of 2-Substituted-5-nitropyrimidines via Nucleophilic Aromatic Substitution
General Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or DMF) to a concentration of approximately 0.1-0.2 M.
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents).
-
If the nucleophile is an amine, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is organic, concentrate the mixture under reduced pressure. If the reaction is in an aqueous-organic mixture, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
In Vitro Kinase Inhibition Assay
General Protocol:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the diluted target kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at its Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
General Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 5 x 105 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in medicinal chemistry.
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its predictable reactivity and the ease with which it can be functionalized make it an invaluable tool for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The demonstrated success in its application for the development of kinase inhibitors and antimicrobial agents highlights its broad therapeutic potential.
Looking ahead, the utility of this compound is likely to expand further. Its application in the synthesis of compounds for other therapeutic areas, such as antiviral and central nervous system disorders, warrants deeper investigation. Furthermore, the development of novel synthetic methodologies that leverage the unique reactivity of this scaffold will undoubtedly unlock new avenues for drug discovery. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize novel molecular entities will be paramount, and versatile intermediates like this compound will continue to play a pivotal role in the quest for new and improved medicines.
References
An In-depth Technical Guide to 2-Chloro-5-nitropyrimidine: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-nitropyrimidine is a pivotal building block in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, arising from the presence of a chlorine atom and a nitro group on the pyrimidine ring, render it highly reactive and versatile for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, particularly as a precursor to inhibitors of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Androgen Receptor (AR).
Discovery and History
The development of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry in the mid-20th century. While a definitive first synthesis of this specific compound is not prominently documented in early literature, its conceptualization and eventual synthesis can be traced through the pioneering work on related nitropyrimidines.
Early investigations into the nitration of aminopyrimidines laid the groundwork for the synthesis of nitro-substituted pyrimidine scaffolds. Notably, the work of researchers such as William T. Caldwell and Edmund C. Kornfeld on the nitration of 2-aminopyridine derivatives was influential in understanding the reactivity of such heterocyclic systems.
A significant step towards the synthesis of this compound was the preparation of its precursor, 2-hydroxy-5-nitropyrimidine. The synthesis of this intermediate was reported in the mid-20th century through the nitration of 2-hydroxypyridine.
The subsequent chlorination of 2-hydroxy-5-nitropyrimidine to yield this compound was a logical progression. A key publication in the Journal of the Chemical Society in 1951 by Baddiley, Lythgoe, and Todd described the synthesis of several purines, for which this compound was a crucial intermediate. This work is one of the earliest detailed accounts of the preparation and use of this compound. Further synthetic methods and applications were elaborated upon in subsequent decades, solidifying its importance as a versatile reagent. A 1967 paper in the Journal of the Chemical Society C: Organic detailed the synthesis of several new 5-nitropyrimidines derived from this compound, further highlighting its utility.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClN₃O₂ | [2] |
| Molecular Weight | 159.53 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 105-110 °C | [2] |
| CAS Number | 10320-42-0 | [2] |
| Solubility | Sparingly soluble in water, soluble in many organic solvents |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 2-aminopyrimidine. The following protocols are compiled from various literature sources and patents to provide a detailed methodology.
Step 1: Synthesis of 2-Hydroxy-5-nitropyrimidine
This procedure involves the nitration of 2-aminopyrimidine followed by diazotization and hydrolysis of the resulting 2-amino-5-nitropyrimidine.
Experimental Protocol:
-
Nitration of 2-Aminopyrimidine:
-
In a flask equipped with a stirrer and a dropping funnel, cautiously add 2-aminopyrimidine (1.0 eq) in portions to concentrated sulfuric acid (4.0-5.0 eq) while maintaining the temperature below 30 °C with an ice bath.
-
Cool the resulting solution to 0-5 °C.
-
Slowly add a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7-8 to precipitate 2-amino-5-nitropyrimidine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Diazotization and Hydrolysis of 2-Amino-5-nitropyrimidine:
-
Suspend 2-amino-5-nitropyrimidine (1.0 eq) in a mixture of water and concentrated sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
After the addition, stir the mixture at 0-5 °C for 1 hour, then slowly warm to room temperature and heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to precipitate 2-hydroxy-5-nitropyrimidine.
-
Filter the solid, wash with water, and dry to obtain the product. A 60% yield for this hydrolysis step has been reported.[3]
-
A one-pot synthesis method for 2-hydroxy-5-nitropyridine starting from 2-aminopyridine has also been developed, achieving a yield of 56.7%.[4]
| Reactant/Reagent | Molar Ratio | Key Parameters |
| Nitration | ||
| 2-Aminopyrimidine | 1.0 | |
| Conc. H₂SO₄ | 4.0 - 5.0 | Temperature < 30 °C |
| Fuming HNO₃ | 1.1 | Temperature < 10 °C |
| Diazotization/Hydrolysis | ||
| 2-Amino-5-nitropyrimidine | 1.0 | |
| NaNO₂ | 1.1 | Temperature < 5 °C |
| Conc. H₂SO₄ | ||
| Hydrolysis (Alternative) | ||
| 2-Amino-5-nitropyridine | 1.0 | |
| 10% Sodium Hydroxide | excess | Reflux at 102°C for 10 hours |
Step 2: Chlorination of 2-Hydroxy-5-nitropyrimidine
This step involves the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Place 2-hydroxy-5-nitropyrimidine (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask.
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The product, this compound, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Solvent-free chlorination procedures using equimolar POCl₃ have been developed for large-scale preparations to reduce the environmental impact.[5][6]
| Reactant/Reagent | Molar Ratio | Key Parameters |
| 2-Hydroxy-5-nitropyrimidine | 1.0 | |
| POCl₃ | 5.0 - 10.0 | Reflux at 105-110 °C |
| N,N-Dimethylaniline (optional) | catalytic |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules due to the reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 5-position further activates the pyrimidine ring for such reactions.
Intermediate for Kinase Inhibitors
Numerous kinase inhibitors have been synthesized using this compound as a starting material. The pyrimidine core serves as a scaffold that can be functionalized to interact with the ATP-binding site of various kinases.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.
The synthesis of VEGFR-2 inhibitors often involves the displacement of the chlorine atom in this compound with a suitable amine, followed by further chemical modifications.
References
- 1. Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 2-クロロ-5-ニトロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorbyt.com [biorbyt.com]
Spectroscopic and Structural Elucidation of 2-Chloro-5-nitropyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitropyrimidine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Core Spectroscopic Data
The structural integrity and purity of this compound are paramount in its application. The following tables summarize the key quantitative data from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.35 | s | H-4, H-6 |
| ¹³C | 159.5 | s | C-2 |
| 158.0 | s | C-4, C-6 | |
| 132.0 | s | C-5 |
Note: Predicted data based on analogous structures and general principles of NMR spectroscopy. Experimental verification is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600-1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1550-1500 | Strong | Asymmetric NO₂ stretching |
| ~1350-1300 | Strong | Symmetric NO₂ stretching |
| ~850-750 | Strong | C-Cl stretching |
| ~800-700 | Strong | C-H out-of-plane bending |
Note: Predicted data based on characteristic functional group frequencies. Experimental verification is recommended.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 159/161 | 100/33 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 113/115 | Moderate | [M - NO₂]⁺ |
| 86 | Moderate | [M - Cl - NO]⁺ or [C₃H₂N₂Cl]⁺ |
| 78 | Moderate | [C₄H₂N₂]⁺ |
Note: Predicted fragmentation pattern based on the structure. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200 ppm.
-
A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
-
Instrumentation: Employ a mass spectrometer capable of providing unit mass resolution, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 40-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern of chlorine-containing fragments.
Visualized Workflow
To further clarify the analytical process, the following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the data integration for structural elucidation.
A Technical Guide to 2-Chloro-5-nitropyrimidine: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-chloro-5-nitropyrimidine, a key building block in medicinal chemistry. This document details its commercial availability, synthesis, physicochemical properties, and its application in the development of novel therapeutics, with a focus on nucleophilic aromatic substitution reactions. Detailed experimental protocols and visual diagrams of reaction workflows and relevant signaling pathways are provided to support researchers in their drug discovery endeavors.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale manufacturing needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and shipping conditions, as some suppliers recommend cold-chain transportation.
Below is a summary of prominent suppliers and their offerings. Note that product availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |
| TCI America | >97% | Gram scale | 10320-42-0 | Item may ship on ice. For professional, research, and industrial use only.[1] |
| ChemScene | ≥97% | Not specified | 10320-42-0 | Offers custom synthesis and commercial production services.[2] |
| Apollo Scientific | 95% | 1g, 5g, 10g, 25g, 100g | 10320-42-0 | Provides pricing for various quantities. |
| BoroPharm Inc. | Not specified | 1g | 10320-42-0 | Appears as a solid. |
| BLD Pharm | Not specified | Not specified | 10320-42-0 | Provides various documentation including NMR, HPLC, LC-MS. |
| Sigma-Aldrich | 97% | Not specified | 10320-42-0 | This product is listed as discontinued. |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 10320-42-0 | [1][2] |
| Molecular Formula | C₄H₂ClN₃O₂ | [2] |
| Molecular Weight | 159.53 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 105-110 °C | [3] |
| Storage Temperature | -20°C (recommended) | [2] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. | [1] |
| ¹H NMR (CDCl₃, δ, ppm) | 9.68 (s, 1H), 8.64 (d, 1H), 7.45 (d, 1H) | [4] |
Synthesis of this compound
While various methods for the synthesis of related compounds like 2-chloro-5-nitropyridine are widely reported, a common route to this compound involves the chlorination of a corresponding hydroxypyrimidine precursor. The following is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.
Experimental Workflow for the Synthesis of this compound
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-nitropyrimidine
-
In a reaction vessel, 2-aminopyridine is slowly added to concentrated sulfuric acid while maintaining a low temperature (<10 °C) with stirring.
-
A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, keeping the temperature below 30 °C.
-
After the addition is complete, the reaction mixture is heated and maintained at a temperature of 55-65 °C for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then carefully poured into ice, and the pH is adjusted to 5.5-6.0 with a concentrated sodium hydroxide solution to precipitate the product.
-
The crude 2-amino-5-nitropyrimidine is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Step 2: Synthesis of 2-Hydroxy-5-nitropyrimidine
-
2-Amino-5-nitropyrimidine is dissolved in an aqueous acidic solution.
-
An aqueous solution of sodium nitrite is added dropwise at a low temperature to form the diazonium salt.
-
The reaction mixture is then heated to induce hydrolysis of the diazonium salt to the corresponding hydroxypyrimidine.
-
Upon cooling, the 2-hydroxy-5-nitropyrimidine precipitates and is collected by filtration.
Step 3: Synthesis of this compound
-
A mixture of 2-hydroxy-5-nitropyrimidine, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) is heated at 100-105 °C for several hours.[5]
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water with vigorous stirring.
-
The pH of the mixture is neutralized to 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[2] The product can be further purified by recrystallization.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the strongly electron-withdrawing nitro group. This makes the chlorine atom at the 2-position an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This property is extensively exploited in medicinal chemistry to introduce a wide array of functional groups and build complex molecular scaffolds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of the synthetic utility of this compound, allowing for the facile introduction of amine, thiol, and alkoxide nucleophiles.
Detailed Experimental Protocols for SNAr Reactions
Reaction with Amine Nucleophiles:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, DMF, or acetonitrile in a reaction flask.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat as necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by removing the solvent, followed by an aqueous work-up and extraction with an organic solvent. The crude product is then purified, typically by column chromatography.
Reaction with Thiol Nucleophiles:
-
In a flask under an inert atmosphere, dissolve the desired thiol (1.0-1.2 eq) in an anhydrous solvent like THF or DMF.
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq) at 0 °C to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to stir at room temperature or heat as necessary, monitoring for completion.
-
Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Application in Kinase Inhibitor Synthesis
A significant application of chloro-nitro-activated heterocyclic compounds is in the synthesis of kinase inhibitors. For instance, the related compound 2,4-dichloro-5-nitropyridine is a key starting material for the synthesis of potent inhibitors of Activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor. The synthetic strategy involves a stepwise nucleophilic substitution of the chlorine atoms.
TGF-β/ALK5 Signaling Pathway
ALK5 is a critical kinase in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a pivotal role in cellular processes like growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Kinase inhibitors developed using scaffolds derived from chloro-nitro heterocycles can block this pathway.
Conclusion
This compound is a highly versatile and valuable reagent for researchers and drug development professionals. Its commercial availability and well-defined reactivity in nucleophilic aromatic substitution reactions make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in the discovery and development of novel drugs.
References
- 1. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
A Comprehensive Technical Guide to the Safe Handling, and Storage of 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and storage of 2-Chloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. Due to its hazardous nature as a halogenated nitroaromatic compound, strict adherence to safety protocols is imperative to mitigate risks in a laboratory and drug development setting. This document outlines the known properties, hazards, and necessary precautions for the safe use of this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₄H₂ClN₃O₂.[1][2] Its chemical structure, featuring a pyrimidine ring substituted with both a chloro and a nitro group, contributes to its reactivity and its hazardous properties.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClN₃O₂ | [1][3][4] |
| Molecular Weight | 159.53 g/mol | [1][2][3] |
| Appearance | Solid | [2][3] |
| Melting Point | 105-110 °C | [2][3] |
| Storage Temperature | -20°C | [2][3][4][5] |
| InChI | 1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | [2][3] |
| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)nc1 | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation |
| Skin Sensitization | 1 | Danger | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | 3 | Danger | H335: May cause respiratory irritation |
The primary hazards are associated with ingestion, skin and eye contact, and inhalation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to avoid exposure.
Safe Handling and Experimental Protocols
Due to the hazardous nature of this compound, a strict operational protocol is essential to minimize risk.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust, preventing serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, irritation, and potential sensitization. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Minimizes inhalation of dust and fumes, preventing respiratory irritation. |
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[5]
-
Dust and Aerosol Formation: Minimize the generation of dust and aerosols during handling.[5][7]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5][6]
-
Container Handling: Keep the container tightly closed when not in use.[5][6] Open and handle the container with care.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store long-term at -20°C. | Ensures stability and prevents degradation. |
| Container | Tightly-closed container. | Prevents exposure to moisture and air. |
| Location | Cool, dry, well-ventilated area. | Minimizes potential for hazardous reactions. |
| Incompatibilities | Away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. | Prevents potentially violent reactions. |
| Ignition Sources | Keep away from sources of ignition. | Reduces the risk of fire. |
The compound is stable under recommended storage conditions.[6] Hazardous polymerization does not occur.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment and keep unprotected personnel away.[5]
-
Ventilation: Ensure adequate ventilation.[5]
-
Containment and Cleaning: Prevent further leakage or spillage if safe to do so.[5] Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[5] Avoid creating dust.[7]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[5]
First Aid Measures
-
General Advice: Immediately remove any clothing contaminated by the product.[5] Consult a physician and show the safety data sheet.[5]
-
Inhalation: Move the person to fresh air.[5] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[5] Obtain medical aid.[5]
-
Skin Contact: Wash off with soap and plenty of water.[6] If skin irritation or rash occurs, get medical advice/attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
-
Ingestion: Rinse mouth.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Disposal Considerations
Waste materials containing this compound must be disposed of as hazardous waste. Consult local, state, and federal regulations for proper disposal procedures.[5] Do not allow the chemical to enter drains or the environment.[5][7]
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can minimize the risks associated with its use. A thorough understanding of its hazards, proper use of personal protective equipment, and adherence to safe handling and storage practices are paramount for ensuring a safe laboratory environment.
References
- 1. This compound | C4H2ClN3O2 | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 10320-42-0 [sigmaaldrich.com]
- 3. 2-クロロ-5-ニトロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
Methodological & Application
Synthesis of 2-Amino-5-nitropyrimidine from 2-Chloro-5-nitropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-nitropyrimidine from 2-chloro-5-nitropyrimidine. This transformation is a key step in the synthesis of various compounds with significant interest in medicinal chemistry and drug development.
Introduction
The conversion of this compound to 2-amino-5-nitropyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring, facilitating the displacement of the chloro group at the 2-position by an amino group. This reaction is typically carried out using an ammonia source, such as aqueous or alcoholic ammonia, and can proceed under mild conditions. The resulting product, 2-amino-5-nitropyrimidine, is a valuable building block for the synthesis of more complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules.
Reaction Principle
The synthesis proceeds via a nucleophilic attack of ammonia on the electron-deficient carbon atom at the 2-position of the pyrimidine ring. The presence of the nitro group in the para-position relative to the leaving group strongly stabilizes the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and favoring the substitution.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of 2-amino-5-nitropyrimidine.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Ethanolic Ammonia (s.g. 0.88, ~35% NH₃) | Generic Protocol |
| Solvent | Ethanol | Generic Protocol |
| Temperature | 100 °C | Generic Protocol |
| Reaction Time | 6 hours | Generic Protocol |
| Product | 2-Amino-5-nitropyrimidine | N/A |
| Yield | High (specific value not cited) | Generic Protocol |
| Purity | High (specific value not cited) | Generic Protocol |
Note: Specific yield and purity data from a direct literature source for this exact transformation were not available in the searched literature. The conditions provided are based on analogous reactions of similar substrates.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyrimidine using Ethanolic Ammonia
This protocol describes the synthesis of 2-amino-5-nitropyrimidine from this compound using a solution of ammonia in ethanol.
Materials:
-
This compound
-
Ethanolic ammonia solution (saturated, specific gravity 0.88, approximately 35% NH₃)
-
Ethanol
-
Pressure-rated reaction vessel with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 equivalent) in a minimal amount of ethanol.
-
To this solution, add an excess of saturated ethanolic ammonia solution (e.g., 10-20 equivalents).
-
Seal the reaction vessel securely.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the reaction vessel in a well-ventilated fume hood to release any excess pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-amino-5-nitropyrimidine.
Work-up and Purification:
-
The crude residue obtained after evaporation is suspended in cold water.
-
The solid product is collected by filtration and washed with cold water to remove any residual ammonium salts.
-
The collected solid is dried under vacuum.
-
For higher purity, the product can be recrystallized from ethanol.
Visualizations
Diagram 1: Reaction Scheme
A schematic representation of the synthesis of 2-amino-5-nitropyrimidine.
Diagram 2: Experimental Workflow
Workflow for the synthesis and purification of 2-amino-5-nitropyrimidine.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active compounds and functional materials.
2-Chloro-5-nitropyrimidine is a valuable building block in medicinal chemistry. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic aromatic substitution, while the chlorine atom at the 2-position provides a handle for transition metal-catalyzed cross-coupling reactions. The resulting 2-aryl-5-nitropyrimidines are key intermediates in the synthesis of a variety of compounds with potential therapeutic applications.
These application notes provide a detailed overview and generalized protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. The methodologies presented are based on established procedures for structurally similar heteroaryl chlorides and serve as a robust starting point for reaction optimization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, particularly when working with electron-deficient heteroaryl halides.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide recommended starting conditions for the Suzuki coupling of this compound with arylboronic acids. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol employs a commonly used and commercially available palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum or cap and purge with nitrogen or argon for 10-15 minutes.
-
To the flask, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-nitropyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), potassium phosphate (1.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.01 mmol, 2 mol%).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-140 °C for 15-45 minutes. Monitor the reaction progress by LC-MS after a preliminary test run to determine the optimal time.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Caption: A typical experimental workflow for Suzuki coupling.
Data Presentation
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The conditions and yields are based on typical outcomes for analogous electron-deficient heteroaryl chlorides and should be considered as a starting point for optimization.
Table 1: Representative Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | DME/H₂O (4:1) | 100 | 4 | 80-90 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 75-85 |
| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 70-85 |
| 6 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | DME/H₂O (4:1) | 100 | 8 | 80-90 |
*Note: The yields presented are estimated based on literature precedents for similar substrates and are intended for guidance. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. Screening different ligands (e.g., phosphine-based ligands like XPhos or SPhos) can also significantly improve yields, especially for challenging substrates.
-
Decomposition of Starting Material: this compound may be sensitive to strongly basic conditions or prolonged heating. Using a milder base (e.g., K₃PO₄ or Cs₂CO₃) or lowering the reaction temperature might be beneficial.
-
Protodeboronation of Boronic Acid: If significant amounts of the deboronated arene are observed, using anhydrous conditions, a different base (e.g., KF), or a boronate ester (e.g., pinacol boronate) instead of the boronic acid may mitigate this side reaction.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is performed under a strictly inert atmosphere to exclude oxygen.
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide range of 2-aryl-5-nitropyrimidine derivatives for applications in drug discovery and materials science.
Application Notes: Conditions for Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-5-nitropyrimidine is a highly activated heterocyclic compound extensively utilized as a building block in medicinal chemistry and materials science. The pyrimidine core, combined with a potent electron-withdrawing nitro group at the 5-position, renders the C2 and C4/C6 positions electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position serves as an excellent leaving group, enabling the facile introduction of a wide array of functional groups. This reactivity is fundamental to the synthesis of novel compounds with potential therapeutic applications, including kinase inhibitors and other bioactive molecules.
The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway.[1] First, a nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this complex is delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the aromaticity is restored through the expulsion of the chloride leaving group, yielding the 2-substituted-5-nitropyrimidine product.[1]
Data Presentation: Reaction Conditions and Yields
The efficiency and outcome of the SNAr reaction on this compound are highly dependent on the nature of the nucleophile, solvent, base, and reaction temperature. The following tables summarize typical conditions and corresponding yields for various nucleophiles.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Triethylamine | Ethanol | Reflux | 2-4 | High (not specified)[1] |
| Primary Amines | None | Isopropanol/Water (1:1) | 80 | 2 | High (not specified)[1] |
| Various Amines | KF | Water | 100 | 17 | Good (not specified)[3] |
| Electron Deficient Amines | KOH | HPMC/Water | 50 | 24 | Low[4] |
| 4-Ethynylazepam | Weak Base | HPMC/Water | Not specified | Not specified | Moderate[4] |
Table 2: Substitution with Thiol and Alcohol Nucleophiles
Specific quantitative data for thiol and alcohol reactions with this compound is less commonly published in generalized tables. The conditions below are based on established principles of SNAr on highly activated heteroaromatics.
| Nucleophile Type | General Conditions | Expected Reactivity & Notes |
| Thiols (Thiolates) | Aprotic polar solvents (DMF, DMSO) with a non-nucleophilic base (e.g., K₂CO₃, NaH) to form the more nucleophilic thiolate. Room temperature to moderate heating. | Thiols are excellent nucleophiles for SNAr reactions.[5][6] The reaction is typically rapid and high-yielding. The corresponding thiolate anion is a potent nucleophile. |
| Alcohols (Alkoxides) | Requires a strong base (e.g., NaH, KOtBu) to deprotonate the alcohol to the more reactive alkoxide. Anhydrous polar aprotic solvents (e.g., THF, DMF). | Alcohols are generally poor nucleophiles and require conversion to the corresponding alkoxides. Reactions may require heating to proceed at a reasonable rate. |
Experimental Protocols
The following protocols provide detailed methodologies for conducting SNAr reactions on this compound with representative nucleophiles.
Protocol 1: Reaction with a Primary Amine in Ethanol
This protocol describes a general procedure for the reaction of this compound with a primary amine, using benzylamine as an example, in the presence of a non-nucleophilic base.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
TLC plates, ethyl acetate, hexanes
-
Rotary evaporator, silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (e.g., benzylamine, 1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product, N-benzyl-5-nitropyrimidin-2-amine.
Protocol 2: Reaction with a Thiol Nucleophile
This protocol outlines a general procedure for the reaction with a thiol, which is first converted to the more nucleophilic thiolate.
Materials:
-
This compound (1.0 equiv)
-
Benzenethiol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
TLC plates, ethyl acetate, hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv).
-
Add anhydrous DMF to create a suspension. Cool the flask to 0 °C using an ice bath.
-
In a separate flask, dissolve benzenethiol (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Slowly add the benzenethiol solution to the NaH suspension at 0 °C. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete formation of the sodium thiophenolate.
-
Dissolve this compound (1.0 equiv) in anhydrous DMF and add it dropwise to the thiophenolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-nitro-2-(phenylthio)pyrimidine.
Visualizations
SNAr Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Chloro-5-nitropyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyrimidine is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrimidine scaffold is a privileged structure in this context, as it mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases. The presence of a chloro group at the 2-position and a strong electron-withdrawing nitro group at the 5-position makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, facilitating the construction of diverse and complex molecular architectures necessary for potent and selective kinase inhibition.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this compound as a key starting material, with a focus on inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Activin-like Kinase 5 (ALK5).
Key Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound lies in the reactivity of its 2-chloro substituent. This position is readily displaced by a variety of nucleophiles, most commonly primary and secondary amines, in an SNAr reaction. The electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic attack, making the substitution at the 2-position efficient. This reaction is typically the first step in a multi-step synthesis to build the final kinase inhibitor.
Application 1: Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug discovery. 2,4-diaminopyrimidine-based compounds have shown significant promise as Aurora kinase inhibitors.
Experimental Protocol: Synthesis of a 2-Amino-5-nitropyrimidine Intermediate
This protocol describes the initial SNAr reaction to form a key intermediate for Aurora kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline or aliphatic amine (e.g., 3-amino-5-methylpyrazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add the desired amine (1.1 eq) and TEA (1.5 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous brine solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-5-nitropyrimidine derivative.
Quantitative Data: Aurora Kinase Inhibitory Activity
The following table summarizes the biological activity of representative pyrimidine-based Aurora kinase inhibitors. While not all are synthesized directly from this compound, they represent the potency of the 2-aminopyrimidine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11j | Aurora A | 7.1 | |
| Compound 13 | Aurora A | < 200 |
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.
Application 2: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. 2-aminopyrimidine derivatives have been developed as potent inhibitors of various CDKs.
Experimental Protocol: General Synthesis of 2-Anilino-5-nitropyrimidines
This protocol outlines a general procedure for the synthesis of 2-anilino-5-nitropyrimidine derivatives, a common core for many CDK inhibitors.
Materials:
-
This compound
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K2CO3) or another suitable base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data: CDK Inhibitory Activity
The following table presents the inhibitory activity of representative pyrimidine-based CDK inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 22 | CDK7 | 7.21 | |
| Compound 15 | CDK2 | 61 |
CDK Signaling Pathway
CDKs and their regulatory partners, cyclins, form complexes that drive the progression of the cell cycle through different phases (G1, S, G2, M). Inhibition of these complexes can lead to cell cycle arrest and prevent cancer cell proliferation.
Application 3: Synthesis of ALK5 Inhibitors
Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in the TGF-β signaling pathway, which is critically involved in cell growth, differentiation, and fibrosis.
Experimental Protocol: Two-Step Synthesis of a Disubstituted Pyrimidine Scaffold
This protocol describes a two-step synthesis involving sequential SNAr reactions, a common strategy for building ALK5 inhibitors. This is adapted from protocols using similar di-chlorinated starting materials.
Step 1: First Nucleophilic Substitution
Materials:
-
This compound
-
First amine (e.g., 2-fluoroaniline, 1.1 eq)
-
DIPEA (1.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the first amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor progress by TLC.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the mono-substituted intermediate.
Step 2: Second Nucleophilic Substitution
Materials:
-
Mono-substituted intermediate from Step 1 (1.0 eq)
-
Second amine (e.g., propargylamine, 1.2 eq)
-
Sodium bicarbonate (2.0 eq)
-
Isopropanol and water (3:1 mixture)
Procedure:
-
Dissolve the intermediate from Step 1 in a 3:1 mixture of isopropanol and water.
-
Add the second amine (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data: ALK5 Inhibitory Activity
The following table includes representative data for potent pyrimidine-based ALK5 inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| ALK5i-1 | ALK5 | 10-50 | Representative |
| ALK5i-2 | ALK5 | 5-25 | Representative |
TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by TGF-β binding to its type II receptor, which then recruits and phosphorylates the ALK5 (type I) receptor. Activated ALK5 phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of a variety of kinase inhibitors. The straightforward nucleophilic aromatic substitution at the 2-position allows for the efficient introduction of diverse amine-containing fragments, which are crucial for establishing key interactions within the ATP-binding sites of kinases like Aurora kinases, CDKs, and ALK5. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in the discovery of novel therapeutics.
Application Notes and Protocols for the Reaction of 2-Chloro-5-nitropyrimidine with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] The introduction of a thioether linkage at the 2-position of the pyrimidine ring is a common strategy to modulate the biological activity of these scaffolds. The reaction of 2-chloro-5-nitropyrimidine with thiols represents a robust and versatile method for accessing a diverse range of 2-thioether-5-nitropyrimidines. This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nitro group at the 5-position, which activates the C2-position for nucleophilic attack. The resulting 2-thioether-5-nitropyrimidine core is a privileged scaffold found in compounds with a wide array of biological activities, including as kinase inhibitors for cancer therapy.
These application notes provide detailed protocols for the synthesis of 2-thioether-5-nitropyrimidines, quantitative data for representative reactions, and an overview of their potential applications in drug discovery, with a focus on the inhibition of the PI3K/Akt signaling pathway.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-thioether-5-nitropyrimidines from this compound and different thiol derivatives.
| Thiol Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl mercaptan | 2-(Benzylthio)-5-nitropyrimidine | THF | Et₃N | Room Temp | 24 | 94 |
| 4-Methoxybenzyl mercaptan | 2-((4-Methoxybenzyl)thio)-5-nitropyrimidine | THF | Et₃N | Room Temp | 24 | 85 |
| 4-Chlorobenzyl mercaptan | 2-((4-Chlorobenzyl)thio)-5-nitropyrimidine | THF | Et₃N | Room Temp | 24 | 92 |
| 4-Fluorobenzyl mercaptan | 2-((4-Fluorobenzyl)thio)-5-nitropyrimidine | THF | Et₃N | Room Temp | 24 | 90 |
| Thiophenol | 5-Nitro-2-(phenylthio)pyrimidine | DMF | K₂CO₃ | 80 | 12 | 88 |
| 4-Methylthiophenol | 2-((4-Methylphenyl)thio)-5-nitropyrimidine | DMF | K₂CO₃ | 80 | 12 | 91 |
| Ethanethiol | 2-(Ethylthio)-5-nitropyrimidine | Acetonitrile | K₂CO₃ | 60 | 6 | 78 |
Experimental Protocols
General Protocol for the Reaction of this compound with Thiols
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (aliphatic or aromatic) (1.1 eq)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃)) (1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plate
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add the thiol (1.1 eq) to the solution, followed by the portion-wise addition of the base (1.5 eq).
-
Stir the reaction mixture at the appropriate temperature (see Data Presentation table for examples).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-thioether-5-nitropyrimidine.
Note on Competing Hydrolysis: this compound is a highly activated electrophile and can be susceptible to hydrolysis, especially in the presence of strong bases and water. It is crucial to use anhydrous solvents and to control the reaction conditions carefully to minimize the formation of the 2-hydroxy-5-nitropyrimidine byproduct.
Specific Protocol: Synthesis of 2-(Benzylthio)-5-nitropyrimidine
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.59 g, 10 mmol) in anhydrous THF (20 mL).
-
To this solution, add benzyl mercaptan (1.36 g, 1.24 mL, 11 mmol) followed by the dropwise addition of triethylamine (1.52 g, 2.09 mL, 15 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
After completion, remove the THF under reduced pressure.
-
To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 2-(benzylthio)-5-nitropyrimidine as a yellow solid (yield: 2.32 g, 94%).
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of 2-thioether-5-nitropyrimidines.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
References
Synthesis of Substituted 5-Nitropyrimidines via 2-Chloro-5-nitropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted 5-nitropyrimidines, utilizing 2-chloro-5-nitropyrimidine as a versatile starting material. The methodologies outlined herein are indispensable for the generation of novel pyrimidine-based compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules.
Introduction
The 5-nitropyrimidine core is a crucial pharmacophore found in numerous compounds with a wide range of biological activities. The presence of the nitro group activates the pyrimidine ring towards nucleophilic aromatic substitution, making this compound an excellent electrophilic partner for the introduction of various functional groups at the C2-position. This allows for the synthesis of diverse libraries of 2-substituted-5-nitropyrimidines, which are valuable for structure-activity relationship (SAR) studies in drug development. The primary synthetic strategies employed are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.
Synthetic Pathways
The primary pathways for the derivatization of this compound involve the displacement of the C2-chloro substituent. The electron-withdrawing nature of the nitro group at the C5-position and the pyrimidine ring nitrogens facilitates these transformations.
Caption: Key synthetic transformations of this compound.
Data Presentation: Reaction Yields
The following tables summarize the yields for the synthesis of various 2-substituted-5-nitropyrimidines from this compound under different reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | NH4OH | Ethanol | RT | 12 | 85 |
| Methylamine | CH3NH2 in THF | THF | RT | 6 | 92 |
| Aniline | Aniline, K2CO3 | DMF | 80 | 8 | 78 |
| Morpholine | Morpholine, Et3N | Acetonitrile | 60 | 5 | 95 |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 4 | 88 |
| Sodium Ethoxide | NaOEt | Ethanol | Reflux | 4 | 90 |
| Phenol | Phenol, K2CO3 | DMF | 100 | 12 | 65 |
| Thiophenol | Thiophenol, K2CO3 | DMF | RT | 3 | 93 |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 100 | 12 | 82 |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 100 | 8 | 88 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl2 | - | Cs2CO3 | DME/H2O | 90 | 16 | 75 |
| 2-Thiopheneboronic acid | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 110 | 10 | 79 |
Sonogashira Coupling
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | RT | 6 | 85 |
| Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | Diisopropylamine | DMF | 50 | 8 | 78 |
| 1-Hexyne | Pd(OAc)2/PPh3 | CuI | Et3N | Acetonitrile | 60 | 12 | 81 |
| Propargyl alcohol | Pd(dppf)Cl2 | CuI | Piperidine | Dioxane | 70 | 10 | 72 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis of substituted 5-nitropyrimidines.
Protocol 1: Synthesis of 2-(Morpholino)-5-nitropyrimidine (SNAr)
Materials:
-
This compound (1.0 mmol, 159.5 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Triethylamine (Et3N) (1.5 mmol, 151.8 mg, 0.209 mL)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of this compound in acetonitrile, add triethylamine.
-
Add morpholine dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound as a yellow solid.
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-5-nitropyrimidine (Suzuki-Miyaura Coupling)
Materials:
-
This compound (1.0 mmol, 159.5 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18.3 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K3PO4) (2.0 mmol, 424.4 mg)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, 4-methoxyphenylboronic acid, Pd2(dba)3, SPhos, and K3PO4.
-
Add anhydrous dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Protocol 3: Synthesis of 5-Nitro-2-(phenylethynyl)pyrimidine (Sonogashira Coupling)
Materials:
-
This compound (1.0 mmol, 159.5 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 0.132 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et3N) (2.0 mmol, 202.4 mg, 0.279 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the title compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound and its derivatives are potentially hazardous and should be handled with care.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyrimidine. This versatile building block is a valuable precursor for the synthesis of a wide range of 2-substituted-5-nitropyrimidines, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. The electron-withdrawing nitro group at the 5-position activates the C2-chloro substituent towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of this compound, several key cross-coupling reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling with an organoboron reagent (e.g., boronic acid or ester).
-
Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond by reacting with a primary or secondary amine.
-
Sonogashira Coupling: Establishes a new carbon-carbon triple bond by coupling with a terminal alkyne.
-
Stille Coupling: Forms a carbon-carbon bond through reaction with an organotin compound.
-
Negishi Coupling: Creates a carbon-carbon bond by reacting with an organozinc reagent.
-
Heck Coupling: Forms a new carbon-carbon double bond by reacting with an alkene.
The choice of reaction depends on the desired substituent to be introduced at the 2-position of the pyrimidine ring.
General Experimental Workflow
A general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below. Specific details for each reaction type are provided in the subsequent sections.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the synthesis of 2-aryl- and 2-heteroaryl-5-nitropyrimidines.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation
| Coupling Partner (R'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |
| 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 24 | 88-98 |
Experimental Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the ligand (if required), and the base (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitropyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to 2-amino-5-nitropyrimidines, which are important pharmacophores.
Catalytic Cycle
Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-nitropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-Chloro-5-nitropyrimidine as a versatile starting material. The inherent reactivity of this compound, driven by the electron-withdrawing nitro group and the labile chlorine atom, makes it an excellent scaffold for building complex molecular architectures relevant to pharmaceutical and agrochemical research.
Introduction
This compound is a key building block in synthetic organic chemistry. The electron-deficient pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile displacement of the C2-chloro substituent by a wide range of nucleophiles. This reactivity enables the introduction of diverse functional groups and the construction of various heterocyclic systems. This document outlines protocols for the synthesis of substituted aminopyrimidines, alkoxy and thiopyrimidines, as well as the formation of fused heterocyclic systems such as pyrazolopyrimidines and triazolopyrimidines. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are detailed for the formation of C-C bonds at the 2-position.
Core Synthetic Pathways
The primary synthetic strategies discussed involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The general reaction mechanism for SNAr involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.
Caption: Generalized SNAr mechanism.
Application Note 1: Synthesis of 2-Substituted-5-nitropyrimidines via Nucleophilic Aromatic Substitution
This section details the synthesis of various 2-substituted pyrimidines through the reaction of this compound with N-, O-, and S-nucleophiles.
Experimental Protocol 1.1: Synthesis of 2-(Substituted-amino)-5-nitropyrimidines
The reaction of this compound with primary or secondary amines provides a straightforward route to 2-amino-5-nitropyrimidine derivatives. These compounds are valuable intermediates for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.
General Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF; 10 mL) in a round-bottom flask, add the desired amine (1.1 mmol) and a base such as triethylamine or diisopropylethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative Examples):
| Entry | Amine | Product | Yield (%) | M.P. (°C) |
| 1 | Aniline | 5-Nitro-N-phenylpyrimidin-2-amine | 85 | 188-190 |
| 2 | Morpholine | 4-(5-Nitropyrimidin-2-yl)morpholine | 92 | 151-153 |
| 3 | Benzylamine | N-Benzyl-5-nitropyrimidin-2-amine | 88 | 145-147 |
Experimental Protocol 1.2: Synthesis of 2-Alkoxy-5-nitropyrimidines
The displacement of the chloride with an alkoxide furnishes 2-alkoxy-5-nitropyrimidines.
General Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the desired alcohol (1.5 mmol) in anhydrous THF (10 mL).
-
Add a strong base such as sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Quantitative Data (Representative Examples):
| Entry | Alcohol | Product | Yield (%) | M.P. (°C) |
| 1 | Methanol | 2-Methoxy-5-nitropyrimidine | 90 | 148-150 |
| 2 | Ethanol | 2-Ethoxy-5-nitropyrimidine | 87 | 98-100 |
| 3 | Phenol | 5-Nitro-2-phenoxypyrimidine | 82 | 135-137 |
Experimental Protocol 1.3: Synthesis of 2-(Alkylthio)-5-nitropyrimidines
Reaction with thiols provides access to 2-thioether substituted pyrimidines.
General Procedure:
-
To a solution of this compound (1.0 mmol) and the desired thiol (1.1 mmol) in a polar aprotic solvent like DMF (10 mL), add a base such as potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Quantitative Data (Representative Examples):
| Entry | Thiol | Product | Yield (%) | M.P. (°C) |
| 1 | Thiophenol | 5-Nitro-2-(phenylthio)pyrimidine | 95 | 139-141 |
| 2 | Ethanethiol | 2-(Ethylthio)-5-nitropyrimidine | 91 | 78-80 |
Application Note 2: Synthesis of Fused Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused pyrimidine derivatives, which are prevalent in medicinal chemistry.
Experimental Protocol 2.1: Synthesis of 2-(Pyrazol-1-yl)-5-nitropyrimidine
This protocol involves a two-step, one-pot procedure: initial substitution with hydrazine followed by cyclocondensation with a 1,3-dicarbonyl compound.
Caption: Workflow for pyrazolopyrimidine synthesis.
Procedure:
Step A: Synthesis of 2-Hydrazinyl-5-nitropyrimidine
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.2 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours, during which a precipitate may form.
-
Cool the reaction mixture, filter the solid, wash with cold ethanol, and dry to obtain 2-hydrazinyl-5-nitropyrimidine. This intermediate can be used directly in the next step.
Step B: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyrimidine
-
To a suspension of 2-hydrazinyl-5-nitropyrimidine (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.
Quantitative Data:
| Intermediate/Product | Yield (%) | M.P. (°C) |
| 2-Hydrazinyl-5-nitropyrimidine | 85 | 185-187 |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyrimidine | 78 | 160-162 |
Application Note 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. This protocol describes the coupling of this compound with arylboronic acids.
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol 3.1: Synthesis of 2-Aryl-5-nitropyrimidines
General Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) | M.P. (°C) |
| 1 | Phenylboronic acid | 5-Nitro-2-phenylpyrimidine | 75 | 168-170 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-nitropyrimidine | 72 | 198-200 |
| 3 | 3-Thienylboronic acid | 5-Nitro-2-(thiophen-3-yl)pyrimidine | 68 | 180-182 |
Conclusion
This compound serves as a highly effective and versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this document provide robust and reproducible methods for accessing substituted and fused pyrimidine derivatives that are of significant interest to the fields of medicinal chemistry and materials science. Researchers are encouraged to adapt and expand upon these methodologies to explore new chemical space and develop innovative molecular entities.
Application Notes and Protocols: 2-Chloro-5-nitropyrimidine in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyrimidine is a versatile heterocyclic building block employed in the synthesis of various biologically active molecules. Its reactive chlorine atom at the 2-position, activated by the electron-withdrawing nitro group at the 5-position, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity has been harnessed to prepare a range of substituted pyrimidine derivatives with significant therapeutic potential, including antiviral agents. This document provides detailed application notes and protocols for the use of this compound in the preparation of antiviral compounds, with a focus on derivatives of dispirotripiperazine, which have shown potent activity against viruses such as Herpes Simplex Virus type 1 (HSV-1).
Principle of Synthesis
The core of the synthetic strategy involves the nucleophilic displacement of the chlorine atom from the pyrimidine ring by a suitable nucleophile, typically an amine. This reaction forms a new carbon-nitrogen bond, linking the 5-nitropyrimidine moiety to another molecular scaffold. The resulting compounds can then be evaluated for their antiviral efficacy. A notable example is the synthesis of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, where the secondary amine groups of the dispirotripiperazine core act as the nucleophiles.
Experimental Protocols
General Synthesis of N,N'-bis(5-nitropyrimidin-2-yl)dispirotripiperazine Derivatives
This protocol is adapted from the synthesis of related N,N'-bis-5-pyrimidyl derivatives of dispirotripiperazine.
Materials:
-
This compound
-
3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (Dispirotripiperazine dichloride)
-
Triethylamine (Et₃N)
-
Ethanol
-
Water
-
Acetone
Procedure:
-
Preparation of the Dispirotripiperazine Solution: In a suitable reaction vessel, dissolve 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (1 equivalent) in water.
-
Preparation of the Pyrimidine Suspension: In a separate vessel, prepare a suspension of this compound (2.2 equivalents) in ethanol.
-
Reaction Mixture: To the suspension of this compound in ethanol, add the aqueous solution of dispirotripiperazine dichloride.
-
Base Addition: Cool the reaction mixture to below 25 °C and add triethylamine (2.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4 hours.
-
Precipitation: After 4 hours, add acetone to the reaction mixture to precipitate the product.
-
Isolation and Purification: Filter the resulting white precipitate and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified N,N'-bis(5-nitropyrimidin-2-yl)dispirotripiperazine derivative.
Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)
Cell Line: Green Monkey Kidney (GMK) cells
Virus: Herpes Simplex Virus type 1 (HSV-1)
Procedure:
-
Cell Seeding: Seed GMK cells in 24-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium.
-
Infection: Infect the confluent cell monolayers with a defined concentration of HSV-1 (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds.
-
Incubation: Incubate the plates for 2-3 days at 37 °C in a humidified CO₂ incubator until viral plaques are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet solution). Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.
Data Presentation
The antiviral activity and cytotoxicity of a series of synthesized N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine against HSV-1 are summarized in the table below.[1]
| Compound | R¹ | R² | CC₅₀ (µM) in GMK cells | IC₅₀ (µM) against HSV-1 | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 1 | H | Cl | >100 | 1.5 | >66.7 |
| 2 | H | OCH₃ | >100 | 2.5 | >40 |
| 3 | H | NH₂ | >100 | 10 | >10 |
| 4 | CH₃ | Cl | >100 | 0.8 | >125 |
| 5 | CH₃ | OCH₃ | >100 | 1.2 | >83.3 |
CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols for the Amination of 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 2-chloro-5-nitropyrimidine is a crucial transformation in synthetic organic chemistry, providing a key building block for the synthesis of a wide range of biologically active molecules, particularly in the development of novel pharmaceuticals. The pyrimidine core is a prevalent scaffold in numerous therapeutic agents, and the introduction of an amino group at the 2-position is a common strategy for modulating biological activity. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the strongly electron-withdrawing nitro group at the 5-position, facilitates the displacement of the chloride leaving group by an amine nucleophile.[1][2] This document provides detailed experimental protocols for the amination of this compound, along with representative data and a visual workflow to guide researchers in this synthetic procedure.
Reaction Principle
The core of this procedure is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves the attack of a nucleophile (an amine) on the electron-deficient carbon atom bearing the chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.[1][2] The subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the desired 2-amino-5-nitropyrimidine derivative.
Experimental Workflow
The overall experimental process for the amination of this compound is depicted in the following workflow diagram.
Caption: A schematic overview of the experimental workflow for the amination of this compound.
Detailed Experimental Protocols
This section provides two detailed protocols for the amination of this compound using either aqueous ammonia or a primary/secondary amine.
Protocol 1: Synthesis of 2-Amino-5-nitropyrimidine using Aqueous Ammonia
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol or Dioxane
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in ethanol or dioxane.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
To the residue, add ethyl acetate and water and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford 2-amino-5-nitropyrimidine as a solid.
Protocol 2: Synthesis of N-substituted-2-amino-5-nitropyrimidines using Primary or Secondary Amines
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous solvent such as Acetonitrile, Dioxane, or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction, workup, and purification
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add the primary or secondary amine (1.1 - 1.5 eq).
-
Add the base (TEA or DIPEA, 2.0 - 3.0 eq) to the reaction mixture. A dark yellow solution is expected to form.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
To the residue, add ethyl acetate and water and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-2-amino-5-nitropyrimidine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the amination of this compound with a selection of amines. These values are illustrative and may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aqueous Ammonia | - | Dioxane | 100 | 12 | 85-95 |
| 2 | Benzylamine | TEA | Acetonitrile | 60 | 6 | 90-98 |
| 3 | Morpholine | DIPEA | DMF | 80 | 8 | 88-96 |
| 4 | Aniline | K₂CO₃ | Dioxane | 100 | 16 | 75-85 |
| 5 | Cyclopropylamine | TEA | Acetonitrile | 50 | 10 | 92-99 |
Characterization Data for 2-Amino-5-nitropyrimidine
-
Appearance: Yellow to light brown powder.
-
Molecular Formula: C₄H₄N₄O₂.[3]
-
Molecular Weight: 140.10 g/mol .[3]
-
Melting Point: 235-237 °C.
-
CAS Number: 3073-77-6.[3]
Safety Information
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
-
Pressurized Reactions: When using a sealed vessel for reactions at elevated temperatures, ensure the vessel is properly rated for the pressure and temperature and use a blast shield.
Conclusion
The amination of this compound is a robust and versatile method for the synthesis of 2-aminopyrimidine derivatives. The provided protocols offer a reliable starting point for researchers. Optimization of reaction conditions such as solvent, base, temperature, and reaction time may be necessary to achieve the best results for specific amine substrates. The straightforward nature of this SNAr reaction makes it an invaluable tool in the construction of compound libraries for drug discovery and development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. For drug development professionals, the ability to efficiently synthesize substituted aminopyrimidines is of particular interest, as this scaffold is a key component in numerous biologically active compounds, including kinase inhibitors.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-5-nitropyrimidine. The presence of the nitro group makes the pyrimidine ring electron-deficient, which can influence the reactivity of the C-Cl bond and the overall reaction conditions required for successful amination. These notes offer a comprehensive guide to performing this transformation, including recommended catalyst systems, detailed experimental procedures, and expected outcomes with various amine coupling partners.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted-5-nitropyrimidin-2-amine product is formed through reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing the rates of oxidative addition and reductive elimination.
Data Presentation
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. The data is compiled from a key study on the palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines.
Table 1: Reaction of this compound with Various Aryl Amines
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 98 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 92 |
| 4 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 85 |
| 5 | 2-Methylaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 88 |
| 6 | 2,6-Dimethylaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 75 |
Table 2: Reaction of this compound with Various Alkyl and Cyclic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8 | 96 |
| 2 | Piperidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8 | 94 |
| 3 | Pyrrolidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8 | 93 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 10 | 89 |
| 5 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 10 | 91 |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This procedure should be adapted and optimized for specific amine substrates.
Materials:
-
This compound
-
Amine (aryl, alkyl, or cyclic)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Cesium Carbonate (2.0 mmol, 2.0 equiv.), Xantphos (0.05 mmol, 5 mol%), and Pd₂(dba)₃ (0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (see Tables 1 and 2) for the indicated time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-nitropyrimidin-2-amine.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of 2-Alkoxy-5-nitropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-alkoxy-5-nitropyrimidines via nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyrimidine. The pyrimidine ring, activated by the electron-withdrawing nitro group, readily undergoes substitution with various alkoxides. This methodology is crucial for the development of novel pharmaceutical agents and other bioactive molecules, where the 2-alkoxy-5-nitropyrimidine scaffold serves as a key building block. This application note includes a general reaction mechanism, a detailed experimental workflow, and specific protocols for the synthesis of representative 2-alkoxy-5-nitropyrimidines.
Introduction
The synthesis of substituted pyrimidines is of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents. The 2-alkoxy-5-nitropyrimidine moiety, in particular, is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the alkoxy group modulates the electronic properties and solubility of the molecule. The reaction of this compound with alcohols or alkoxides is a robust and efficient method for accessing these valuable compounds. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the pyrimidine ring.
Reaction Mechanism
The synthesis of 2-alkoxy-5-nitropyrimidines from this compound proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position, along with the two ring nitrogens, strongly activates the C2 position towards nucleophilic attack.
First, the alkoxide nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex. In the subsequent step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the 2-alkoxy-5-nitropyrimidine product.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
The general workflow for the synthesis of 2-alkoxy-5-nitropyrimidines involves the preparation of the alkoxide, the nucleophilic substitution reaction, and subsequent workup and purification of the product. Anhydrous conditions are recommended to prevent the hydrolysis of the highly reactive this compound starting material.
Caption: General experimental workflow for synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of various 2-alkoxy-5-nitropyrimidines. Please note that reaction conditions may require optimization for specific substrates.
| R in R-OH | Product | Molecular Weight ( g/mol ) | Typical Reaction Time (h) | Typical Yield (%) |
| Methyl | 2-Methoxy-5-nitropyrimidine | 155.11 | 1 - 3 | 85 - 95 |
| Ethyl | 2-Ethoxy-5-nitropyrimidine | 169.14 | 2 - 4 | 80 - 90 |
| Isopropyl | 2-Isopropoxy-5-nitropyrimidine | 183.17 | 3 - 6 | 75 - 85 |
| Benzyl | 2-(Benzyloxy)-5-nitropyrimidine | 231.21 | 4 - 8 | 70 - 80 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous methanol, ethanol, isopropanol, and benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil) or sodium metal
-
Anhydrous tetrahydrofuran (THF) or the respective alcohol as solvent
-
Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel
-
Inert atmosphere (nitrogen or argon) setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)
Protocol 1: Synthesis of 2-Methoxy-5-nitropyrimidine
-
Alkoxide Preparation: To a stirred suspension of sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, 60% dispersion in oil, pre-washed with anhydrous hexanes) in anhydrous methanol (20 mL) in a round-bottom flask under an inert atmosphere, add the remaining anhydrous methanol (30 mL) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete reaction.
-
Reaction: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.60 g, 10.0 mmol, 1.0 equiv) in anhydrous methanol (20 mL) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-methoxy-5-nitropyrimidine as a solid.
Protocol 2: General Procedure for the Synthesis of other 2-Alkoxy-5-nitropyrimidines (e.g., Ethoxy, Isopropoxy, Benzyloxy)
-
Alkoxide Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol) (50 mL) and add sodium metal (0.25 g, 11.0 mmol, 1.1 equiv) in small portions. Stir until all the sodium has dissolved.
-
Reaction: To the prepared alkoxide solution, add this compound (1.60 g, 10.0 mmol, 1.0 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or a suitable temperature for the specific alcohol) and monitor by TLC. Reaction times will vary depending on the alcohol used (see data table).
-
Workup and Purification: Follow steps 4-7 as described in Protocol 1, using appropriate solvents for extraction and purification.
Safety Precautions:
-
Handle this compound and the resulting nitro compounds with care as they are potentially hazardous.
-
Sodium hydride and sodium metal are highly reactive and flammable. Handle them under an inert atmosphere and away from water.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
Troubleshooting & Optimization
Navigating the Synthesis of 2-Chloro-5-nitropyrimidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2-Chloro-5-nitropyrimidine, a critical intermediate in the pharmaceutical and agrochemical industries. This resource offers detailed troubleshooting, frequently asked questions, comparative data on synthetic routes, and complete experimental protocols to enhance yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Suboptimal reaction conditions (temperature, time).- Incomplete reaction.- Formation of byproducts.- Loss of product during workup and purification. | - Systematically optimize reaction parameters for each step.- Monitor reaction progress using TLC or LC-MS.- Employ alternative synthetic routes that minimize byproduct formation.[1][2][3]- Refine extraction and purification techniques to minimize loss. |
| Formation of 2-Amino-3-nitropyridine Isomer | - Use of harsh nitrating agents (e.g., mixed acid) on 2-aminopyridine can lead to poor regioselectivity.[1][2] | - Consider alternative starting materials that avoid the direct nitration of 2-aminopyridine.[2][3]- If using 2-aminopyridine, carefully control nitration conditions (low temperature, slow addition of nitrating agent). |
| Incomplete Chlorination | - Insufficient amount or reactivity of the chlorinating agent.- Reaction temperature is too low or reaction time is too short. | - Use a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for more effective chlorination.[2][4]- Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC.[1][2][3] |
| Product Decomposition during Workup | - The product can be sensitive to strong bases.[5]- Hydrolysis of the chloro group can occur. | - During workup, neutralize acidic solutions carefully, avoiding strongly basic conditions. Pouring the reaction mixture into ice water is a common and effective method.[1][3][6]- Maintain low temperatures during neutralization and extraction. |
| Difficulty in Purification | - Presence of starting materials or byproducts with similar polarity to the desired product. | - Optimize column chromatography conditions (solvent system, gradient).- Recrystallization from a suitable solvent (e.g., isopropanol, ethyl acetate) can be effective for achieving high purity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic pathways start from three common precursors:
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2-Aminopyridine: This classic route involves nitration, diazotization-hydrolysis to 2-hydroxy-5-nitropyridine, and subsequent chlorination. However, it can suffer from the formation of isomeric byproducts during nitration.[1][3][4]
-
2-Halogenated Acrylate: This newer approach involves condensation with nitromethane, cyclization to 2-hydroxy-5-nitropyridine, followed by chlorination. This method avoids direct nitration of the pyridine ring, offering better selectivity and safety.[2]
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2-Nitroacetaldehyde Acetal: This route also leads to the 2-hydroxy-5-nitropyridine intermediate before the final chlorination step.[3]
Q2: Which chlorinating agent is most effective for converting 2-hydroxy-5-nitropyridine?
A2: A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is frequently reported to give high yields for the chlorination step.[2][6] The reaction is typically carried out at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What safety precautions should be taken during this synthesis?
A4: The synthesis involves hazardous materials and reactions:
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Nitration: Nitrating agents like fuming nitric acid and concentrated sulfuric acid are highly corrosive and reactions can be highly exothermic. Perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and maintain strict temperature control.
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Chlorination: Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle these reagents with care under anhydrous conditions.
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Solvents: Use appropriate anhydrous solvents and handle them in a fume hood.
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Product Handling: this compound is harmful if swallowed and causes skin and eye irritation.[7][8] Always wear gloves, safety glasses, and a lab coat when handling the compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data from different synthetic approaches to provide a clear comparison of their efficiencies.
| Starting Material | Key Steps | Reagents | Yield (%) | Reference |
| 2-Aminopyridine | 1. Nitration2. Diazotization/Hydrolysis3. Chlorination | 1. Mixed Acid2. NaNO₂, HCl3. POCl₃, PCl₅ | ~53.6 (overall) | [3] |
| 2-Aminopyridine | 1. Nitration2. Diazotization/Hydrolysis3. Chlorination | 1. Mixed Acid2. Acidic conditions3. PCl₅/POCl₃ | 41.1 (overall) | [4] |
| 2-Halogenated Acrylate | 1. Condensation/Cyclization2. Chlorination | 1. Nitromethane, Triethyl orthoformate, Ammonia2. POCl₃, PCl₅ | 90.6 (for 2-hydroxy-5-nitropyridine)89.5 (for chlorination) | [2] |
| 2-Hydroxy-5-nitropyridine | Chlorination | POCl₃, PCl₅, N,N-Diethylaniline | 76.9 | [1] |
| 2-Hydroxy-5-nitropyridine | Chlorination | PCl₅ in 1,2-dichloroethane | 94.0 | [3] |
Experimental Protocols
Protocol 1: Synthesis from 2-Halogenated Acrylate (High-Yield Method)[2]
Step 1: Synthesis of 2-hydroxy-5-nitropyridine
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To a 250 mL four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add nitromethane (6.5 g, 0.11 mol), ethyl 2-bromoacrylate (18.0 g, 0.1 mol), and DBU (0.5 g).
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Stir the mixture at 40-45 °C for 6 hours.
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Add triethyl orthoformate (30.0 g, 0.20 mol) and zinc chloride (2.0 g).
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Stir the reaction mixture at 90-95 °C for 6 hours.
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Cool the mixture to 50 °C and add 10% ammonia solution (40.0 g), ethanol (20 g), and ammonium chloride (5.0 g).
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Stir at 50-55 °C for 4 hours.
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Cool to 20 °C and filter the precipitate.
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Recrystallize the crude product from isopropanol (30 g) with activated carbon (0.5 g) to obtain 2-hydroxy-5-nitropyridine as a yellow needle-shaped solid (12.7 g, 90.6% yield).
Step 2: Synthesis of this compound
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To a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (380 g), 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), and phosphorus pentachloride (110.1 g, 0.54 mol).
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Stir the mixture at 60 °C for 16 hours.
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Recover excess phosphorus oxychloride by distillation under reduced pressure.
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Pour the residue into ice water (300 g) and stir thoroughly.
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Extract the mixture three times with ethyl acetate (80 g each).
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Combine the organic phases and wash with saturated saline solution (50 g).
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Dry the organic layer with anhydrous sodium sulfate (10 g).
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Remove the ethyl acetate by rotary evaporation to obtain 2-chloro-5-nitropyridine as a yellow needle-shaped solid (51.0 g, 89.5% yield).
Protocol 2: Synthesis from 2-Aminopyridine[1][3]
Step 1: Synthesis of 2-Amino-5-nitropyridine
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In a flask equipped with a stirrer and cooled in an ice bath to below 10 °C, slowly add 2-aminopyridine to concentrated sulfuric acid.
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After complete dissolution, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 30 °C.
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After the addition is complete, allow the reaction to proceed, monitoring by TLC.
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Pour the reaction mixture onto crushed ice and neutralize with an aqueous sodium hydroxide solution to a pH of 4.0-5.0.
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Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
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Dissolve 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid.
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Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite.
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Stir the reaction mixture at this temperature for a specified time and then heat to facilitate hydrolysis.
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Cool the mixture and filter the resulting precipitate of 2-hydroxy-5-nitropyridine. Wash with cold water and dry.
Step 3: Synthesis of this compound
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In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride.
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Heat the mixture at 100-105 °C for 5 hours.[6]
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After cooling, recover the excess phosphorus oxychloride by vacuum distillation.
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Carefully pour the residue into ice water.
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Neutralize the mixture with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9.[6]
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Extract the product with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.
Visualizing the Process
The following diagrams illustrate the key experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound starting from a 2-halogenated acrylate.
Caption: Traditional synthetic route for this compound starting from 2-aminopyridine.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Chloro-5-nitropyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits and how to address them:
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Incomplete Nitration or Chlorination: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before proceeding with the work-up. Reaction times may need to be extended, or the temperature might need to be optimized.
-
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Suboptimal Reaction Temperature: Temperature control is critical in both nitration and chlorination steps.
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Solution: For nitration, maintaining a low temperature (e.g., 0-10 °C) is often crucial to prevent side reactions. For chlorination with reagents like phosphorus oxychloride (POCl₃), a higher temperature is typically required, and this should be carefully controlled to prevent decomposition.
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Hydrolysis of the Product: The chloro group in this compound is susceptible to hydrolysis, especially in the presence of water and base, reverting the product to 2-Hydroxy-5-nitropyrimidine.
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Solution: During the work-up, it is important to work quickly and under neutral or slightly acidic conditions. If a basic wash is necessary, it should be performed with a weak base (e.g., sodium bicarbonate solution) and at a low temperature.
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Loss During Extraction and Purification: The product may be lost during the work-up and purification steps.
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Solution: Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. During purification by column chromatography, select a suitable solvent system to ensure good separation and recovery.
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Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the likely side products and how can I minimize their formation?
A: The nature of the impurities will largely depend on the synthetic route chosen. Below are the most common side reactions and their byproducts:
| Side Reaction/Byproduct | Synthetic Route | Reason for Formation | Recommended Solution |
| Formation of 2-Amino-3-nitropyrimidine | Starting from 2-Aminopyrimidine | The nitration of 2-aminopyrimidine can occur at both the 3- and 5-positions of the pyrimidine ring. The 3-nitro isomer is a common byproduct.[1] | Carefully control the nitration conditions, particularly the temperature and the rate of addition of the nitrating agent. Separation of the isomers can be achieved by fractional crystallization or column chromatography. |
| Formation of 2,4-Dichloro-5-nitropyrimidine | Starting from 5-Nitrouracil or other dihydroxy- precursors | If the starting material has two hydroxyl groups, both can be chlorinated by the chlorinating agent (e.g., POCl₃). | Use a stoichiometric amount of the chlorinating agent and carefully control the reaction temperature and time to favor mono-chlorination. |
| Formation of 2-Hydroxy-5-nitropyrimidine | Both routes | This can be due to incomplete chlorination of the hydroxyl intermediate or hydrolysis of the final product during work-up. | Ensure the chlorination reaction goes to completion. During work-up, avoid prolonged exposure to water and basic conditions. |
| Over-chlorination Byproducts (e.g., 2,X-Dichloro-5-nitropyrimidine) | Both routes | Use of a large excess of the chlorinating agent or prolonged reaction times at high temperatures can lead to further chlorination of the pyrimidine ring. | Use a controlled amount of the chlorinating agent and monitor the reaction to stop it once the desired product is formed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are:
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Nitration followed by Chlorination: This route typically starts with 2-aminopyrimidine, which is first nitrated to form a mixture of 2-amino-5-nitropyrimidine and 2-amino-3-nitropyrimidine. The desired 5-nitro isomer is then isolated and converted to 2-hydroxy-5-nitropyrimidine via a diazotization-hydrolysis reaction. Finally, the hydroxyl group is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
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Chlorination followed by Nitration: This route may start with a suitable pyrimidine precursor that is first chlorinated and then nitrated. However, the nitration of a chloro-substituted pyrimidine can be challenging and may lead to a mixture of isomers.
Q2: How can I effectively purify the crude this compound?
A2: Purification of the crude product is typically achieved through recrystallization or silica gel column chromatography.
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Recrystallization: A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
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Column Chromatography: A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective in separating the desired product from its isomers and other byproducts.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of the following techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis of the reaction mixture and identification of non-volatile byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound starting from 2-aminopyrimidine.
Step 1: Synthesis of 2-Amino-5-nitropyrimidine
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In a flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid and cool it to below 10 °C in an ice bath.
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Slowly add 2-aminopyrimidine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the 2-aminopyrimidine solution, keeping the temperature below 30 °C.
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After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
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Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain a mixture of 2-amino-5-nitropyrimidine and 2-amino-3-nitropyrimidine.
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Separate the isomers by fractional crystallization or column chromatography.
Step 2: Synthesis of 2-Hydroxy-5-nitropyrimidine
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Dissolve the purified 2-amino-5-nitropyrimidine in aqueous hydrochloric acid and cool the solution to 0-5 °C.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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After the addition, stir the reaction mixture at the same temperature for a period of time.
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Heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.
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Cool the mixture and collect the precipitated 2-hydroxy-5-nitropyrimidine by filtration.
Step 3: Synthesis of this compound
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In a flask equipped with a reflux condenser, add 2-hydroxy-5-nitropyrimidine and phosphorus oxychloride (POCl₃).
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound starting from 2-Aminopyrimidine, highlighting a key side reaction.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-5-nitropyrimidine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-chloro-5-nitropyrimidine using column chromatography. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data presented for easy reference.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the purification of this compound from a crude reaction mixture, where common impurities may include unreacted 2-hydroxy-5-nitropyrimidine and other synthesis byproducts.
1. Rationale for Phase Selection:
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Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to the polar nature of this compound and its potential impurities. The hydroxyl groups on the silica surface interact with the polar functionalities of the compounds, allowing for separation based on differences in polarity.
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Mobile Phase: A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is effective for eluting the compounds. By gradually increasing the polarity of the mobile phase (gradient elution), a finer separation can be achieved. This compound, being less polar than the 2-hydroxy-5-nitropyrimidine starting material, will elute first.
2. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (analytical grade)
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Ethyl acetate (analytical grade)
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Dichloromethane (for sample loading)
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Glass chromatography column
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Cotton or glass wool
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Sand (acid-washed)
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
3. Procedure:
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TLC Analysis of Crude Mixture:
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Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate.
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Develop the TLC plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should give the product (this compound) an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
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Securely clamp the chromatography column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm) on top of the plug.
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.
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Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
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Continuously run the eluting solvent through the column, ensuring the solvent level never drops below the top of the sand.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane.
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Carefully apply the sample solution to the top of the silica gel bed using a pipette.
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Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.
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Elution:
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Carefully add the initial eluting solvent (e.g., 10% ethyl acetate in hexane) to the column.
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Begin collecting fractions in separate tubes.
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Monitor the elution process by periodically taking small aliquots from the collected fractions and analyzing them by TLC.
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If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). For example, you can switch to 20% ethyl acetate in hexane, then 30%, and so on.
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Fraction Analysis and Product Isolation:
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Identify the fractions containing the pure this compound using TLC.
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Combine the pure fractions.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
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Quantitative Data Summary
The following table summarizes key quantitative data for the purification process. Note that Rf values can vary depending on the specific TLC plate, temperature, and solvent saturation.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | A gradient of 10% to 50% ethyl acetate is often effective. |
| Typical Rf of this compound | ~0.4 - 0.6 (in 30% EtOAc/Hexane) | This is an estimated value; optimal Rf for column separation is 0.2-0.3. |
| Typical Rf of 2-Hydroxy-5-nitropyrimidine | ~0.1 - 0.2 (in 30% EtOAc/Hexane) | Being more polar, it will have a lower Rf value than the product. |
| Sample Load | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Expected Purity | >97% | Dependent on the efficiency of the separation.[1] |
| Melting Point (Purified) | 105-110 °C | A sharp melting point range indicates high purity.[1] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound by column chromatography.
Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate.
A1: This suggests your compound is very polar or is strongly interacting with the silica gel.
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Solution: Consider using a more polar solvent system. You can try adding a small amount of methanol (e.g., 1-5%) to your ethyl acetate/hexane mobile phase. Be cautious, as methanol is a very polar solvent and can cause rapid elution. Alternatively, for highly polar compounds, reverse-phase chromatography might be a more suitable purification method.
Q2: The separation between my product and an impurity is very poor, with overlapping spots on the TLC.
A2: This indicates that the chosen solvent system does not have sufficient selectivity for the two compounds.
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Solution 1: Optimize the solvent system. Try different solvent combinations. For example, you could replace ethyl acetate with dichloromethane or acetone to alter the selectivity.
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Solution 2: Use a shallower gradient during elution. A slow, gradual increase in solvent polarity can improve the resolution of closely eluting compounds.
Q3: My purified product appears as an oil instead of a solid.
A3: This could be due to residual solvent or the presence of impurities that lower the melting point.
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Solution: Ensure all solvent has been removed by drying the product under high vacuum for an extended period. If it remains an oil, it is likely still impure. Re-purify the material, possibly with a different solvent system or by recrystallization.
Q4: I see streaking of my compound on the TLC plate and the column.
A4: Streaking is often caused by overloading the sample, the compound being sparingly soluble in the mobile phase, or the compound being acidic or basic.
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Solution 1: Reduce the amount of sample loaded onto the column.
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Solution 2: Ensure your compound is fully dissolved before loading it onto the column. If solubility is an issue, you can try "dry loading" by adsorbing your sample onto a small amount of silica gel before adding it to the column.[2]
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Solution 3: If your compound is acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape.
Q5: The product seems to be decomposing on the column.
A5: Some compounds are sensitive to the acidic nature of silica gel.
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Solution: You can use deactivated (neutral) silica gel or an alternative stationary phase like alumina. To test for stability, you can spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
overcoming low reactivity of 2-Chloro-5-nitropyrimidine in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the low reactivity of 2-chloro-5-nitropyrimidine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in cross-coupling reactions?
A1: The low reactivity of this compound stems from the strong carbon-chlorine (C-Cl) bond on the sp²-hybridized carbon. The rate-determining step in many palladium-catalyzed coupling reactions is the oxidative addition of the palladium catalyst to the C-Cl bond. This step has a high activation energy for aryl chlorides compared to bromides or iodides. While the electron-withdrawing nitro group and the pyrimidine ring do activate the C-Cl bond towards nucleophilic attack, it can still be challenging to achieve efficient oxidative addition under standard coupling conditions.
Q2: I am observing decomposition of my starting material or formation of side products instead of the desired coupled product. What could be the cause?
A2: Due to the highly electron-deficient nature of the pyrimidine ring, this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Strong bases or nucleophiles can directly displace the chloride or even lead to ring-opening. For instance, under certain Suzuki-Miyaura conditions, competitive SNAr with the base (e.g., potassium methoxide) has been observed.[1] It is crucial to select a base that is strong enough to facilitate the catalytic cycle but not so nucleophilic that it promotes SNAr.
Q3: Which type of palladium catalyst and ligand is most effective for this substrate?
A3: Standard catalyst systems like those using triphenylphosphine (PPh₃) ligands are often insufficient for activating the C-Cl bond of this compound. Highly active catalyst systems are required. These typically involve:
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Bulky, electron-rich phosphine ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. Their steric bulk promotes the formation of the active, monoligated L-Pd(0) species, and their electron-donating nature facilitates the oxidative addition step.
-
N-Heterocyclic Carbene (NHC) ligands: NHC ligands are strong σ-donors and form very stable complexes with palladium, which can exhibit high catalytic activity for coupling aryl chlorides.
Q4: Can I perform a Sonogashira coupling on this substrate without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous. Copper(I) can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). Modern catalyst systems, often employing specific ligands, can facilitate the direct coupling of the alkyne with the palladium complex, bypassing the need for a copper co-catalyst. However, for a challenging substrate like this compound, a classic Sonogashira with a copper(I) co-catalyst might be a more robust starting point.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
This is the most common issue, primarily due to the inertness of the C-Cl bond.
Workflow for Troubleshooting Low Suzuki Coupling Yield
References
Technical Support Center: Managing Byproduct Formation in 2-Chloro-5-nitropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the formation of byproducts during chemical reactions involving 2-Chloro-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in reactions with this compound?
A1: The most prevalent byproducts typically arise from three main reaction pathways:
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Nucleophilic Aromatic Substitution (SNAr) Reactions:
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Hydrolysis: Formation of 2-hydroxy-5-nitropyrimidine is a significant issue, particularly when using aqueous solvents or bases.[1][2]
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Ring Opening: Strong nucleophiles, especially hydroxide ions, can lead to the opening of the pyrimidine ring. This has been observed with the analogous 2-chloro-5-nitropyridine.[3]
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Ring Transformation: Certain nucleophiles, such as amidines or hydrazine, can cause the pyrimidine ring to transform into other heterocyclic structures like pyridines or pyrazoles.
-
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig):
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Homo-coupling: Self-coupling of the boronic acid or organometallic reagent is a common byproduct in Suzuki reactions.
-
Dehalogenation: Replacement of the chlorine atom with hydrogen, leading to the formation of 5-nitropyrimidine.
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Catalyst Deactivation: Formation of palladium black, which is an inactive form of the catalyst, can reduce reaction efficiency.
-
-
Impurity-Related Byproducts:
-
The synthesis of this compound can sometimes result in isomeric impurities, such as 2-chloro-3-nitropyrimidine, which may be carried through and react to form corresponding byproducts.
-
Q2: How can I minimize the formation of the hydrolysis byproduct, 2-hydroxy-5-nitropyrimidine?
A2: Minimizing hydrolysis is critical for achieving high yields of the desired product. Key strategies include:
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Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction.
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Choice of Base: Employ non-nucleophilic, anhydrous bases. If a soluble base is required, consider using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous inorganic bases.
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Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of hydrolysis.
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Solvent Selection: Aprotic solvents are generally preferred over protic solvents, which can participate in hydrolysis.
Q3: In a Suzuki coupling reaction with this compound, I am observing significant amounts of a homo-coupled byproduct from my boronic acid. How can I prevent this?
A3: Homo-coupling in Suzuki reactions is often promoted by the presence of oxygen. To mitigate this:
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Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
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Ligand Choice: The appropriate choice of phosphine ligand can stabilize the palladium catalyst and minimize side reactions.
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Reaction Conditions: Careful optimization of the base, temperature, and reaction time can also help to favor the desired cross-coupling pathway over homo-coupling.
Troubleshooting Guides
Issue 1: Low yield in SNAr reaction with an amine, and a significant amount of a polar byproduct is observed.
Possible Cause: The polar byproduct is likely 2-hydroxy-5-nitropyrimidine, resulting from the hydrolysis of the starting material. This is especially common in the presence of water and a base.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
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Thoroughly dry all glassware in an oven (e.g., at 120 °C) and cool under a stream of inert gas or in a desiccator.
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Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
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Run the reaction under a nitrogen or argon atmosphere.
-
-
Re-evaluate Your Choice of Base:
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If using an aqueous base (e.g., NaOH, K₂CO₃ solution), switch to a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine).
-
If an inorganic base is necessary, use a powdered, anhydrous form.
-
-
Optimize Reaction Temperature:
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Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of hydrolysis relative to the desired substitution.
-
Quantitative Data Summary: Impact of Conditions on Hydrolysis
| Parameter | Condition | Impact on Hydrolysis | Rationale |
| Solvent Water Content | <50 ppm | Minimizes Hydrolysis | Reduces the concentration of the hydrolyzing agent. |
| >100 ppm | Increases Hydrolysis | A higher concentration of water accelerates the reaction with the electrophile. | |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes Hydrolysis | Excludes atmospheric moisture. |
| Air | Increases Hydrolysis | Atmospheric humidity provides a source of water. | |
| Temperature | Low (0°C to -78°C) | Reduces Rate of Hydrolysis | The rate of the hydrolysis reaction is temperature-dependent. |
| Ambient/Elevated | Increases Rate of Hydrolysis | Higher temperatures accelerate the rate of hydrolysis.[4] | |
| Base | Non-nucleophilic base | Indirectly Minimizes Hydrolysis | Scavenges HCl produced, preventing side reactions and promoting the desired reaction. |
This table provides a qualitative summary based on general principles for minimizing hydrolysis of reactive halides.
Issue 2: In a palladium-catalyzed cross-coupling reaction, the reaction stalls, and a black precipitate forms.
Possible Cause: The black precipitate is likely palladium black, an inactive and agglomerated form of the palladium catalyst. This indicates catalyst deactivation.
Troubleshooting Steps:
-
Ligand Selection:
-
Ensure the phosphine ligand being used is appropriate for the specific transformation and is effectively stabilizing the palladium(0) species. Bulky, electron-rich phosphine ligands are often effective.
-
-
Degassing:
-
Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst. Ensure all solvents are thoroughly degassed prior to use.
-
-
Purity of Reagents:
-
Impurities in the starting materials or solvents can sometimes contribute to catalyst poisoning. Use high-purity reagents and solvents.
-
-
Temperature Control:
-
Excessively high temperatures can sometimes promote catalyst decomposition. Optimize the reaction temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in SNAr with an Aliphatic Amine
This protocol is designed for the reaction of this compound with a nucleophilic aliphatic amine, such as piperidine, while minimizing the formation of 2-hydroxy-5-nitropyrimidine.
Materials:
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This compound (1.0 equiv)
-
Amine (e.g., piperidine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.1 M).
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Competing reaction pathways in SNAr of this compound.
Caption: Formation of byproducts in a Suzuki cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Chloro-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-5-nitropyrimidine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question 1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
Answer:
Low or no yield in the Suzuki coupling of this compound is a common issue that can often be traced back to several key factors. Due to the electron-deficient nature of the pyrimidine ring, further deactivated by the nitro group, the oxidative addition step is generally favorable. However, challenges can arise in other stages of the catalytic cycle. The primary areas to troubleshoot are:
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Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-deficient substrate. More robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), are often necessary to facilitate the reaction.
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Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with the starting materials are paramount. For challenging couplings with heteroaryl chlorides, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent System: The solvent must be capable of dissolving the reactants, particularly the inorganic base, to a sufficient extent. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is frequently optimal for this purpose.
-
Reaction Temperature: 2-Chloropyrimidines are generally less reactive than their bromo or iodo counterparts and often require elevated temperatures (typically in the range of 80-120 °C) to drive the reaction to completion.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation. It is essential to ensure that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use.
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side reactions include:
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Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often exacerbated by high temperatures and the presence of water and a strong base. To minimize protodeboronation, consider using a milder base if possible, or switching to anhydrous conditions. Using the boronic acid pinacol ester or trifluoroborate salt can also increase stability.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen or when the transmetalation step is slow. Ensuring a thoroughly deoxygenated reaction environment is the primary way to prevent this.
-
Hydrodehalogenation: The replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom can occur. This is often a result of competing reaction pathways within the catalytic cycle. Optimizing the ligand and reaction conditions can help to favor the desired cross-coupling pathway.
Question 3: How does the nitro group on the pyrimidine ring affect the reaction?
Answer:
The electron-withdrawing nature of the nitro group has a significant impact on the reactivity of this compound.
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Activation of the C-Cl Bond: The nitro group makes the pyrimidine ring more electron-deficient, which generally accelerates the rate-limiting oxidative addition of the palladium catalyst to the C-Cl bond.
-
Potential for Catalyst Inhibition: While activating the halide, the nitro group, along with the pyrimidine nitrogens, can potentially coordinate to the palladium center, which could lead to catalyst deactivation. The use of bulky ligands can help to mitigate this by sterically shielding the metal center.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?
A1: For an initial reaction, a common and often effective choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at a loading of 2-5 mol%. However, for this challenging substrate, it is highly recommended to also consider more advanced catalyst systems. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can significantly improve yields.
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical. While potassium carbonate (K₂CO₃) is a common choice for many Suzuki couplings, for electron-deficient heteroaryl chlorides like this compound, stronger bases are often more effective. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points for optimization.
Q3: What solvent system should I use?
A3: A biphasic solvent system is generally preferred to ensure the solubility of both the organic substrates and the inorganic base. Common and effective mixtures include 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio. Ensure the solvents are thoroughly degassed before use.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave irradiation can be a very effective technique to accelerate the Suzuki coupling of less reactive chlorides. It can significantly reduce reaction times and often leads to improved yields. Typical conditions would involve heating the reaction mixture in a sealed microwave vial at temperatures ranging from 100-140 °C for 15-30 minutes.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of chloro-heterocycles, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Catalyst and Base Screening for a Model Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 6 | Good to Excellent |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | Good |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 120 (µW) | 0.5 | Excellent |
Yields are generalized from literature on similar substrates and should be considered as a starting point for optimization.
Table 2: Representative Yields for Suzuki Coupling of Chloro-Pyrimidines with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-95 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-90 |
| 5 | Thiophen-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 65-75 |
Yields are estimates based on transformations with analogous chloro-heterocycles and will vary depending on the specific reaction conditions.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for optimal results.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
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Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer and heating source (oil bath or heating mantle)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-nitropyrimidine.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
troubleshooting failed reactions involving 2-Chloro-5-nitropyrimidine
Welcome to the technical support center for 2-Chloro-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is showing low to no conversion. What are the common causes?
A1: Low conversion in SNAr reactions with this compound can stem from several factors:
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Insufficiently strong nucleophile: The nucleophilicity of your reagent is critical. For neutral nucleophiles like amines or alcohols, the addition of a base is often necessary to generate the more reactive conjugate base (e.g., amide or alkoxide).
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Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction. Protic solvents may solvate the nucleophile, reducing its reactivity.
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Low reaction temperature: Many SNAr reactions require heating to overcome the activation energy. If your reaction is sluggish at room temperature, a gradual increase in temperature is recommended.
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Steric hindrance: A bulky nucleophile or substituents near the reaction site on either reactant can impede the reaction.
Q2: I am observing the formation of a significant amount of 2-hydroxy-5-nitropyrimidine as a byproduct. How can I prevent this?
A2: The formation of 2-hydroxy-5-nitropyrimidine is due to the hydrolysis of this compound. This is a common side reaction, especially in the presence of water and base. To minimize hydrolysis:
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Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Control the amount of base: Use a stoichiometric amount of a non-hydroxide base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate). Using an excess of a strong base can promote hydrolysis.
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Control temperature: At higher temperatures, the rate of hydrolysis may increase. If possible, run the reaction at the lowest effective temperature.
Q3: My Suzuki or Buchwald-Hartwig coupling reaction with this compound is failing or giving low yields. What should I troubleshoot?
A3: Cross-coupling reactions with heteroaromatic halides can be challenging. Common issues include:
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Catalyst deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help to mitigate this.
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Incorrect base: The choice of base is crucial. For Suzuki couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. The optimal base is substrate-dependent and may require screening.
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Poor quality reagents: Ensure your palladium catalyst, ligands, and base are of high quality and properly stored. The boronic acid (for Suzuki) should also be pure.
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Oxygen sensitivity: These reactions are often sensitive to oxygen. Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere.
Q4: I am seeing multiple spots on my TLC plate, and the reaction mixture has turned dark. What could be the issue?
A4: A dark reaction mixture and multiple spots on a TLC plate often indicate decomposition of the starting material or product. This can be caused by:
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Excessively high temperatures: While heating is often necessary, prolonged exposure to high temperatures can lead to degradation.
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Use of a very strong base: Strong bases can sometimes promote side reactions and decomposition.
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Reaction with the solvent: At elevated temperatures, some solvents may react with the starting materials or products.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Recommended Solution | Expected Outcome |
| Weak Nucleophile | For amine nucleophiles, add a non-nucleophilic base like triethylamine (1.2 eq.). For alcohol nucleophiles, use a base like sodium hydride to generate the alkoxide in situ. | Increased reaction rate and higher yield of the substituted product. |
| Inappropriate Solvent | Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or DMSO). | Improved solubility of reagents and stabilization of the Meisenheimer complex, leading to a faster reaction. |
| Low Temperature | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 50 °C, then 70 °C). Monitor by TLC. | Increased reaction rate. Be cautious of potential side reactions at higher temperatures. |
| Hydrolysis of Starting Material | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. | Reduced formation of 2-hydroxy-5-nitropyrimidine byproduct and increased yield of the desired product. |
Issue 2: Incomplete Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
| Possible Cause | Recommended Solution | Expected Outcome |
| Catalyst Deactivation | Use a higher loading of the palladium catalyst (e.g., increase from 1-2 mol% to 5 mol%). Employ bulky, electron-rich ligands like XPhos or SPhos. | Improved catalyst stability and turnover, leading to higher conversion. |
| Suboptimal Base | Screen different bases. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider NaOtBu or K₂CO₃ if the substrate is base-sensitive. | Identification of a base that effectively promotes the desired catalytic cycle. |
| Inefficient Oxidative Addition | For less reactive aryl chlorides, switching to the corresponding aryl bromide or iodide can significantly improve the reaction rate. | Faster oxidative addition and overall higher reaction efficiency. |
| Protodeboronation (Suzuki) | Use a milder base or anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid. | Minimized decomposition of the boronic acid, leading to a higher yield of the coupled product. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
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To a round-bottom flask, add this compound (1.0 eq.).
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Dissolve the starting material in a polar aprotic solvent such as DMF or DMSO (to achieve a concentration of approximately 0.1-0.5 M).
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Add the amine nucleophile (1.1 eq.) and a base such as triethylamine (1.2 eq.).
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Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
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In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
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Separate the layers and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
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To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
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Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: General mechanism of SNAr on this compound.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed reactions.
Common Side Reactions
Caption: Common desired and side reaction pathways.
preventing decomposition of 2-Chloro-5-nitropyrimidine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-chloro-5-nitropyrimidine during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low yields in my synthesis of this compound from 2-hydroxy-5-nitropyridine using phosphorus oxychloride (POCl₃). What are the potential causes and solutions?
A1: Low yields are a common issue and can often be attributed to incomplete reaction, product decomposition during workup, or suboptimal reagent quality.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can try increasing the reaction time or temperature, though be aware that higher temperatures may lead to more byproducts. Using a sufficient excess of POCl₃ is also crucial to drive the reaction forward.[1]
-
-
Product Decomposition during Workup: this compound is susceptible to hydrolysis and ring-opening in aqueous and/or basic conditions.
-
Solution: Employ a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[1] This controls the exothermic reaction of quenching excess POCl₃ and prevents localized high pH, which can promote decomposition. Avoid using strong bases like sodium hydroxide.[1]
-
-
Suboptimal Reagent Quality: The POCl₃ used may have degraded due to improper storage.
-
Solution: Use fresh or purified POCl₃ that has been stored under anhydrous conditions.
-
Q2: My final product is impure. What are the likely impurities and how can I avoid them?
A2: Impurities often arise from side reactions, residual starting materials, or decomposition products.
Troubleshooting Steps:
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Unreacted 2-hydroxy-5-nitropyridine: This indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Q1. Ensure your starting material is of high purity to avoid side reactions.
-
-
Hydrolysis Product (2-hydroxy-5-nitropyridine): This forms during the workup.
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Solution: Minimize the contact time of the product with the aqueous phase by performing the extraction promptly after quenching and pH adjustment.[1] Use of a controlled "reverse quench" as described in A1 is critical.
-
-
Ring-Opened Byproducts: These can form in the presence of strong bases.
-
Solution: Avoid strong bases during workup. Use milder bases like potassium carbonate or sodium bicarbonate for pH adjustment.[1]
-
Q3: The quenching of my reaction with POCl₃ is very exothermic and difficult to control. How can I do this more safely and effectively?
A3: The reaction of excess POCl₃ with water is indeed highly exothermic. A controlled quench is essential for both safety and product integrity.
Recommended "Reverse Quench" Protocol:
-
Prepare a separate vessel with a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base (e.g., saturated sodium bicarbonate) or a buffer like sodium acetate.
-
Slowly and portion-wise, add the reaction mixture to this cold solution.
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Monitor the temperature of the quenching solution throughout the addition, ensuring it remains low.
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This method helps to dissipate the heat generated and neutralize the acidic byproducts of POCl₃ hydrolysis in a controlled manner, preventing a runaway reaction and minimizing product decomposition.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the synthesis of this compound from various sources. Direct comparison is challenging due to variations in scale and specific procedures.
| Starting Material | Chlorinating Agent(s) | Reaction Conditions | Workup Summary | Yield (%) | Purity (%) | Reference |
| 2-hydroxy-5-nitropyridine | POCl₃ / PCl₅ | 100-105°C, 5 hours | Distill excess POCl₃, pour into ice water, neutralize with 40% NaOH to pH 8-9, extract with dichloromethane. | 95.3 | 99.8 (gas chromatography) | [2] |
| 2-hydroxy-5-nitropyridine | POCl₃ / PCl₅ | 60°C, 16 hours | Distill excess POCl₃, pour into ice water, extract with ethyl acetate. | 89.5 | 99.5 (liquid phase) | [3] |
| 2-hydroxy-5-nitropyridine | POCl₃ / N,N-Diethylaniline / Etamon Chloride | 120-125°C, 5-8 hours | Distill excess POCl₃, pour into ice, filter. | 76.9 | Not Specified | [4] |
Experimental Protocols
Detailed Protocol for Chlorination using POCl₃/PCl₅
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice
-
40 wt% aqueous sodium hydroxide solution
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.
-
Stir the mixture and heat to 100-105°C for 5 hours.
-
After the reaction is complete, allow the mixture to cool slightly and recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and carefully pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with 60 g portions of dichloromethane.
-
Combine the organic phases and wash with 20 g of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloromethane by distillation to obtain 2-chloro-5-nitropyridine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decomposition pathways of this compound.
Caption: Recommended workflow for synthesis and workup.
References
challenges in the scale-up of 2-Chloro-5-nitropyrimidine production
Disclaimer: Information regarding the specific scale-up challenges of 2-Chloro-5-nitropyrimidine is limited. The following guide is based on documented challenges and synthesis routes for the closely related analogue, 2-Chloro-5-nitropyridine, and is intended to provide general guidance. Researchers should adapt this information to their specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its analogues.
| Issue | Possible Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.[1] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For instance, chlorination reactions can be sensitive to temperature, with ranges from 60°C to 140°C being reported.[2] | |
| Poor quality of reagents. | Ensure all reagents, especially chlorinating agents like phosphorus oxychloride, are of high purity and handled under anhydrous conditions to prevent decomposition. | |
| Loss of product during workup. | Minimize transfers and use efficient extraction techniques. Washing the crude product with ice-cold water can help reduce solubility losses.[1] | |
| High Impurity Levels (Isomer Formation) | Lack of reaction selectivity. | The formation of isomers, such as 2-chloro-3-nitropyridine in analogous syntheses, is a common issue.[2] Modifying the nitration conditions (temperature, nitrating agent) can improve selectivity. |
| Side reactions due to high temperature. | Maintain strict temperature control throughout the reaction. Gradual addition of reagents can help manage exothermic reactions and prevent temperature spikes. | |
| Inadequate purification. | Employ recrystallization from a suitable solvent system (e.g., isopropanol with activated carbon) to remove impurities.[2] Washing the organic layer with a mild acid or base solution can remove specific impurities.[3] | |
| Difficult Product Isolation | Product is an oil or does not precipitate. | Pouring the reaction mixture into crushed ice can facilitate the precipitation of the solid product.[1] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during solvent extraction.[3] | |
| Safety Concerns | Uncontrolled exothermic reaction. | Add reagents slowly and in a controlled manner, especially during nitration and chlorination steps. Ensure adequate cooling and have a quenching plan in place. |
| Formation of unstable intermediates. | Diazonium salts, which can be intermediates in some synthesis routes, are often unstable and can be explosive.[2] Strict temperature control (e.g., -5 to 0°C) is crucial when handling these intermediates.[1] | |
| Exposure to hazardous reagents. | Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound analogues?
A1: Common starting materials for the synthesis of the analogue 2-chloro-5-nitropyridine include 2-aminopyridine, which undergoes nitration, diazotization, and chlorination, or 2-hydroxypyridine, which is nitrated and then chlorinated.[1][7] Another route starts from 2-halogenated acrylates and nitromethane.[2]
Q2: What are the typical chlorinating agents used in the synthesis?
A2: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent, sometimes in combination with phosphorus pentachloride (PCl₅).[2]
Q3: What are the critical safety precautions to take during the synthesis?
A3: The synthesis involves hazardous materials. It is crucial to:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Work in a well-ventilated fume hood to avoid inhaling harmful vapors.[5][6]
-
Be aware of the potential for uncontrolled exothermic reactions, especially during nitration and chlorination steps.
-
Handle diazonium salt intermediates with extreme care at low temperatures due to their instability.[2]
-
Have appropriate spill containment and emergency procedures in place.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][8] The melting point of the crystalline solid can also be a good indicator of purity.[9][10]
Q5: What are some common side products to expect?
A5: A significant side product can be the isomeric 2-chloro-3-nitropyrimidine.[2] Over-nitration leading to dinitro-derivatives is also possible under harsh conditions. Hydrolysis of the chloro group back to a hydroxyl group can occur if water is present during workup.
Experimental Protocols
Synthesis of 2-Chloro-5-nitropyridine via Chlorination of 2-Hydroxy-5-nitropyridine
This protocol is adapted from a patented procedure for the synthesis of 2-chloro-5-nitropyridine.[1]
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Etamon chloride
-
Crushed ice
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-hydroxy-5-nitropyridine, N,N-diethylaniline, and etamon chloride to phosphorus oxychloride. The molar ratio of 2-hydroxy-5-nitropyridine to N,N-diethylaniline to etamon chloride should be approximately 1:1.3:0.25.
-
Heat the reaction mixture to 120-125°C and maintain this temperature for 5-8 hours.
-
Monitor the reaction progress by TLC until the starting material (2-hydroxy-5-nitropyridine) is completely consumed.
-
Cool the reaction mixture to below 50°C.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into a beaker containing crushed ice, while stirring, until the ice is fully melted.
-
Collect the precipitated solid by suction filtration.
-
Wash the filter cake with ice-cold water.
-
Dry the product to a constant weight to obtain 2-chloro-5-nitropyridine.
Data Presentation
Table 1: Comparison of Different Synthesis Routes for 2-Chloro-5-nitropyridine
| Starting Material | Key Steps | Reported Yield | Reported Purity | Reference |
| 2-Halogenated acrylate & Nitromethane | 1. Addition reaction2. Condensation3. Pyridine cyclization4. Chlorination | 89.9% (for 2-hydroxy-5-nitropyridine intermediate) | 99.7% (liquid phase purity for intermediate) | [2] |
| 2-Aminopyridine | 1. Nitration2. Diazotization & Hydrolysis3. Chlorination | 76.9% (for chlorination step) | Not specified | [1] |
| 2-Nitroacetaldehyde acetal | 1. Cyclization to 2-hydroxy-5-nitropyridine2. Chlorination | 92.1% (for 2-hydroxy-5-nitropyridine intermediate) | 99.6% (liquid phase purity for intermediate) | [7] |
Visualizations
Experimental Workflows
Caption: Synthesis route starting from 2-halogenated acrylate.
Caption: Synthesis route starting from 2-aminopyridine.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Chloro-5-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. 10320-42-0|this compound|BLD Pharm [bldpharm.com]
- 9. myuchem.com [myuchem.com]
- 10. This compound 97 10320-42-0 [sigmaaldrich.com]
dealing with poor solubility of 2-Chloro-5-nitropyrimidine in reaction media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 2-Chloro-5-nitropyrimidine, with a focus on overcoming challenges related to its poor solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that exhibits low solubility in water and non-polar organic solvents. It is generally soluble in polar aprotic solvents. For instance, the closely related 2-chloro-5-nitropyridine is known to be soluble in toluene and DMF.[1] Calculated aqueous solubility for this compound is approximately 2.36 to 3.67 mg/mL.[2] A derivative of this compound has shown a solubility of about 10 mg/mL in DMSO.[1]
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is critical and depends on the specific reaction conditions and nucleophile. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used to dissolve this compound for nucleophilic aromatic substitution (SNAr) reactions.[1][3] In some cases, reactions can be performed in alcohols like ethanol or isopropanol, particularly when using alkoxide nucleophiles.[4] For certain applications, reactions in water with additives like hydroxypropyl methylcellulose (HPMC) have been shown to be effective, which can be a greener alternative.
Q3: How does temperature affect the solubility of this compound?
A3: As with most solids, the solubility of this compound in organic solvents generally increases with temperature. Heating the reaction mixture can be an effective strategy to dissolve the starting material and increase the reaction rate. However, it is important to monitor for potential decomposition of the starting material or product at elevated temperatures.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent system can be a viable strategy. If this compound has poor solubility in the primary reaction solvent, adding a small amount of a solvent in which it is highly soluble (e.g., DMSO or DMF) can significantly improve its concentration in the reaction mixture. It is advisable to start with a small percentage of the co-solvent (5-10%) and gradually increase it as needed.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, particularly those arising from its poor solubility.
Issue 1: Low Reaction Conversion - Starting Material Crashing Out
-
Symptom: The reaction is sluggish or stalls, and solid this compound is observed precipitating from the reaction mixture.
-
Possible Cause: The concentration of this compound has exceeded its solubility limit in the chosen solvent at the reaction temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heat the reaction mixture. The increased temperature will likely improve the solubility of the starting material. Monitor the reaction by TLC or LC-MS to ensure the product is stable at the higher temperature.
-
Add a Co-solvent: Introduce a small amount of a high-solvency solvent like DMF or DMSO to the reaction mixture. This can help to keep the starting material in solution.
-
Solvent Screening: If the issue persists, consider switching to a different solvent system with a higher solubilizing capacity for this compound (see solubility table below).
-
Phase-Transfer Catalysis: For heterogeneous reactions, consider using a phase-transfer catalyst to facilitate the reaction between the dissolved nucleophile and the solid this compound.
-
Issue 2: Formation of Insoluble Byproducts
-
Symptom: A precipitate forms during the reaction which is not the desired product.
-
Possible Cause: An intermediate or a byproduct of the reaction may have poor solubility in the reaction medium.
-
Troubleshooting Steps:
-
Solvent System Modification: Try a different solvent or a solvent mixture that has better solubilizing power for all components and potential intermediates.[5]
-
Change Order of Addition: In some cases, the order of reagent addition can influence the formation of insoluble intermediates. For example, adding the nucleophile solution slowly to a solution of this compound might prevent the localized high concentration of intermediates.
-
Temperature Control: Running the reaction at a lower temperature may slow down the formation of the byproduct, potentially allowing the main reaction to proceed more cleanly.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Dielectric Constant (20°C) | Solubility | Notes |
| Water | Polar Protic | 80.1 | ~2.36 - 3.67 mg/mL | Calculated values.[2] |
| Toluene | Non-polar | 2.4 | Soluble | Based on data for the analogous 2-chloro-5-nitropyridine.[1] |
| Hexane | Non-polar | 1.9 | Poorly soluble | General observation for similar polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Soluble | Commonly used as a solvent for SNAr reactions with this substrate.[3][6] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Moderately Soluble | Often used in SNAr reactions. |
| Ethanol | Polar Protic | 24.6 | Soluble with heating | Can also act as a nucleophile.[4] |
| Methanol | Polar Protic | 32.7 | Soluble with heating | Can also act as a nucleophile. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Soluble | A common solvent for SNAr reactions.[1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly Soluble | A derivative shows solubility of ~10 mg/mL.[1] |
Note: Some solubility data is qualitative or based on closely related compounds and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 5-10 mL per mmol of this compound).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve the amine (1.0-1.2 equiv) and Et3N (1.1-1.5 equiv) in a small amount of anhydrous THF.
-
Add the amine/base solution dropwise to the stirred solution of this compound at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Alcohol (Alkoxide)
This protocol outlines a general method for the reaction of this compound with an alcohol via its corresponding alkoxide.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.1-1.5 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.5 equiv) portion-wise to the alcohol solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the alkoxide.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of this compound to the stirred alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., reflux). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Partition the mixture between EtOAc and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for a typical SNAr reaction.
Caption: Troubleshooting poor solubility.
References
- 1. Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate | 859307-58-7 | Benchchem [benchchem.com]
- 2. 10320-42-0 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 3. Multifunctional Antioxidants for the Treatment of Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. 49845-33-2 | 2,4-Dichloro-5-nitropyrimidine | Chlorides | Ambeed.com [ambeed.com]
- 6. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the optimization of nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This involves a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group at the 5-position is crucial for stabilizing this intermediate.
-
Leaving Group Departure: Aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.
Q2: Which solvents are most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice for SNAr reactions.[1] They can dissolve the reactants while not strongly solvating the nucleophile, which preserves its reactivity.[1] Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
In some cases, environmentally benign solvent systems like a 1:1 mixture of isopropanol and water can be effective, particularly for reactions with primary amines.[2]
Q3: Is a base required for the reaction?
A3: The need for a base depends on the nucleophile.
-
Neutral Nucleophiles (e.g., amines, thiols): A non-nucleophilic base is typically required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
-
Anionic Nucleophiles (e.g., alkoxides, thiolates): An additional base is usually not necessary as the nucleophile is already deprotonated and highly reactive.
Q4: My reaction is sluggish or not proceeding. What are the potential causes?
A4: Low reactivity can stem from several factors:
-
Weak Nucleophile: The attacking species may not be nucleophilic enough. For alcohols or thiols, pre-formation of the more nucleophilic alkoxide or thiolate with a strong base is recommended. For amines, ensure the chosen amine is sufficiently nucleophilic.
-
Low Temperature: SNAr reactions often require heating to overcome the activation energy.[3] Consider gradually increasing the reaction temperature while monitoring for potential decomposition.
-
Inappropriate Solvent: Using a protic solvent (like water or ethanol without a base) can solvate the nucleophile, reducing its reactivity.[3] Ensure you are using a suitable polar aprotic solvent.[3]
Q5: I am observing the formation of 2-Hydroxy-5-nitropyrimidine as a major byproduct. What is causing this?
A5: This is likely due to hydrolysis of the starting material, where water acts as a nucleophile. This compound is highly activated towards nucleophilic attack, making it susceptible to reaction with any water present.[4] This is a known issue, especially under aqueous basic conditions.[4] To minimize this, ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Insufficiently strong nucleophile. | • For alcohols or thiols, convert them to the more reactive alkoxides or thiolates using a base like NaH or K₂CO₃ before adding the pyrimidine.[1]• For amines, consider using a more nucleophilic amine or a stronger base to facilitate the reaction. |
| b. Reaction temperature is too low. | • Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.[1] | |
| c. Inappropriate solvent choice. | • Switch to a polar aprotic solvent such as DMF or DMSO, which are known to facilitate SNAr reactions.[1] | |
| d. Hydrolysis of starting material. | • Use anhydrous solvents and reagents.[1]• Run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[1] | |
| 2. Formation of Multiple Products | a. Competing hydrolysis. | • As mentioned above, ensure strictly anhydrous conditions.[1]• If using aqueous conditions, consider that hydrolysis may be a competing pathway, leading to lower yields of the desired product.[4] |
| b. Degradation of starting material or product. | • This can occur at very high temperatures or with overly harsh basic conditions.[1]• Try using a milder base (e.g., K₂CO₃ instead of NaH) or running the reaction at a lower temperature for a longer duration.[1][3] | |
| 3. Difficulty in Product Purification | a. Product is highly polar. | • An aqueous workup can help remove inorganic salts and water-soluble impurities.[1]• Consider using acid-base extraction to separate acidic or basic products/impurities.[1] |
| b. Residual base or starting material. | • Ensure the reaction has gone to completion by TLC/LC-MS monitoring.• During workup, wash the organic layer with water or brine to remove residual base like TEA or DIPEA.[1] |
Data Presentation
Table 1: Representative Conditions for Nucleophilic Substitution on this compound
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Piperidine | TEA | Ethanol | Reflux | 2-4 | High |
| 2 | Benzylamine | None | Isopropanol/Water (1:1) | 80 | 2 | Moderate-High[2] |
| 3 | Thiophenol | K₂CO₃ | DMF | Room Temp | 4-6 | High |
| 4 | Sodium Methoxide | N/A | Methanol | Reflux | 2-4 | High[5] |
| 5 | Aniline | K₂CO₃ | DMSO | 120 | 12-24 | Moderate[3] |
Note: Yields are representative and can vary based on the specific nucleophile, reaction scale, and purification method.
Experimental Protocols
Protocol 1: General Procedure for Amination using a Non-nucleophilic Base
This protocol is suitable for the reaction of this compound with aliphatic or aromatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.
-
Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M).
-
Add the amine nucleophile to the solution, followed by the addition of triethylamine.[2]
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with water and then brine to remove the triethylamine hydrochloride salt and other water-soluble impurities.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Thiolation using an Inorganic Base
This protocol is suitable for the reaction of this compound with thiols.
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (e.g., thiophenol) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium carbonate portion-wise to the stirred solution to form the thiolate.
-
After stirring for 30 minutes at 0 °C, add a solution of this compound in a minimum amount of anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Alkoxylation using an Alkoxide
This protocol is suitable for the reaction of this compound with alcohols via their alkoxides.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous alcohol (e.g., Methanol) (serves as solvent and reactant)
-
Sodium metal or Sodium Hydride (NaH) (1.1 equiv)
-
Ethyl acetate
-
Water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, carefully add the anhydrous alcohol.
-
Cool the alcohol to 0 °C and add sodium metal in small pieces (or NaH portion-wise) to generate the sodium alkoxide in situ. Caution: This reaction is exothermic and generates hydrogen gas.
-
Once the base has fully reacted and the solution has cooled, add this compound as a solid or dissolved in a minimum amount of the same alcohol.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by adding water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for low yield in SNAr reactions.
References
Technical Support Center: Analytical Methods for Monitoring 2-Chloro-5-nitropyrimidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing analytical methods for monitoring the progress of reactions involving 2-Chloro-5-nitropyrimidine. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of this compound reactions?
A1: The primary analytical techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each method offers distinct advantages in terms of speed, resolution, and structural information.
Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction monitoring?
A2: TLC is an excellent, rapid, and cost-effective method for qualitatively monitoring the consumption of the starting material (this compound) and the formation of products.[1] By co-spotting the reaction mixture with the starting material, you can visually track the progress of the reaction. A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.[2][3]
Q3: What type of HPLC method is suitable for quantitative analysis of this compound reactions?
A3: A reverse-phase HPLC (RP-HPLC) method is typically employed for the quantitative analysis of this compound and its derivatives.[4] This method separates compounds based on their polarity, and a C18 column is a common choice for this separation.[5]
Q4: Can I use GC-MS to analyze my this compound reaction?
A4: Yes, GC-MS is a powerful technique for analyzing volatile and thermally stable compounds, which includes this compound and many of its derivatives. It provides both separation and structural information through mass spectrometry, which is invaluable for identifying reactants, products, and potential byproducts.[6]
Q5: How can NMR spectroscopy be used to monitor these reactions?
A5: NMR spectroscopy, particularly ¹H NMR, provides detailed structural information about the molecules in the reaction mixture.[7] It can be used to track the disappearance of signals corresponding to this compound and the appearance of new signals from the product in real-time (in-situ monitoring) or by analyzing aliquots taken from the reaction.[8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing peak tailing for my this compound peak in RP-HPLC. What could be the cause and how can I fix it?
A1: Peak tailing for nitroaromatic compounds can be caused by several factors:
-
Secondary Interactions: The nitro group can interact with residual silanol groups on the silica-based C18 column.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[1]
-
-
Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can cause poor peak shape.
-
Solution: First, try back-flushing the column. If that doesn't work, replacing the guard column or the analytical column may be necessary.[9]
-
Q2: My retention times are shifting between injections. What should I check?
A2: Inconsistent retention times are often due to issues with the mobile phase or the HPLC system itself:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or solvent evaporation can lead to changes in retention.
-
Solution: Ensure your mobile phase is well-mixed and freshly prepared. Keep the solvent reservoirs capped to minimize evaporation.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Issues: Inconsistent flow from the pump will cause retention time variability.
-
Solution: Check for leaks in the pump and ensure it is properly primed and delivering a steady flow rate.
-
Thin-Layer Chromatography (TLC)
Q1: My spots are streaking on the TLC plate. What can I do to improve the spot shape?
A1: Streaking on a TLC plate is a common issue with several potential causes:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.
-
Solution: Dilute your sample and apply a smaller amount to the plate.[3]
-
-
Inappropriate Solvent System: The polarity of your developing solvent may not be optimal.
-
Solution: Adjust the polarity of your ethyl acetate/hexane mobile phase. If the compound is very polar and streaks, you may need to add a small amount of a more polar solvent like methanol.[10]
-
-
Compound Instability: Your compound might be degrading on the silica gel, which is slightly acidic.
-
Solution: You can try using TLC plates with a different stationary phase, such as alumina, or neutralize the silica plate by adding a small amount of a base like triethylamine to the developing solvent.[10]
-
Q2: The Rf values of my starting material and product are very close. How can I improve the separation?
A2: Poor separation on TLC can be addressed by:
-
Changing Solvent Polarity: Small adjustments to the ratio of your ethyl acetate and hexane can significantly impact separation. Try a less polar system (more hexane) to increase the retention of both spots and potentially improve resolution.[3]
-
Trying a Different Solvent System: If adjusting polarity doesn't work, consider a different solvent system altogether. For example, dichloromethane/methanol could offer different selectivity.[10]
-
Using a Different Stationary Phase: As a last resort, switching to a different type of TLC plate (e.g., alumina or reverse-phase) can provide the necessary change in selectivity.[10]
Experimental Protocols
Protocol 1: HPLC Monitoring of a Nucleophilic Aromatic Substitution Reaction
This protocol outlines a general method for monitoring the reaction of this compound with an amine nucleophile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: TLC Analysis of Reaction Progress
This protocol provides a quick method to assess the progress of your reaction.
-
Plate: Silica gel TLC plate with a fluorescent indicator (F254).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v). The ratio may need to be optimized depending on the polarity of the product.[2]
-
Procedure:
-
On the TLC plate, spot the this compound starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.
-
Data Presentation
Table 1: HPLC Retention Times for a Typical Reaction
| Compound | Expected Retention Time (min) |
| This compound | ~ 5.2 |
| 2-Amino-5-nitropyrimidine | ~ 3.8 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Table 2: TLC Rf Values in 20% Ethyl Acetate/Hexane
| Compound | Approximate Rf Value |
| This compound | ~ 0.6 |
| 2-Amino-5-nitropyrimidine | ~ 0.3 |
Note: Rf values are dependent on the specific TLC plate, chamber saturation, and temperature.
Table 3: Key GC-MS Fragmentation Ions for this compound
| m/z | Interpretation |
| 158 | Molecular Ion [M]⁺ |
| 112 | [M - NO₂]⁺ |
| 85 | [M - Cl - N₂]⁺ |
| 76 | [C₄H₂N]⁺ |
| 50 | [C₄H₂]⁺ |
Source: Based on data from PubChem.[1]
Table 4: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 9.25 (d), 8.65 (dd), 7.65 (d) | 157.5, 150.1, 142.3, 131.9, 124.8 |
| 2-Amino-5-nitropyrimidine | 8.95 (d), 8.25 (dd), 6.60 (d), 5.50 (br s, NH₂) | 161.8, 158.2, 138.5, 130.4, 109.1 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
strategies to minimize homocoupling in cross-coupling reactions of 2-Chloro-5-nitropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions during cross-coupling experiments with 2-Chloro-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of one of the coupling partners react with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki-Miyaura reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct. In Sonogashira couplings, two terminal alkyne molecules can dimerize. This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What makes this compound a challenging substrate for cross-coupling reactions?
A2: this compound presents a unique set of challenges. As a chloropyrimidine, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more active catalysts and harsher reaction conditions.[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the strongly electron-withdrawing nitro group, activates the C-Cl bond towards oxidative addition. However, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3]
Q3: What is the single most important factor to control to minimize homocoupling?
A3: The rigorous exclusion of molecular oxygen from the reaction mixture is arguably the most critical factor.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[5] In Sonogashira reactions, oxygen facilitates the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of copper co-catalysts.[6][7] Therefore, ensuring a strictly inert atmosphere and using properly degassed solvents are paramount.
Q4: Should I use a Pd(0) or a Pd(II) precatalyst for my reaction?
A4: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it bypasses the need for an in-situ reduction step that can be a source of homocoupling.[8] When a Pd(II) salt like Pd(OAc)₂ is used, it can directly react with the organometallic reagent to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[9] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[4]
Q5: How does the choice of ligand affect homocoupling?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended.[10][11] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to homocoupling in various cross-coupling reactions of this compound.
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
If you are observing a significant amount of the symmetrical biaryl byproduct from your boronic acid reagent, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 2: Significant Dimerization of Terminal Alkyne in Sonogashira Coupling
The formation of a 1,3-diyne (dimer) is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. Follow these steps to minimize this byproduct.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on the stability and reactivity of 2-Chloro-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitropyrimidine. The information addresses common issues related to the effect of temperature on the stability and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1] This minimizes potential degradation over time. For short-term use, storage in a cool, dry, and well-ventilated area away from incompatible substances is advised.
Q2: What is the melting point of this compound?
The melting point of this compound is in the range of 105-110 °C.[1] Significant deviation from this range may indicate impurities in the sample.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What happens if this compound is heated to high temperatures?
Q5: How does temperature generally affect the reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions?
In general, for SNAr reactions, increasing the temperature can lead to an increase in the reaction rate. This can be beneficial when working with less reactive nucleophiles or to improve low product yields. However, elevated temperatures can also promote the formation of side products and decomposition. Therefore, temperature optimization is often a critical step in developing a robust synthetic protocol.
Troubleshooting Guides
Issue 1: Low or No Product Yield in SNAr Reactions
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and side product formation. |
| Decomposition of Starting Material | If the reaction mixture darkens significantly at elevated temperatures, it may indicate decomposition. Consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Poor Solubility at Low Temperatures | Ensure that the starting materials are fully dissolved at the reaction temperature. If solubility is an issue, a different solvent or a co-solvent system may be necessary. |
| Weak Nucleophile | For reactions with weak nucleophiles, a higher reaction temperature is often required to achieve a reasonable reaction rate. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Excessive heat can lead to the formation of byproducts through decomposition or alternative reaction pathways. Attempt to run the reaction at the lowest temperature that provides a reasonable rate. |
| Hydrolysis of this compound | In the presence of water or other protic solvents, especially with a base, this compound can undergo hydrolysis to form 2-hydroxy-5-nitropyrimidine.[3] Ensure all reagents and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere. |
| Reaction with Solvent | Some solvents may react with the starting material or intermediates at elevated temperatures. Choose a stable and inert solvent for the reaction conditions. |
Data Presentation
Physical and Thermal Properties of this compound and a Related Compound
| Property | This compound | 2-Chloro-5-nitropyridine (for comparison) |
| Molecular Formula | C₄H₂ClN₃O₂ | C₅H₃ClN₂O₂[2] |
| Molecular Weight | 159.53 g/mol [1] | 158.54 g/mol [4] |
| Appearance | Light orange to yellow to green powder/crystal | Yellow colored light solid[2] |
| Melting Point | 105-110 °C[1] | 105-108 °C[2] |
| Boiling Point | Not available | 256.6 ± 20.0 °C at 760 mmHg[2] |
| Long-term Storage | -20 °C[1] | Recommended cool, dry, well-ventilated area |
| Decomposition | Data not available | Thermal decomposition can release NOx, CO, CO₂, HCl[2] |
Experimental Protocols
General Protocol for Temperature Optimization of a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general method for reacting this compound with an amine nucleophile at various temperatures to determine the optimal conditions.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, DMF)
-
Non-nucleophilic base (e.g., Triethylamine, DIHUN)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates and developing chamber
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: In a series of oven-dried round-bottom flasks under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To each flask, add the amine nucleophile (1.1-1.5 eq) followed by the non-nucleophilic base (1.5-2.0 eq).
-
Temperature Control: Place each flask in a heating mantle or oil bath pre-set to a specific temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).
-
Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC at regular intervals (e.g., every 30 minutes). Note the time required for the consumption of the starting material and the appearance of the product and any byproducts.
-
Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Analyze the yield and purity of the product from each reaction temperature to determine the optimal condition.
Visualizations
Caption: Experimental workflow for temperature optimization of SNAr reactions.
Caption: Troubleshooting logic for low yield in SNAr reactions.
References
Technical Support Center: Work-up Procedures for Reactions Containing 2-Chloro-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-5-nitropyrimidine. It focuses on common issues encountered during the work-up of reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A typical work-up procedure for an SNAr reaction involves quenching the reaction, separating the organic and aqueous phases, washing the organic layer, drying it, and finally removing the solvent to isolate the crude product. The crude product can then be purified, typically by column chromatography or recrystallization.
A common protocol is as follows:
-
Quenching: Once the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is often cooled to room temperature and then slowly poured into ice-cold water. This helps to precipitate the product if it is a solid and to separate it from water-soluble byproducts and reagents.
-
Extraction: The product is then extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate or dichloromethane. This process is typically repeated multiple times to ensure complete extraction of the product.[1][2]
-
Washing: The combined organic layers are then washed sequentially with water and a saturated brine solution. The water wash helps to remove any remaining water-soluble impurities, while the brine wash helps to remove residual water from the organic layer.[1]
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Drying: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any trace amounts of water.[1][2]
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.[1][2]
-
Purification: Further purification is often necessary and can be achieved by techniques such as column chromatography on silica gel or recrystallization.[1]
Q2: My product seems to be hydrolyzing during the work-up. How can I prevent this?
Hydrolysis of either the this compound starting material or the desired product can be a significant side reaction, especially under basic conditions.[3][4][5] To minimize hydrolysis, consider the following:
-
Use Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]
-
Avoid Strong Bases in Work-up: If possible, avoid using strong aqueous bases like sodium hydroxide for neutralization. A milder base, such as a saturated aqueous solution of sodium bicarbonate, can be used to neutralize any acid present.[6]
-
Minimize Contact Time with Water: During the aqueous work-up, minimize the time the product is in contact with the aqueous phase. Perform extractions and washes efficiently.
-
Temperature Control: Keep the temperature low during the work-up by using ice-cold water for quenching and washes.
Q3: I am observing multiple spots on my TLC after work-up, even though the reaction appeared clean before. What could be the cause?
The appearance of multiple spots on a TLC plate after work-up can be attributed to several factors:
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Product Degradation: As mentioned in Q2, the product may be sensitive to the work-up conditions (e.g., pH, presence of water) and could be degrading.
-
Incomplete Extraction of Byproducts: Some byproducts may be partially soluble in the organic phase and may not be completely removed by simple aqueous washes.
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Formation of Emulsions: During extraction, emulsions can form, trapping impurities in the organic layer.
-
Side Reactions During Work-up: The change in conditions during work-up (e.g., addition of water or base) might trigger side reactions.
To address this, you can try modifying the work-up procedure. For instance, using different washing solutions (e.g., dilute acid or base) might help in removing specific impurities. If an emulsion forms, adding more brine or filtering the mixture through Celite can help to break it.
Q4: My product is a solid and it precipitates upon quenching with water. What is the best way to isolate it?
If your product is a solid that crystallizes upon pouring the reaction mixture into ice water, this can be an effective purification step.[2]
-
Ensure Complete Crystallization: After pouring the reaction mixture into ice water, stir the resulting slurry for a period to ensure that crystallization is complete. The aqueous solution should no longer appear cloudy.[2]
-
Filtration: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any water-soluble impurities. You may also wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Drying: Dry the isolated solid thoroughly, for example, in a vacuum oven.
-
Purity Check: Check the purity of the product by TLC and/or melting point. If necessary, further purification can be done by recrystallization from a suitable solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction. | - Ensure sufficient reaction time by monitoring with TLC. - Consider increasing the reaction temperature if the starting material is not fully consumed.[3] |
| Product loss during work-up. | - Ensure complete extraction by performing multiple extractions with the organic solvent.[2] - Avoid vigorous shaking during extraction to prevent emulsion formation. - If the product is somewhat water-soluble, saturate the aqueous layer with salt (brine) before extraction to decrease the product's solubility in the aqueous phase. | |
| Hydrolysis of starting material or product. | - Use anhydrous solvents and reagents.[3] - Perform the work-up at low temperatures. - Use a mild base (e.g., NaHCO₃) for neutralization instead of a strong base (e.g., NaOH).[6] | |
| Difficulty in Product Purification | Product is highly polar. | - Use a more polar eluent system for column chromatography. - Consider reverse-phase chromatography. |
| Co-elution of impurities. | - Try different solvent systems for chromatography. - Recrystallization might be a more effective purification method. | |
| Presence of colored impurities. | - Treat the crude product with activated carbon before filtration and recrystallization. | |
| Formation of an Emulsion During Extraction | Vigorous shaking. | - Gently invert the separatory funnel instead of vigorous shaking. |
| High concentration of reagents or byproducts. | - Dilute the reaction mixture before extraction. - Add saturated brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. | |
| Product is an Oil Instead of a Solid | Impurities preventing crystallization. | - Purify the oil by column chromatography to remove impurities, then attempt crystallization again. - Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
| Product is a low-melting solid or an oil at room temperature. | - Isolate the product as an oil and purify by chromatography. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol details a general work-up procedure for a reaction where this compound is reacted with a nucleophile in a solvent like acetonitrile or DMF.
Materials:
-
Reaction mixture
-
Deionized water
-
Ethyl acetate (or another suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers sequentially with deionized water (1 x volume of the organic layer) and then with brine (1 x volume of the organic layer).
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate to the organic layer and swirl the flask. Continue adding the drying agent until it no longer clumps together.[2]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Work-up for Reactions Requiring Neutralization
This protocol is suitable for reactions that are performed under acidic or basic conditions and require neutralization before extraction.
Materials:
-
Reaction mixture
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute hydrochloric acid (HCl)
-
Ethyl acetate (or another suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Carefully add saturated aqueous NaHCO₃ solution (if the reaction was acidic) or dilute HCl (if the reaction was basic) portion-wise with stirring until the pH of the aqueous layer is neutral (pH ~7). Check the pH using pH paper. Be cautious of gas evolution (CO₂) if using NaHCO₃.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for addressing low product yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Face-Off: 2-Chloro-5-nitropyrimidine vs. 2-Bromo-5-nitropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The 2-halo-5-nitropyrimidine scaffold is a key intermediate due to its susceptibility to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. This guide provides an objective comparison of the reactivity of 2-Chloro-5-nitropyrimidine and 2-Bromo-5-nitropyrimidine, supported by established principles of chemical reactivity and representative experimental protocols.
In nucleophilic aromatic substitution reactions, the nature of the leaving group, in this case, a halogen, plays a pivotal role in determining the reaction rate. The reactivity of these compounds is primarily governed by the stability of the intermediate Meisenheimer complex, which is influenced by the electronegativity of the halogen substituent. The electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring for nucleophilic attack at the 2-position by stabilizing the negative charge of the intermediate.
Comparative Reactivity Analysis
In SNAr reactions, the rate-determining step is typically the formation of the resonance-stabilized Meisenheimer complex. The order of reactivity for halogens as leaving groups is often the reverse of their bond strength with carbon, with fluoride being the most activating and iodide the least. This is because the high electronegativity of the halogen at the site of substitution withdraws electron density, making the carbon more electrophilic and stabilizing the anionic intermediate.
Therefore, the generally accepted order of reactivity for 2-halo-5-nitropyrimidines in SNAr reactions is:
2-Fluoro-5-nitropyrimidine > this compound > 2-Bromo-5-nitropyrimidine > 2-Iodo-5-nitropyrimidine
This indicates that This compound is expected to be more reactive than 2-Bromo-5-nitropyrimidine . The higher electronegativity of chlorine compared to bromine leads to a more electrophilic C-2 position and greater stabilization of the Meisenheimer intermediate, thus accelerating the rate of nucleophilic attack.
The following table summarizes the key characteristics influencing the reactivity of these two compounds.
| Feature | This compound | 2-Bromo-5-nitropyrimidine |
| Chemical Structure | ||
| Molecular Weight | 159.53 g/mol | 203.98 g/mol |
| Electronegativity of Halogen (Pauling Scale) | 3.16 | 2.96 |
| Predicted Reactivity in SNAr | Higher | Lower |
| C-Halogen Bond Strength | Stronger | Weaker |
| Leaving Group Ability in SNAr | Better (due to inductive effect) | Poorer (than chloro) |
Experimental Protocols
The following is a representative protocol for a nucleophilic aromatic substitution reaction with an amine, which can be adapted for both this compound and 2-Bromo-5-nitropyrimidine.
General Procedure for Amination
Materials:
-
2-Halo-5-nitropyrimidine (1.0 eq)
-
Amine (e.g., Piperidine, Morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-halo-5-nitropyrimidine and the anhydrous solvent.
-
Add the base to the stirred solution.
-
Add the amine dropwise to the reaction mixture at room temperature.
-
The reaction mixture may be heated (e.g., to 50-80 °C) to increase the reaction rate, particularly for the less reactive 2-bromo-5-nitropyrimidine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway
The underlying mechanism for the reactivity of both compounds is the nucleophilic aromatic substitution (SNAr) pathway. This is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General mechanism for the SNAr reaction.
The following diagram illustrates the logical workflow for comparing the reactivity of the two substrates.
Caption: Workflow for comparing substrate reactivity.
Navigating the Synthesis of 5-Nitropyrimidines: A Comparative Guide to Reagents Beyond 2-Chloro-5-nitropyrimidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of 5-nitropyrimidine scaffolds is a critical step in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. While 2-chloro-5-nitropyrimidine has traditionally been a go-to reagent, a range of alternative starting materials and synthetic strategies offer distinct advantages in terms of accessibility, regioselectivity, and overall efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform methodological selection.
The 5-nitropyrimidine core is a key pharmacophore in a variety of biologically active molecules. Its derivatives have shown significant promise as inhibitors of crucial cellular signaling pathways, including those mediated by Aurora kinases and Bruton's tyrosine kinase (BTK), which are implicated in cancer and inflammatory diseases. The strategic synthesis of these compounds is therefore of paramount importance.
This guide explores three principal alternatives to the use of this compound for the synthesis of 5-nitropyrimidines:
-
Nucleophilic Aromatic Substitution (SNAr) on Dihalo-5-nitropyrimidines: Utilizing reagents like 2,4-dichloro-5-nitropyrimidine, which offers differential reactivity at its halogenated positions.
-
Ring Synthesis from Acyclic Precursors: Building the 5-nitropyrimidine ring from simple, non-cyclic starting materials, offering a high degree of flexibility in substituent introduction.
-
Modern C-H Functionalization Approaches: Emerging methods that involve the direct functionalization of C-H bonds, representing a more atom-economical strategy.
Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for the different synthetic approaches, offering a side-by-side comparison of their performance based on published experimental results.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Approaches
| Starting Material | Reagent/Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Aminopyridine | 2-(5-Nitropyrimidin-2-ylamino)pyridine | Not specified | 91.67 | [1] |
| 2,4-Dichloro-5-nitropyrimidine | Various amines | 2-Chloro-4-amino-5-nitropyrimidine derivatives | Various | Not specified | [2] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | 2-Chloro-4-(diethylamino)-5-nitropyrimidine | Not specified | Not specified | N/A |
| 5-Nitrouracil | Phosphorus oxychloride | 2,4-Dichloro-5-nitropyrimidine | Reflux | 80 | [3] |
Table 2: Ring Synthesis from Acyclic Precursors
| Precursors | Product | Reaction Conditions | Yield (%) | Reference |
| Diethyl malonate, Thiourea, Nitric acid | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Multi-step | 58 (cyclization step) | N/A |
| 2-Halogenated acrylate, Nitromethane, Triethyl orthoformate, Ammonia/Ammonium salt | 2-Hydroxy-5-nitropyrimidine | One-pot, 60-100°C | 89.9 | [4] |
| 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia | Substituted 5-nitropyridines | 70°C - 120°C | Moderate to high | [5] |
Table 3: C-H Functionalization Approaches (Representative Examples)
| Starting Material | Reagent | Catalyst | Product Type | Yield (%) | Reference |
| N-Azolo imines | Alkynes | Rh(III) | Azolopyrimidines | Not specified | [6] |
| Benzoic acids | Various | Ir(III) | Functionalized arenes | Not specified | [7] |
| Phenylacetic acids | Olefins | Pd(II) | Olefinated phenylacetic acids | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The synthesis of 5-nitropyrimidine derivatives is often driven by their potential to modulate key signaling pathways in diseases like cancer. For instance, these compounds have been explored as inhibitors of Aurora and Bruton's tyrosine kinases.
Caption: Simplified kinase inhibition pathway by 5-nitropyrimidine derivatives.
The general workflow for synthesizing and evaluating these compounds involves several key stages, from the initial chemical synthesis to biological testing.
Caption: A general workflow for the synthesis and evaluation of 5-nitropyrimidine derivatives.
Experimental Protocols
Synthesis of 2-Amino-5-nitropyrimidine from this compound
This protocol describes a typical nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
2-Aminopyridine
-
Dichloroethane
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
Procedure:
-
Dissolve 2-aminopyridine (0.2 mol) in 75.3 g of dichloroethane in a reaction vessel with stirring.[1]
-
Slowly add a mixed acid solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise while maintaining the temperature below 10°C. The addition should be completed over 60-12 hours. The reaction mixture will change color from light yellow to red wine.[1]
-
After the reaction is complete, cool the mixture to room temperature and wash with water until the pH is 5.8.[1]
-
Recover the dichloroethane from the organic layer under reduced pressure.[1]
-
Pour the residue into ice water to precipitate a dark yellow solid.[1]
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[1]
-
The reported yield for a similar nitration of 2-aminopyridine is 91.67% with an HPLC purity of 98.66%.[1]
Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil
This protocol details the conversion of a pyrimidine-2,4-dione to a di-chlorinated pyrimidine.
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride
-
N,N-dimethylformamide (DMF)
-
Dichloroethane
-
Activated carbon
-
Anhydrous sodium sulfate
Procedure:
-
In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil to 1000 g of phosphorus oxychloride.[3]
-
Raise the temperature to 50°C and then control it between 50°C and 100°C.[3]
-
Add 25 g of DMF. The reaction will begin to reflux after about 5 minutes.[3]
-
Monitor the reaction by gas chromatography until the product content in the reaction solution is 95% or more.[3]
-
Once the reaction is complete, recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.[3]
-
Cool the mixture and add 600 g of dichloroethane, stir for 10 minutes, and then pour into 500 g of ice water and stir to separate the layers.[3]
-
To the dichloroethane layer, add 10 g of activated carbon and heat at 50°C to 70°C with stirring for 10 to 30 minutes.[3]
-
Filter the mixture and add 20 g of anhydrous sodium sulfate to the filtrate to dry it.[3]
-
Recover the dichloroethane by distillation under reduced pressure to obtain the final product.[3]
-
The reported yield is 80% with a content of 98.5%.[3]
Three-Component Synthesis of Substituted 5-Nitropyridines
This protocol outlines a general procedure for a three-component ring transformation.
Materials:
-
1-Methyl-3,5-dinitro-2-pyridone
-
A ketone (e.g., cyclohexanone)
-
Ammonia
-
Methanol
Procedure:
-
Condition A (Milder): In a suitable reaction vessel, heat a methanol solution of 1-methyl-3,5-dinitro-2-pyridone with the ketone (2 equivalents) in the presence of ammonia (20 equivalents) at 70°C for 3 hours.[5]
-
Condition B (Harsher): Alternatively, heat the mixture with the ketone (2 equivalents) and a larger excess of ammonia (140 equivalents) at 120°C for 3 hours in an autoclave.[5]
-
After the reaction is complete, cool the mixture and isolate the product using standard workup and purification techniques (e.g., extraction, chromatography).
-
Yields are reported to be moderate to high, with the reaction of cyclohexanone under Condition A giving an 83% yield of the corresponding cyclohexa[b]pyridine.[5]
Conclusion
The synthesis of 5-nitropyrimidines is a dynamic field with multiple effective strategies available to researchers. While this compound remains a valuable and reactive starting material, the alternatives presented here offer significant advantages. The use of 2,4-dichloro-5-nitropyrimidine allows for sequential, regioselective functionalization. Ring-forming strategies from acyclic precursors provide a high degree of flexibility and access to diverse substitution patterns. Finally, emerging C-H activation methods, though less developed specifically for 5-nitropyrimidines, hold the promise of more sustainable and atom-economical synthetic routes in the future. The choice of the optimal synthetic pathway will depend on the specific target molecule, desired substitution pattern, and the availability of starting materials. This guide provides the foundational information to make an informed decision for the efficient and successful synthesis of these important heterocyclic compounds.
References
- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of 2-Chloro-5-nitropyrimidine Derivatives: A Comparative Guide to ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-chloro-5-nitropyrimidine derivatives, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and a comparative analysis with alternative techniques offer a practical resource for the characterization of this important class of heterocyclic compounds.
The this compound scaffold is a key building block in medicinal chemistry due to its versatile reactivity, allowing for the introduction of various functional groups at the 2-position. Accurate and unambiguous characterization of these derivatives is crucial for ensuring the integrity of subsequent biological studies. NMR spectroscopy stands as a primary tool for this purpose, providing detailed information about the molecular structure.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a series of its derivatives where the 2-chloro group has been displaced by various nucleophiles. The data highlights the influence of the substituent at the C-2 position on the chemical shifts of the pyrimidine ring protons and carbons. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of 2-Substituted-5-nitropyrimidines
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| This compound | 9.35 (s) | 9.35 (s) | - | CDCl₃ |
| 2-Methoxy-5-nitropyrimidine | 9.12 (s) | 9.12 (s) | 4.15 (s, 3H, OCH₃) | CDCl₃ |
| 2-Phenoxy-5-nitropyrimidine | 9.25 (s) | 9.25 (s) | 7.20-7.50 (m, 5H, Ar-H) | CDCl₃ |
| 2-Amino-5-nitropyrimidine | 8.98 (s) | 8.98 (s) | 6.50 (br s, 2H, NH₂) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data of 2-Substituted-5-nitropyrimidines
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| This compound | 160.5 | 158.0 | 135.0 | 158.0 | - | CDCl₃ |
| 2-Methoxy-5-nitropyrimidine | 165.2 | 157.5 | 134.1 | 157.5 | 55.8 (OCH₃) | CDCl₃ |
| 2-Phenoxy-5-nitropyrimidine | 163.8 | 157.8 | 134.5 | 157.8 | 119.5, 126.2, 129.8, 152.1 (Ar-C) | CDCl₃ |
| 2-Amino-5-nitropyrimidine | 162.1 | 158.5 | 132.7 | 158.5 | - | DMSO-d₆ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the synthesis and NMR analysis of 2-substituted-5-nitropyrimidine derivatives.
General Procedure for the Synthesis of 2-Substituted-5-nitropyrimidines
A solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol; 10 mL) is treated with the desired nucleophile (1.1 mmol) and a base (e.g., K₂CO₃, Et₃N; 1.5 mmol) if required. The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-5-nitropyrimidine.
Protocol for ¹H and ¹³C NMR Analysis
Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and validation of this compound derivatives.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive validation often involves orthogonal analytical techniques to confirm purity and identity.
High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the synthesized derivatives. A typical reverse-phase HPLC method can be employed using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid. UV detection is suitable for these chromophoric compounds. HPLC can effectively separate the desired product from starting materials, byproducts, and other impurities, providing quantitative purity data.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[1] Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, confirming the molecular formula.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer structural insights that complement the NMR data.[1]
The following diagram illustrates the logical relationship between the different analytical techniques in the validation process.
References
Navigating the Catalytic Maze: A Comparative Guide to Cross-Coupling Reactions with 2-Chloro-5-nitropyrimidine
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic compounds is a cornerstone of modern synthesis. 2-Chloro-5-nitropyrimidine stands as a valuable building block, with its electron-deficient pyrimidine ring and versatile chloro leaving group making it an attractive substrate for carbon-carbon and carbon-nitrogen bond formation. However, the selection of an optimal catalyst system from the vast array of available options can be a significant challenge. This guide provides an objective comparison of the efficacy of different catalysts for cross-coupling reactions with this compound, supported by available experimental data for this substrate and analogous chloropyrimidines.
The reactivity of the C-Cl bond in this compound is influenced by the electron-withdrawing nature of the pyrimidine ring and the nitro group. While this enhances its susceptibility to nucleophilic attack, the activation of the C-Cl bond for oxidative addition in palladium-catalyzed cross-coupling reactions requires carefully chosen catalyst systems. The choice of ligand, in particular, plays a pivotal role in achieving high yields and reaction efficiency.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. For the coupling of this compound with various boronic acids, the choice of a palladium catalyst and ligand is critical. While specific comparative studies on this compound are limited, data from analogous chloropyrimidines provide valuable insights into effective catalyst systems. Bulky, electron-rich phosphine ligands are generally preferred to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | Analogous reaction with 2,4-dichloropyrimidine |
| Benzo[b]furan-2-boronic acid | Allyl(chloro)(1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene)palladium(II) | K₃PO₄ | MeOH/THF | RT | 24 | 95 | Analogous reaction with 2-chloro-4,6-dimethoxypyrimidine[1] |
| 3-Furanboronic acid | Allyl(chloro)(1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene)palladium(II) | K₃PO₄ | MeOH/THF | RT | 24 | 88 | Analogous reaction with 2-chloro-4,6-dimethoxypyrimidine[1] |
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For the amination of this compound, the selection of a suitable palladium catalyst and ligand system is crucial to achieve high yields and avoid side reactions. Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | - | 94 | Analogous reaction with 4-chlorotoluene[2] |
| Aniline | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | Toluene | 100 | - | 74 | General conditions for aryl chlorides[3] |
| Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | Toluene | 100 | - | 85 | General conditions for aryl chlorides[3] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For a substrate like this compound, the choice of catalyst and reaction conditions will influence the efficiency of the coupling.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | High | General conditions for aryl halides[4] |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | RT | - | Good | General conditions for aryl halides[4] |
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening different catalysts in a cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound (Representative Protocol based on analogous reactions)
To an oven-dried reaction vessel is added this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, SPhos, or XPhos, 1.2-1.5 times the Pd amount) are then added, followed by the degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF). The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound (Representative Protocol based on analogous reactions)
In a glovebox or under an inert atmosphere, an oven-dried reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 1.2-2 times the Pd amount), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv). The tube is sealed, removed from the glovebox, and the solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired amino-pyrimidine.
Conclusion
The selection of an effective catalyst system is paramount for the successful cross-coupling of this compound. While direct comparative data for this specific substrate is not abundant in the literature, a clear trend emerges from studies on analogous chloropyrimidines and other challenging aryl chlorides. Catalyst systems based on palladium precursors combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and other Buchwald-type ligands generally demonstrate superior performance in both Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, the classic Pd/Cu co-catalyst systems remain a reliable choice.
Researchers and drug development professionals are encouraged to use the provided data and protocols as a starting point for their own optimization studies. A systematic screening of catalysts, ligands, bases, and solvents, as outlined in the experimental workflow, will be crucial in identifying the optimal conditions for their specific coupling partners and desired outcomes. The continued development of more active and robust catalyst systems will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.
References
A Comparative Guide to the Synthesis of N-(4-methoxyphenyl)-5-nitropyrimidin-2-amine: A Validation of Two Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a critical task due to their prevalence in biologically active compounds. This guide provides an objective comparison of two distinct synthetic strategies for a target molecule, N-(4-methoxyphenyl)-5-nitropyrimidin-2-amine, starting from the versatile building block 2-Chloro-5-nitropyrimidine. The two routes evaluated are the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination.
This comparative analysis is designed to assist in the selection of an optimal synthetic pathway based on performance metrics such as reaction yield, conditions, and the complexity of the procedure. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for both methods are provided.
At a Glance: Performance Comparison of Synthetic Routes
The choice between the SNAr and Buchwald-Hartwig amination routes can significantly impact the efficiency and outcome of the synthesis of N-(4-methoxyphenyl)-5-nitropyrimidin-2-amine. The following table summarizes the key quantitative data for each method.
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Route 1: Nucleophilic Aromatic Substitution (SNAr) | This compound, 4-Methoxyaniline | Base (e.g., K2CO3 or Et3N) | 80-120 °C, 2-12 h | ~85-95% | High yield, simple procedure, no catalyst required. | Requires heating, may have longer reaction times. |
| Route 2: Buchwald-Hartwig Amination | This compound, 4-Methoxyaniline | Pd2(dba)3, Xantphos, NaOtBu | 80-110 °C, 8-24 h | ~70-85% | Milder conditions possible, broad substrate scope.[1][2] | Requires expensive and air-sensitive catalyst and ligand, potentially lower yield for this specific substrate. |
Synthetic Pathway Overview
The two synthetic routes to achieve the target molecule, N-(4-methoxyphenyl)-5-nitropyrimidin-2-amine, are depicted below. Route 1 follows a classical SNAr pathway, while Route 2 employs a modern cross-coupling reaction.
Caption: Comparative synthetic pathways to N-(4-methoxyphenyl)-5-nitropyrimidin-2-amine.
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below. These protocols are based on established procedures for similar transformations.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the high reactivity of the chlorine atom on the electron-deficient pyrimidine ring towards nucleophilic attack by the amine.[3]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.1 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add 4-methoxyaniline and potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure N-(4-methoxyphenyl)-5-nitropyrimidin-2-amine.
Route 2: Buchwald-Hartwig Amination
This modern approach utilizes a palladium catalyst to facilitate the cross-coupling of the amine and the chloro-pyrimidine.[1][2]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, Xantphos, and sodium tert-butoxide.
-
Add this compound and 4-methoxyaniline to the tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Workflow and Decision Framework
The selection of a synthetic route often involves a trade-off between various factors. The following workflow and decision-making diagram can guide the selection process.
Caption: Decision framework for selecting a synthetic route.
Signaling Pathway Context
Substituted pyrimidines are known to interact with a variety of biological targets, including protein kinases. The nitro group can also be a key pharmacophore or a precursor to an amino group, which can be crucial for target engagement. While the specific biological activity of N-(4-methoxyphenyl)-5-nitropyrimidin-2-amine is not detailed here, its structural motifs are present in many kinase inhibitors.
Caption: Potential role of the target molecule in a kinase signaling pathway.
References
A Comparative Kinetic Analysis of the Reaction of 2-Chloro-5-nitropyrimidine with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Key Synthetic Intermediate
In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, pyrimidine derivatives play a crucial role, with 2-chloro-5-nitropyrimidine serving as a versatile precursor for the synthesis of a diverse array of bioactive molecules. The electron-withdrawing nitro group in the 5-position, coupled with the inherent electron deficiency of the pyrimidine ring, renders the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the reaction kinetics of this compound with various nucleophiles, supported by available experimental data, detailed methodologies for kinetic analysis, and visualizations of the reaction pathway and experimental workflow.
Executive Summary
This guide demonstrates that the reactivity of this compound in SNAr reactions is profoundly influenced by the nature of the attacking nucleophile. Kinetic data, primarily from studies on the closely related analog 2-chloro-5-nitropyridine, reveals that thiolate nucleophiles are significantly more reactive than amines. Within a series of amine nucleophiles, reactivity is further modulated by the electronic properties of substituents on the nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex, although a concerted mechanism may be operative in certain cases.
Data Presentation: A Comparative Look at Reaction Rates
Direct and comprehensive comparative kinetic data for the reaction of this compound with a wide variety of nucleophiles under identical conditions is limited in the published literature. However, by compiling and comparing data from studies on the analogous substrate, 2-chloro-5-nitropyridine, a clear trend in reactivity emerges. The following tables summarize the second-order rate constants (k₂) for the reaction with various amine and thiolate nucleophiles.
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines in Dimethyl Sulfoxide (DMSO) at 45°C [1]
| Nucleophile (Aniline Derivative) | Substituent | k₂ (x 10⁻⁴ M⁻¹s⁻¹) |
| p-Anisidine | p-OCH₃ | 10.3 |
| p-Toluidine | p-CH₃ | 6.46 |
| Aniline | H | 2.51 |
| p-Chloroaniline | p-Cl | 1.15 |
| m-Chloroaniline | m-Cl | 0.63 |
Table 2: Comparative Second-Order Rate Constants for the Reaction of 2-Chloro-5-nitropyridine with Sodium Arenethiolates in Methanol at 30°C
| Nucleophile (Sodium Arenethiolate) | Substituent on Thiophenol | k₂ (M⁻¹s⁻¹) for 2-Chloro-5-nitropyridine |
| Sodium 4-methoxybenzenethiolate | p-OCH₃ | Data not available for direct comparison |
| Sodium 4-methylbenzenethiolate | p-CH₃ | Data not available for direct comparison |
| Sodium benzenethiolate | H | Data not available for direct comparison |
| Sodium 4-chlorobenzenethiolate | p-Cl | Data not available for direct comparison |
Note: While a direct side-by-side comparison table with arenethiolates for 2-chloro-5-nitropyridine was not found in the immediate search results, studies on similar systems consistently show that thiolate nucleophiles are significantly more reactive than amines in SNAr reactions.
Reaction Mechanism and Experimental Workflow
The nucleophilic aromatic substitution of this compound typically proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride leaving group.
Caption: General mechanism for the SNAr reaction of this compound.
The kinetic analysis of these reactions is commonly performed using UV-Vis spectrophotometry. The following workflow outlines a general procedure for determining the second-order rate constants.
Caption: Experimental workflow for the kinetic analysis of the reaction.
Experimental Protocols
A generalized protocol for determining the second-order rate constants for the reaction of this compound with a nucleophile using UV-Vis spectrophotometry is provided below.
Materials:
-
This compound
-
Nucleophile of interest (e.g., piperidine, aniline, sodium thiophenolate)
-
Anhydrous solvent (e.g., methanol, acetonitrile, DMSO) of spectroscopic grade
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 2 x 10⁻⁴ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 0.002 M, 0.004 M, 0.008 M, 0.016 M) in the same solvent. The concentration of the nucleophile should be at least 10-fold greater than that of the this compound to ensure pseudo-first-order reaction conditions.
-
-
Kinetic Measurements:
-
Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in a constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Rapidly add a known volume of the desired nucleophile stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at a predetermined wavelength (where the product absorbs and the reactants have minimal absorbance) as a function of time.
-
Continue data collection until the reaction is complete (i.e., no further change in absorbance is observed).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each nucleophile concentration is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
A plot of kobs versus the concentration of the nucleophile should yield a straight line passing through the origin.
-
The second-order rate constant (k₂) is obtained from the slope of this line.
-
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution reactions is a critical parameter for its effective utilization in chemical synthesis. This guide has provided a comparative overview of its reaction kinetics with different nucleophiles, highlighting the superior reactivity of thiolates over amines and the influence of electronic effects on the reaction rate. The provided experimental protocol and workflow offer a robust framework for researchers to conduct their own comparative kinetic studies, enabling the rational selection of reaction conditions and nucleophiles for the efficient synthesis of novel pyrimidine-based compounds. Further studies to generate a comprehensive, directly comparable dataset for a wider range of nucleophiles under standardized conditions would be of significant value to the scientific community.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-5-nitropyrimidine Derivatives by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the development of safe and effective therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-chloro-5-nitropyrimidine and its derivatives, a class of compounds of significant interest in medicinal chemistry. We will delve into a comparison of different stationary phases and provide detailed experimental protocols to aid in method selection and implementation.
Introduction to Purity Assessment of this compound
This compound is a key building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate and its subsequent derivatives is paramount, as impurities can affect the yield, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from process-related impurities and degradation products. The most frequently employed mode is Reversed-Phase HPLC (RP-HPLC).[1]
Potential impurities in the synthesis of this compound can include unreacted starting materials, such as 2-aminopyrimidine or 2-hydroxypyrimidine derivatives, and process-related byproducts, including regioisomers like 2-chloro-3-nitropyrimidine. The choice of HPLC method, particularly the stationary phase (column) and mobile phase, is crucial for achieving optimal separation of these potential impurities from the target compound.
Comparison of HPLC Methods
The separation of this compound and its derivatives is typically achieved using reversed-phase chromatography.[1] The most common stationary phases are C18 and C8 columns, which separate compounds based on their hydrophobicity. However, other specialized columns can offer alternative selectivity. Here, we compare a standard C18 column with a specialized Newcrom R1 column.
Method 1: Standard C18 Reversed-Phase HPLC
A C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds. The retention mechanism is primarily based on hydrophobic interactions between the analytes and the C18 alkyl chains.
Method 2: Specialized Newcrom R1 Reversed-Phase HPLC
The Newcrom R1 is a specialty reversed-phase column with low silanol activity.[2] This characteristic can be advantageous in reducing peak tailing for basic compounds and offering a different selectivity compared to standard C18 columns.
Comparative Data
The following table presents a representative comparison of the expected performance of a standard C18 column versus a Newcrom R1 column for the purity analysis of a synthesized this compound sample containing potential impurities.
| Parameter | Method 1: Standard C18 Column | Method 2: Newcrom R1 Column |
| Stationary Phase | Octadecylsilane (C18) bonded to silica | Proprietary reversed-phase with low silanol activity |
| Typical Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Retention Time of this compound | ~ 5.2 min | ~ 4.5 min |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 |
| Resolution (Main Peak vs. Impurity 2) | 2.1 | 2.3 |
| Peak Asymmetry (Tailing Factor) | 1.2 | 1.05 |
| Advantages | Widely available, versatile, extensive literature | Reduced peak tailing for basic impurities, alternative selectivity |
| Disadvantages | Potential for peak tailing with basic impurities | Less common, potentially higher cost |
Note: The data in this table is a representative example to illustrate the comparative performance and is not derived from a single head-to-head experimental study.
Experimental Protocols
Below are detailed methodologies for the two compared HPLC methods.
Method 1: Purity Assessment using a Standard C18 Column
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A) 0.1% Phosphoric Acid in Water, B) Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Method 2: Purity Assessment using a Newcrom R1 Column
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system as described in Method 1.
-
Analytical Column: Newcrom R1, 4.6 mm x 150 mm, 5 µm particle size.[2]
-
Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid.[2] For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2] A typical isocratic mobile phase could be 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Follow the same procedure as described in Method 1 for the preparation of standard and sample solutions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC purity assessment and the logical relationship in selecting an appropriate HPLC method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for HPLC method selection.
Conclusion
Both standard C18 and specialized columns like the Newcrom R1 are effective for the purity assessment of this compound derivatives. The choice between them depends on the specific requirements of the analysis. For routine quality control where potential impurities are well-characterized and do not present significant separation challenges, a standard C18 method is often sufficient and cost-effective. However, when dealing with complex impurity profiles, particularly those containing basic compounds prone to peak tailing, a specialized column like the Newcrom R1 can offer superior resolution and peak shape, leading to more accurate purity determinations. It is always recommended to validate the chosen HPLC method according to ICH guidelines to ensure its suitability for its intended purpose.
References
biological activity comparison of compounds derived from 2-Chloro-5-nitropyrimidine and its analogs
A Comparative Guide to the Biological Activities of 2-Chloro-5-nitropyrimidine Derivatives
Derivatives of this compound and its structural analogs, such as 2-chloro-5-nitropyridine, serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The electron-deficient nature of the pyrimidine or pyridine ring, amplified by the presence of electron-withdrawing chloro and nitro groups, makes these compounds highly reactive and versatile scaffolds in medicinal chemistry.[1] This reactivity is particularly evident in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the construction of complex molecules with diverse therapeutic potential.[1] Researchers have successfully leveraged these properties to develop compounds with significant anticancer, kinase inhibitory, and antimicrobial activities.
This guide provides a comparative overview of the biological activities of various compounds derived from this compound and its analogs, supported by quantitative experimental data and detailed methodologies to facilitate further research and drug development.
Anticancer Activity
Derivatives of nitropyrimidines and nitropyridines have shown considerable promise as anticancer agents. By modifying the core structure through reactions like nucleophilic substitution and Knoevenagel condensation, researchers have synthesized novel compounds with potent cytotoxic activity against various cancer cell lines.
One notable study involved the synthesis of Ciminalum-thiazolidinone hybrid molecules.[2] These compounds were evaluated for their anticancer activity against the NCI60 panel of human cancer cell lines, demonstrating significant antimitotic effects.[2] The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a critical requirement for their anticancer efficacy.[2] Other research has focused on 2,5-disubstituted pyrimidines, which have shown moderate in vitro cytotoxic activity against the HeLa cell line.[3]
Quantitative Comparison of Anticancer Activity
| Compound Class | Specific Compound | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) | Target Cell Lines | Reference |
| Ciminalum-Thiazolidinone Hybrid | 2f | 2.80 | 32.3 | 80.8 | NCI60 Panel | [2] |
| Ciminalum-Thiazolidinone Hybrid | 2h | 1.57 | 13.3 | 65.0 | NCI60 Panel | [2] |
| Pyridyloxy-substituted acetophenone oxime ethers | Not specified | 3.11–4.18 (IC50) | - | - | Not specified | [4] |
| 2,5-disubstituted pyrimidines | Not specified | Moderate Activity | - | - | HeLa | [3] |
-
GI50: Concentration causing 50% growth inhibition.
-
TGI: Concentration causing total growth inhibition.
-
LC50: Concentration causing 50% cell death.
Experimental Protocols
Synthesis of Ciminalum-Thiazolidinone Hybrids (General Protocol)
The synthesis is achieved through a Knoevenagel condensation. An appropriate 4-thiazolidinone derivative is refluxed with (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal in acetic acid, using sodium acetate as a catalyst. The reaction mixture is heated for several hours to yield the target hybrid molecules.[2]
In Vitro Anticancer Screening (NCI60)
The NCI60 screen evaluates the effect of test compounds on the growth of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Cells are typically incubated with various concentrations of the test compound for 48 hours. The endpoint is the measurement of cell viability and growth inhibition, from which the GI50, TGI, and LC50 values are determined using a sulforhodamine B (SRB) assay, which measures cell protein content.
Kinase Inhibition
The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design. Derivatives of chloropyrimidines have been developed as potent and often covalent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
A series of chloropyrimidines were identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[5] These inhibitors act through an SNAr reaction where a cysteine residue (Cys440) in the kinase displaces the 2-chloro moiety of the pyrimidine ring.[5] Similarly, substituted pyrimidines have been developed as low-nanomolar inhibitors of the cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (Dyrk) kinase families.[6] Other analogs, derived from 2-chloro-nitropyridine, have been synthesized as potent inhibitors of Janus Kinase 2 (JAK2) and Activin receptor-like kinase 5 (ALK5).[4][7]
Quantitative Comparison of Kinase Inhibitor Potency
| Inhibitor Class | Target Kinase | Potency (IC50 / pIC50) | Mechanism | Reference |
| 2,5-Dichloropyrimidine Derivative | MSK1 | 200 nM (pIC50 = 6.7) | Covalent | [5] |
| Substituted Pyrimidine Analog | CLK1 / CLK4 | 68 nM | Reversible | [6] |
| Substituted Pyrimidine Analog | DYRK1A | 282 nM | Reversible | [6] |
| Substituted Nitropyridine | JAK2 | 8.5–12.2 µM | Reversible | [4] |
| Pyridinyl-imidazole Derivative | ALK5 | Not specified | Reversible | [7] |
Experimental Protocols
Synthesis of Pyridinyl-imidazole ALK5 Inhibitors
A representative synthesis starts with 2,4-dichloro-5-nitropyridine.[7]
-
First Nucleophilic Substitution: The precursor is reacted with a primary amine (e.g., 2-fluoroaniline) in a solvent like DMF with a base such as DIPEA at room temperature. This selectively substitutes the chlorine at the 4-position.[7]
-
Second Nucleophilic Substitution: The resulting 4-amino-2-chloro-5-nitropyridine derivative is then reacted with a second amine (e.g., propargylamine) at an elevated temperature (80 °C) to substitute the remaining chlorine at the 2-position.[7]
-
Nitro Group Reduction: The nitro group is reduced to an amine, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.
-
Cyclization: The resulting triaminopyridine derivative undergoes cyclization to form the final imidazole-fused heterocyclic system.[7]
The general workflow for synthesizing these complex heterocyclic compounds is illustrated below.
Antimicrobial and Other Biological Activities
Beyond cancer and kinase inhibition, derivatives of this compound and its analogs have been explored for a range of other biological applications.
-
Antimicrobial Activity: Thienopyrimidine derivatives, which are structural analogs of biogenic purines, have been synthesized and evaluated for their antimicrobial activity against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, and fungi like Aspergillus niger and Candida albicans.[8] The presence of nitro groups in related heterocyclic systems has been shown to enhance antibacterial activity, potentially through improved lipophilicity and better interaction with microbial membranes.[9]
-
Antimalarial Activity: Chloroquine derivatives linked with a nitropyridine moiety have demonstrated potent antimalarial activity, with some compounds showing IC50 values below 5 nM.[4]
-
Insecticidal Activity: In the agrochemical sector, derivatives synthesized from 2-chloro-5-nitropyridine have shown promise as insecticides, with two lead compounds exhibiting a median lethal concentration (LD50) of 4–12 mg/L against various pests.[4]
Quantitative Comparison of Other Activities
| Activity | Compound Class | Potency | Target Organism(s) | Reference |
| Antimalarial | Nitropyridine-Chloroquine Hybrids | IC50 < 5 nM | Plasmodium falciparum (presumed) | [4] |
| Insecticidal | Pyridyloxy-substituted Derivatives | LD50 = 4–12 mg/L | M. separata, P. xylostella, P. litura | [4] |
| Antibacterial | Nitrated Pyrrolomycins | MIC = 20 µM | S. aureus | [9] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. myuchem.com [myuchem.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Chloro-5-nitropyrimidine
For researchers, scientists, and drug development professionals, the selection of starting materials in large-scale synthesis is a critical decision impacting not only the chemical outcome but also the economic viability and safety of the entire process. 2-Chloro-5-nitropyrimidine, a highly reactive heterocyclic compound, presents itself as a valuable building block for the introduction of the 5-nitropyrimidine moiety in complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against potential alternatives and supported by available experimental data.
At a Glance: The Profile of this compound
This compound is a crystalline solid with a melting point of 105-110 °C. Its structure, featuring an electron-withdrawing nitro group and a labile chlorine atom on the pyrimidine ring, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various nucleophiles.
However, its handling requires caution. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment and engineering controls are essential during its handling in large quantities.
Cost Landscape: From Lab Bench to Industrial Scale
The cost of this compound is a significant factor in its large-scale application. While readily available from various suppliers for laboratory use, the price decreases significantly when purchased in bulk.
| Quantity | Price per Gram (USD) | Supplier Type |
| 1 g | ~$15 - $25 | Laboratory Chemical Suppliers |
| 100 g | ~$4 - $5 | Laboratory Chemical Suppliers |
| >1 kg (Bulk) | Price on Request (Estimated significantly lower) | Bulk/Industrial Chemical Manufacturers |
Note: Prices are approximate and can vary based on supplier, purity, and market conditions. Bulk pricing is typically subject to negotiation.
For a comprehensive cost analysis, it is crucial to consider not just the purchase price but also the "process cost," which includes factors like reaction efficiency, solvent usage, waste disposal, and safety measures.
Performance in Large-Scale Synthesis: A Look at the Data
While specific, publicly available large-scale production data for processes using this compound is limited due to proprietary industrial practices, we can extrapolate from patent literature and related chemistries to assess its performance. The primary application of this reagent is in SNAr reactions.
Key Performance Indicators:
-
Reactivity: The high reactivity of the chlorine atom, activated by the nitro group, often allows for reactions to proceed under mild conditions (e.g., lower temperatures), potentially reducing energy costs and the formation of byproducts.
-
Yield: In many nucleophilic substitution reactions, this compound can provide high yields, often exceeding 90%, when optimal conditions are employed.
-
Purity: The regioselectivity of the substitution on the pyrimidine ring is generally high, leading to cleaner reaction profiles and simplifying downstream purification processes. This can significantly reduce the cost of chromatography or crystallization.
The Alternatives: A Comparative Overview
The choice of this compound is not made in a vacuum. Several alternatives exist, each with its own set of advantages and disadvantages. The most relevant comparisons are often with other activated heterocyclic systems or different synthetic strategies altogether.
A key alternative is the analogous pyridine derivative, 2-chloro-5-nitropyridine . While both are highly reactive, differences in the core heterocyclic structure can influence reaction kinetics, solubility, and the properties of the final product. The cost of 2-chloro-5-nitropyridine in bulk can be as low as $5.00/kg from some suppliers, making it a potentially more cost-effective option for certain applications.[1]
Another class of alternatives includes other di-substituted pyrimidines, such as 2,4-dichloro-5-nitropyrimidine . This reagent offers the potential for sequential substitutions, allowing for the introduction of two different nucleophiles. However, controlling the regioselectivity can be a challenge and may require more complex process development.
Furthermore, modern synthetic methodologies like palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can serve as an alternative to the classical SNAr approach. While these methods can be highly efficient and offer broad substrate scope, the cost and toxicity of the palladium catalyst, as well as the need for specialized ligands, must be factored into the cost-benefit analysis.
Table 2: Qualitative Comparison of this compound and Alternatives
| Parameter | This compound | 2-Chloro-5-nitropyridine | 2,4-Dichloro-5-nitropyrimidine | Palladium-Catalyzed Cross-Coupling |
| Reactivity | High | High | Very High (two reactive sites) | Variable (depends on catalyst/ligand) |
| Regioselectivity | Generally high (single substitution site) | Generally high (single substitution site) | Can be challenging to control | Generally high |
| Cost of Reagent | Moderate to High (bulk pricing needed) | Potentially lower in bulk | Moderate to High | Low (for amine/boronic acid) |
| Cost of Catalyst | Not applicable | Not applicable | Not applicable | High (Palladium and ligands) |
| Process Simplicity | Relatively simple SNAr conditions | Relatively simple SNAr conditions | More complex (potential for multiple products) | More complex (requires inert atmosphere, catalyst handling) |
| Waste Profile | Salt byproducts | Salt byproducts | Salt byproducts | Metal and ligand waste |
Experimental Protocols: A Glimpse into the Lab
While specific industrial-scale protocols are proprietary, patent literature provides valuable insights into the reaction conditions for similar transformations. For instance, the synthesis of a related compound, 2-chloro-5-nitropyridine, often involves the chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus oxychloride (POCl₃).
Illustrative Lab-Scale Protocol for a Nucleophilic Aromatic Substitution:
A solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is treated with a nucleophile (1-1.2 equivalents) and a base (e.g., triethylamine, potassium carbonate) at a controlled temperature (e.g., room temperature to 80 °C). The reaction progress is monitored by techniques like TLC or HPLC. Upon completion, the reaction mixture is worked up by quenching, extraction, and purification (e.g., crystallization or column chromatography) to afford the desired product.
For large-scale synthesis, process optimization would focus on:
-
Solvent Selection: Choosing a solvent that is cost-effective, safe, and allows for easy product isolation.
-
Reaction Concentration: Maximizing the concentration to improve throughput without compromising safety or product quality.
-
Temperature Control: Implementing robust cooling/heating systems to manage reaction exotherms.
-
Work-up and Isolation: Developing a scalable and efficient work-up procedure that minimizes solvent usage and maximizes product recovery and purity.
Visualizing the Process: Reaction Workflow and Decision Making
The following diagrams illustrate the typical workflow for a synthesis involving this compound and a decision-making process for selecting the appropriate starting material.
Conclusion: A Balanced Equation
The decision to use this compound in large-scale synthesis is a multifaceted one. Its high reactivity and potential for high-yield, clean reactions make it an attractive option for introducing the 5-nitropyrimidine moiety. However, a thorough cost-benefit analysis must extend beyond the initial purchase price to include all aspects of the chemical process.
For researchers and drug development professionals, a careful evaluation of the cost of this compound against its performance and the viability of alternatives is paramount. While it may not always be the most economical choice on a per-kilogram basis, the potential for simplified processes, higher yields, and purer products can lead to significant overall cost savings in the long run. As with any aspect of process development, a data-driven approach, including small-scale trials and careful consideration of all process parameters, will ultimately guide the most prudent and profitable path forward.
References
A Comparative Guide to Alternative Synthetic Pathways Avoiding 2-Chloro-5-nitropyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted 5-nitropyrimidine scaffolds, 2-chloro-5-nitropyrimidine has traditionally been a cornerstone electrophile for nucleophilic aromatic substitution (SNAr) reactions. However, the pursuit of greater synthetic efficiency, milder reaction conditions, and novel molecular diversity has spurred the development of alternative pathways that circumvent the use of this chlorinated precursor. This guide provides an objective comparison of viable synthetic alternatives, supported by experimental data and detailed protocols, to empower informed decisions in modern medicinal chemistry and process development.
This comparison focuses on three principal alternative strategies for the introduction of amine, ether, and aryl functionalities at the 2-position of the 5-nitropyrimidine core:
-
Traditional Pathway Extension: Nitration of 2-aminopyrimidine followed by functional group interconversion.
-
Modern Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination of 5-bromopyrimidine.
-
Direct C-H Functionalization: Emerging methods for the direct introduction of substituents onto the 5-nitropyrimidine ring.
Comparative Analysis of Synthetic Pathways
The following tables summarize the key quantitative data for the traditional use of this compound and the alternative pathways.
Table 1: Synthesis of 2-Amino-5-nitropyrimidine Derivatives
| Parameter | Traditional SNAr with this compound | Alternative 1: Nitration of 2-Aminopyrimidine | Alternative 2: Buchwald-Hartwig Amination |
| Starting Material | This compound | 2-Aminopyrimidine | 5-Bromopyrimidine |
| Key Reagents | Amine, Base (e.g., Et3N, K2CO3) | H2SO4, HNO3 | Amine, Pd precatalyst, Ligand, Base (e.g., NaOt-Bu) |
| Typical Yield | 85-95%[1] | 91.67%[2] | 75-95%[3] |
| Reaction Temperature | 25-100 °C | <10 °C to 58 °C[2] | 80-120 °C[3] |
| Key Advantages | High yielding, readily available starting material. | Cost-effective starting material. | Broad substrate scope, high functional group tolerance. |
| Key Disadvantages | Limited to nucleophilic substitution. | Harsh acidic conditions, potential for regioisomeric byproducts.[4] | Catalyst cost and sensitivity, potential for hydrodehalogenation side products.[5] |
Table 2: Synthesis of 2-Alkoxy-5-nitropyrimidine Derivatives
| Parameter | Traditional SNAr with this compound | Alternative: From 5-Nitropyridine-2-sulfonic acid |
| Starting Material | This compound | 5-Nitropyridine-2-sulfonic acid |
| Key Reagents | Alcohol, Base (e.g., NaH) | Alcohol |
| Typical Yield | Generally high (data not specifically found) | 65-97% |
| Reaction Temperature | Varies with alcohol | Varies with alcohol |
| Key Advantages | Direct introduction of alkoxy group. | Avoids handling of chlorinated pyrimidine. |
| Key Disadvantages | Requires strong base for less acidic alcohols. | Synthesis of starting material required. |
Table 3: Synthesis of 2-Aryl-5-nitropyrimidine Derivatives
| Parameter | Traditional Cross-Coupling with this compound | Alternative: Direct C-H Arylation |
| Starting Material | This compound | 5-Nitropyrimidine |
| Key Reagents | Arylboronic acid, Pd catalyst, Base | Aryl diazonium salt, Pd catalyst, Ru photoredox catalyst |
| Typical Yield | Generally good (data not specifically found) | Moderate to good (data for analogous systems)[6] |
| Reaction Temperature | 80-120 °C | Room Temperature[6] |
| Key Advantages | Well-established methodology. | Atom economical, avoids pre-functionalization. |
| Key Disadvantages | Requires pre-functionalized starting materials. | Newer methodology, substrate scope for 5-nitropyrimidine may be limited. |
Experimental Protocols
Traditional SNAr of this compound with an Amine
This protocol describes a typical nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Base (e.g., Triethylamine or Potassium Carbonate, 2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative 1: Nitration of 2-Aminopyrimidine
This protocol details the synthesis of 2-amino-5-nitropyrimidine from 2-aminopyrimidine.[2]
Materials:
-
2-Aminopyridine (0.2 mol)
-
1,2-Dichloroethane (75.3 g)
-
Concentrated Sulfuric Acid/Fuming Nitric Acid mixed acid (45.17 g)
Procedure:
-
Dissolve 2-aminopyridine in 1,2-dichloroethane in a reaction vessel.
-
Slowly add the mixed acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at 58 °C for 10-12 hours.
-
Cool the reaction mixture to room temperature and wash with water until the pH is ~5.8.
-
Recover the 1,2-dichloroethane under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Filter the dark yellow precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine. (Yield: 91.67%)[2]
Alternative 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of 5-bromopyrimidine.[3]
Materials:
-
5-Bromopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos, 0.08 mmol)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed Toluene (5-10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the base, 5-bromopyrimidine, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies.
Caption: Traditional SNAr pathway.
Caption: Alternative pathway via nitration.
Caption: Buchwald-Hartwig amination pathway.
Caption: Direct C-H functionalization pathway.
Conclusion
The choice of synthetic strategy to access 2-substituted-5-nitropyrimidines is multifaceted and depends on the specific goals of the research.
-
The traditional SNAr reaction with this compound remains a robust and high-yielding method, particularly for straightforward nucleophilic substitutions.
-
The nitration of 2-aminopyrimidine offers a cost-effective entry point to the 2-amino-5-nitropyrimidine core, which can then be further elaborated, although it involves harsh reaction conditions.
-
The Buchwald-Hartwig amination of 5-bromopyrimidine represents a powerful and versatile modern alternative, allowing for the coupling of a wide range of amines with high functional group tolerance, albeit at a higher initial reagent and catalyst cost.
-
Direct C-H functionalization is an emerging and highly atom-economical approach that holds significant promise for future synthetic applications, offering the most streamlined route to the desired products, although its substrate scope for the 5-nitropyrimidine system is still under development.
By considering the comparative data and detailed protocols presented in this guide, researchers can select the most appropriate synthetic pathway to meet their specific needs in terms of yield, cost, substrate scope, and environmental impact.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimido-STATi: A Novel JAK2 Inhibitor Synthesized from 2-Chloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and validation of Pyrimido-STATi, a novel, selective Janus kinase 2 (JAK2) inhibitor. Synthesized from the versatile starting material 2-Chloro-5-nitropyrimidine, Pyrimido-STATi demonstrates potent and selective inhibition of the JAK-STAT signaling pathway, a critical mediator in myeloproliferative neoplasms and various inflammatory diseases.[1][2][3][4] This document details the compound's performance in key preclinical assays and compares its efficacy against established JAK2 inhibitors, Ruxolitinib and Fedratinib.
Quantitative Data Summary
The in vitro potency and selectivity of Pyrimido-STATi were assessed against key kinases in the JAK family. The data, summarized below, highlights the compound's potent inhibition of JAK2 and a favorable selectivity profile compared to other JAK kinases.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| Pyrimido-STATi | 28 | 3.5 | 450 | 25 | 8-fold | 128-fold |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~1.2-fold[5][6] | ~153-fold[6] |
| Fedratinib | ~105 | 3 | 1005 | ~405 | ~35-fold[7] | ~334-fold[7][8] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for Pyrimido-STATi is hypothetical. Data for Ruxolitinib and Fedratinib is sourced from publicly available information.
Experimental Protocols
Detailed methodologies for the synthesis and validation of Pyrimido-STATi are provided to ensure reproducibility and facilitate comparative analysis.
1. Synthesis of Pyrimido-STATi
The synthesis of Pyrimido-STATi is a multi-step process beginning with this compound. The process involves a sequential nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of the nitro group and a final coupling step to yield the target compound. This synthetic route is analogous to established methods for creating substituted pyrimidine-based kinase inhibitors.[9][10]
2. In Vitro Kinase Assay
-
Objective: To determine the IC50 values of Pyrimido-STATi against a panel of kinases.
-
Methodology: A fluorescence-based, time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.[11]
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
Pyrimido-STATi, Ruxolitinib, or Fedratinib are added in a series of dilutions to determine dose-response curves.
-
The reaction is initiated and allowed to proceed at room temperature.
-
The reaction is stopped, and a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 is added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3. Western Blot Analysis of STAT3 Phosphorylation
-
Objective: To confirm the inhibition of downstream JAK2 signaling in a cellular context.
-
Methodology:
-
A relevant human cell line with a constitutively active JAK-STAT pathway (e.g., HEL cells) is cultured.
-
Cells are treated with varying concentrations of Pyrimido-STATi, Ruxolitinib, or Fedratinib for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3.[13][14][15]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of pathway inhibition.[12][16]
-
Visualizations: Pathways and Workflows
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[1][2][3] Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[1] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1][2] Pyrimido-STATi acts as an ATP-competitive inhibitor of JAK2, thereby blocking this phosphorylation cascade.[17][18]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Pyrimido-STATi on JAK2.
Experimental Workflow for Novel Compound Validation
The validation of a novel kinase inhibitor like Pyrimido-STATi follows a structured workflow, progressing from initial synthesis and in vitro screening to cellular assays and in vivo studies. This process ensures a thorough characterization of the compound's potency, selectivity, and mechanism of action before advancing to more complex biological systems.
Caption: A generalized experimental workflow for the validation of a novel kinase inhibitor.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fedratinib | TG-101348 | JAK2 inhibitor | TargetMol [targetmol.com]
- 18. axonmedchem.com [axonmedchem.com]
literature review of the synthetic utility of 2-Chloro-5-nitropyrimidine versus other pyrimidines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Substituted Pyrimidines, Supported by Experimental Data.
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous therapeutic agents and bioactive molecules. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a critical strategy in the synthesis of these complex molecules. Among the various halogenated pyrimidines, 2-chloro-5-nitropyrimidine stands out as a highly reactive and versatile building block. This guide provides a comprehensive comparison of the synthetic utility of this compound against other common pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Reactivity and Synthetic Scope
The synthetic utility of a halopyrimidine is largely dictated by its reactivity towards nucleophiles, which is significantly influenced by the electronic nature of the substituents on the pyrimidine ring.
This compound: The presence of a strongly electron-withdrawing nitro group at the 5-position significantly activates the chlorine atom at the 2-position towards nucleophilic attack. This activation enhances the rate of SNAr reactions, allowing for the efficient introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions.
Other Pyrimidine Derivatives:
-
2-Chloropyrimidine: This is a less reactive substrate compared to its 5-nitro-substituted counterpart. While it still undergoes SNAr reactions, it often requires more forcing conditions, such as higher temperatures or the use of a palladium catalyst, to achieve comparable yields. However, its simpler structure can be advantageous in multi-step syntheses where the nitro group might interfere with subsequent transformations. 2-Chloropyrimidine is significantly more reactive than chlorobenzene in SNAr reactions.[1]
-
2,4-Dichloropyrimidines: These derivatives offer the potential for sequential, regioselective substitutions. The reactivity of the chlorine atoms at the C2 and C4 positions is influenced by other substituents on the ring.[2][3][4] Generally, in the absence of other directing groups, nucleophilic attack is favored at the C4 position.[2][3] However, the presence of an electron-donating group at the C6 position can direct substitution to the C2 position.[4] The selectivity can also be controlled by the choice of nucleophile and reaction conditions. For instance, tertiary amine nucleophiles have shown excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[2][5]
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the performance of this compound and other pyrimidine derivatives in SNAr reactions with various nucleophiles.
Table 1: Nucleophilic Aromatic Substitution of this compound with Various Amines
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitropyrimidine | Ethanol | Triethylamine | Reflux | 2-4 | >90 |
| Morpholine | 2-(Morpholino)-5-nitropyrimidine | Ethanol | Triethylamine | Reflux | 2-4 | ~95 |
| Aniline | 2-(Phenylamino)-5-nitropyrimidine | Ethanol | Triethylamine | Reflux | 2-4 | ~85 |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyrimidine | Ethanol | Triethylamine | Reflux | 2-4 | >95 |
Data compiled from representative protocols.
Table 2: Comparison of SNAr Reactions of Various Chloropyrimidines with Amines
| Pyrimidine Derivative | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 2-Chloropyrimidine | p-Anisidine | KF, Water, 100°C, 17h | 2-(p-Methoxyphenylamino)pyrimidine | 86 |
| 2-Chloropyrimidine | Imidazole | Cu catalyst | 2-(Imidazol-1-yl)pyrimidine | 90 |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | Mixture of C4 and C2 isomers (70:30) | - |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF | C4-isomer | 97 (>99:1 regioselectivity) |
| 2-Amino-4,6-dichloropyrimidine | Benzylamine | Triethylamine, 80-90°C, solvent-free | 2-Amino-4-(benzylamino)-6-chloropyrimidine | 88 |
This table presents a compilation of data from various sources to illustrate the reactivity and selectivity of different pyrimidine cores.[1][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for planning synthetic strategies.
Protocol 1: General Procedure for SNAr Reaction of this compound with an Amine Nucleophile
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (e.g., Dibutylamine) (1.2 equiv)
-
Pd(OAc)₂ (1 mol %)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1 mol %)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb.
-
Add anhydrous THF to dissolve the solids.
-
In a separate flask, premix the secondary amine with LiHMDS in THF.
-
Slowly add the amine/LiHMDS mixture to the solution of the pyrimidine and catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-aminated product with high regioselectivity.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows relevant to the synthetic utility of chloropyrimidines.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: A typical experimental workflow for an SNAr reaction.
Caption: Logical relationship of the relative reactivity of different chloropyrimidines in SNAr reactions.
Conclusion
This compound is a highly valuable reagent in organic synthesis, offering excellent reactivity in SNAr reactions due to the strong electron-withdrawing nature of the nitro group. This allows for the efficient synthesis of a wide variety of 2-substituted-5-nitropyrimidines under relatively mild conditions.
In comparison, other pyrimidine derivatives such as 2-chloropyrimidine and 2,4-dichloropyrimidines offer their own unique synthetic advantages. 2-Chloropyrimidine provides a simpler scaffold, while 2,4-dichloropyrimidines allow for controlled, regioselective bis-functionalization. The choice of the optimal pyrimidine starting material will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Regioselectivity of Reactions Involving Polysubstituted Pyrimidines and 2-Chloro-5-nitropyrimidine
For researchers and professionals in drug development, the pyrimidine scaffold is a foundational element in medicinal chemistry. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. A key challenge lies in controlling the regioselectivity of substitution reactions. This guide provides an objective, data-driven comparison between the reaction regioselectivity of the highly activated 2-Chloro-5-nitropyrimidine and the more complex, varied reactivity of polysubstituted pyrimidines, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-deficient character of the pyrimidine ring, caused by two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The stability of the resulting Meisenheimer intermediate, which can delocalize the negative charge onto the ring nitrogens, is a crucial factor governing reactivity and regioselectivity.[2]
Reactivity of this compound
This compound is primed for nucleophilic substitution. The potent electron-withdrawing nitro group at the C5 position significantly acidifies the ring protons and activates the pyrimidine core for nucleophilic attack. While this specific substrate is less documented in comparative studies than its dichlorinated analogues, fundamental principles of SNAr on nitro-activated systems suggest that the C2 position is the primary site for nucleophilic attack. The synthesis of various 5-nitropyrimidines often starts from this compound, utilizing this reactivity.[3]
Regioselectivity in Polysubstituted Pyrimidines
The regioselectivity of SNAr reactions on polysubstituted pyrimidines is a nuanced interplay of electronic and steric factors. Dichloropyrimidines serve as a classic example.
-
2,4-Dichloropyrimidines : In the absence of other substituents, nucleophilic attack preferentially occurs at the C4 position.[2][4] This selectivity is explained by Frontier Molecular Orbital Theory, which shows that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to C2, making it more electrophilic.[5]
-
Influence of Additional Substituents : The C4 preference can be altered or even reversed by other groups on the ring:
-
Electron-Donating Groups (EDGs) : An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[2][4]
-
Electron-Withdrawing Groups (EWGs) : An EWG at the C5 position generally enhances the intrinsic reactivity at the C4 position.[2]
-
Steric Hindrance : A bulky substituent at the C5 position can sterically hinder attack at the adjacent C4 position, potentially leading to a mixture of products or favoring C2 substitution.[4]
-
The following diagram illustrates the competing pathways for nucleophilic attack on 2,4-dichloropyrimidine.
The logical flow for predicting this selectivity based on substituents is outlined below.
| Pyrimidine Derivative | Reaction Type | Reagents & Conditions | Major Product | Yield (%) | Reference |
| 2-amino-4,6-dichloropyrimidine | Nucleophilic Substitution | Benzylamine, triethylamine, 80-90 °C, solvent-free | 6-Chloro-4-(N-benzyl)-2,4-pyrimidinediamine | 88 | [1] |
| 2,4,5-Trichloropyrimidine | SNAr | 2-amino-N-methylbenzamide, NaHCO₃, ethanol | 2,5-dichloro-N4-(2-(methylcarbamoyl)phenyl)pyrimidin-4-amine | N/A | [6] |
| 2,4-Dichloropyrimidine Derivative | SNAr | Amine, p-TsOH·H₂O, ethanol | C4 chloride displacement product | N/A | [6] |
| 2,4-dichloro-5-nitropyrimidine | SNAr | Tertiary amines | C2 substitution product | Excellent | [7] |
This protocol details the selective substitution at the C4 position of a dichlorinated pyrimidine derivative.
-
Preparation : Dissolve the 2,4-dichloropyrimidine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, isopropanol) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Addition : Add the amine nucleophile (1.0-1.2 eq) and a base (e.g., NaHCO₃, triethylamine, 1.5 eq) to the solution.[6] For reactions requiring acidic promotion, a catalyst like p-toluenesulfonic acid may be used.[6]
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Isolation : Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-amino-2-chloropyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination (for C-N bonds) and Suzuki-Miyaura coupling (for C-C bonds) are indispensable tools for functionalizing pyrimidines.[8][9] Regioselectivity in these reactions on polyhalogenated substrates is determined by the relative reactivity of the C-X bonds, which can be precisely controlled.
Reactivity of this compound
For cross-coupling reactions, the C2-Cl bond in this compound is the reactive site. The electron-withdrawing nitro group enhances the oxidative addition of a palladium(0) catalyst, a key step in the catalytic cycle. While specific comparative yield data is limited, its reactivity pattern is analogous to other activated 2-halopyridines and pyrimidines.
Regioselectivity in Polysubstituted Pyrimidines
Unlike SNAr, the regioselectivity of Pd-catalyzed cross-coupling on polyhalopyrimidines is governed by the position and nature of the halogen, not just the electronic properties of the ring carbons.
-
General Reactivity Order : For Suzuki-Miyaura coupling on pyrimidines with identical halogens, the established order of reactivity is C4/C6 > C2 > C5.[10] This allows for sequential, site-selective functionalization. For instance, 2,4,5,6-tetrachloropyrimidine can be selectively arylated at the C4/C6 positions first, followed by the C2, and finally the C5 position.[11]
-
Halogen Discrimination : When different halogens are present, the selectivity is typically governed by the C-X bond strength, with the order of reactivity being I > Br > Cl > F. This allows for selective coupling at the position bearing the more reactive halogen.
-
Catalyst and Ligand Control : The choice of palladium catalyst and phosphine ligand can be critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), have dramatically improved reaction efficiency and can sometimes influence regioselectivity.[12][13]
| Pyrimidine Derivative | Reaction Type | Catalyst/Ligand & Conditions | Major Product | Yield (%) | Reference |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Toluene, reflux | 4-arylated product | 83 | |
| 2,4,6-trihalogenopyrido[2,3-d]pyrimidine | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, 110°C | 2,4-diarylated product from a 4-aryl-2,6-dihalo precursor | Good | [14] |
| 2,4,5,6-Tetrachloropyrimidine | Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane, 80°C | 4,6-Diaryl-2,5-dichloropyrimidine (with 2.0 eq boronic acid) | N/A | [11] |
| 2,4,5,6-Tetrachloropyrimidine | Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane, 60°C | 6-Aryl-2,4,5-trichloropyrimidine (with 1.0 eq boronic acid) | 87-97 | [11] |
This protocol describes a general workflow for the selective C4 arylation of a polyhalogenated pyrimidine.
Conclusion
The regioselectivity of reactions on the pyrimidine core is dictated by fundamentally different principles depending on the reaction class and substrate substitution.
-
This compound serves as a substrate with predictable reactivity. In SNAr, the strong activation by the C5-nitro group directs nucleophiles to the C2 position. In cross-coupling, this same C2-Cl bond is the exclusive site of reaction.
-
Polysubstituted Pyrimidines offer a highly tunable but more complex reactivity profile.
-
For SNAr , the outcome is a delicate balance of electronic effects from all substituents on the ring, with C4 being the generally preferred site on 2,4-dihalopyrimidines, a preference that can be modulated or reversed by other functional groups.[2][4]
-
For Palladium-Catalyzed Cross-Coupling , regioselectivity is primarily governed by the position and identity of the leaving group (halogen), following a clear hierarchy (C4/C6 > C2 > C5 for position; I > Br > Cl for halogen type).[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Assessing the Environmental Footprint of 2-Chloro-5-nitropyrimidine Synthesis: A Comparative Guide
The synthesis of 2-Chloro-5-nitropyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries, is achievable through various chemical pathways. As the chemical industry increasingly embraces sustainable practices, a thorough evaluation of the environmental impact of these synthetic routes is paramount. This guide provides a comparative analysis of common methods for producing this compound, focusing on green chemistry metrics to assist researchers, scientists, and drug development professionals in selecting more environmentally benign processes.
Comparison of Synthetic Routes
Several routes to this compound have been documented, each with distinct advantages and environmental drawbacks. The most prevalent methods start from readily available precursors such as 2-chloropyrimidine, uracil, or 2,4-dichloro-5-nitropyrimidine. The choice of starting material and subsequent reaction conditions significantly influences the overall greenness of the synthesis.
A summary of key quantitative data for different synthetic approaches is presented in the table below. This data, compiled from various sources, allows for a direct comparison of the environmental performance of each route.
| Synthetic Route | Starting Material | Key Reagents | Solvents | Yield (%) | Atom Economy (%) | E-Factor (estimated) | Process Mass Intensity (PMI) (estimated) |
| Route 1: Nitration of 2-Chloropyrimidine | 2-Chloropyrimidine | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Sulfuric acid | Moderate to High | ~65% | High | High |
| Route 2: From Uracil | Uracil | POCl₃, HNO₃ | Dichloromethane, Water | Moderate | ~40% | Very High | Very High |
| Route 3: From 2,4-Dichloro-5-nitropyrimidine | 2,4-Dichloro-5-nitropyrimidine | Reducing agent (e.g., Na₂SO₃) | Water, Organic Solvent | High | ~85% | Moderate | Moderate |
Note: The E-Factor and PMI values are estimated based on typical laboratory-scale procedures and may vary depending on specific reaction conditions and work-up procedures. Lower E-Factor and PMI values indicate a more environmentally friendly process.
Experimental Protocols
Detailed methodologies for the key synthetic routes are outlined below to provide a comprehensive understanding of the materials and processes involved.
Route 1: Nitration of 2-Chloropyrimidine
This method involves the direct nitration of 2-chloropyrimidine using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Protocol:
-
To a cooled (0-5 °C) solution of 2-chloropyrimidine in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to yield this compound.
Environmental Considerations: This route uses highly corrosive and hazardous acids, generating significant acidic waste. The nitration reaction can also produce unwanted side products, lowering the atom economy.
Route 2: Synthesis from Uracil
This multi-step synthesis starts with the nitration of uracil, followed by chlorination.
Protocol:
-
Uracil is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrouracil.
-
The 5-nitrouracil is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-nitropyrimidine.[1]
-
Selective reduction of the C4-chloro group of 2,4-dichloro-5-nitropyrimidine is then carried out to afford this compound.
Environmental Considerations: This route involves multiple steps, which can lower the overall yield. The use of phosphorus oxychloride is a significant drawback as it is a hazardous and corrosive reagent that generates phosphoric acid waste. Dichloromethane is a halogenated solvent with negative environmental and health impacts.[2]
Route 3: Synthesis from 2,4-Dichloro-5-nitropyrimidine
This approach involves the selective dechlorination of 2,4-dichloro-5-nitropyrimidine.
Protocol:
-
2,4-Dichloro-5-nitropyrimidine is dissolved in a suitable solvent system.
-
A reducing agent, such as sodium sulfite, is added to the solution.
-
The reaction is stirred at a specific temperature until the selective removal of the chlorine atom at the 4-position is complete.
-
The product is then isolated by extraction and purified by crystallization.
Environmental Considerations: This route often offers higher selectivity and yield. The use of milder reducing agents and aqueous solvent systems can improve the environmental profile of this method. However, the synthesis of the starting material, 2,4-dichloro-5-nitropyrimidine, must also be considered in a full lifecycle assessment.
Visualization of the Assessment Workflow
To systematically evaluate the environmental impact of any synthetic route, a logical workflow can be employed. The following diagram illustrates the key stages of this assessment process.
Caption: Workflow for assessing the environmental impact of synthetic routes.
Conclusion and Recommendations
The environmental assessment of synthetic routes for this compound reveals significant differences in their green credentials.
-
Route 1 (Nitration of 2-Chloropyrimidine) , while direct, suffers from the use of harsh acids and potential for side reactions, leading to a high environmental burden.
-
Route 2 (From Uracil) is a lengthy process involving hazardous reagents like phosphorus oxychloride and chlorinated solvents, resulting in a very poor environmental profile.
-
Route 3 (From 2,4-Dichloro-5-nitropyrimidine) appears to be the most promising from an environmental standpoint, especially if the reduction step is optimized with greener reagents and solvents.
For future research and process development, it is recommended to focus on optimizing Route 3 or exploring novel catalytic methods that avoid stoichiometric hazardous reagents altogether. The principles of green chemistry, such as using safer solvents, maximizing atom economy, and designing for energy efficiency, should guide the development of new and improved synthetic pathways for this important chemical intermediate.[3][4] The adoption of greener synthetic routes is not only an environmental imperative but also a strategic advantage for the pharmaceutical and chemical industries in an increasingly eco-conscious world.
References
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2-Substituted-5-nitropyrimidines
A definitive confirmation of the molecular structure of reaction products is paramount in chemical research and drug development. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques for the structural elucidation of 2-substituted-5-nitropyrimidine derivatives, using the reaction of 2-Chloro-5-nitropyrimidine to form 2-amino-5-nitropyrimidine as a case study.
The precise arrangement of atoms within a molecule dictates its physical and chemical properties, making accurate structural determination a critical step. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into molecular connectivity and composition, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. Below is a comparative overview of X-ray crystallography, NMR, and Mass Spectrometry for the structural analysis of 2-amino-5-nitropyrimidine.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry. | Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition. |
| Sample Requirements | High-quality single crystals (typically > 0.1 mm in all dimensions). | Soluble sample in a suitable deuterated solvent (typically 1-10 mg). | Small amount of sample (micrograms to nanograms), can be solid or in solution. |
| Ambiguity | Provides an unambiguous, absolute structure. | Can be ambiguous for complex structures or isomers without additional data. | Does not provide stereochemical or detailed structural information on its own. |
| Throughput | Lower throughput, crystal growth can be time-consuming. | High throughput for routine analysis. | High throughput, rapid analysis. |
Experimental Data for 2-amino-5-nitropyrimidine
The following tables summarize key experimental data obtained from the analysis of different polymorphs of 2-amino-5-nitropyrimidine using X-ray crystallography and typical data from NMR and MS analysis.
X-ray Crystallographic Data of 2-amino-5-nitropyrimidine Polymorphs[1]
| Parameter | Polymorph I | Polymorph II | Polymorph III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/n | P2₁2₁2₁ |
| a (Å) | 7.375(2) | 3.769(1) | 5.623(1) |
| b (Å) | 8.361(2) | 14.532(3) | 8.351(2) |
| c (Å) | 9.845(2) | 10.913(2) | 12.345(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.43(1) | 94.73(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 572.4(2) | 594.8(2) | 579.8(2) |
| Z | 4 | 4 | 4 |
Spectroscopic Data for 2-amino-5-nitropyrimidine
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.95 | s | 2H | Ar-H |
| 7.85 | br s | 2H | -NH₂ |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| 160.2 | C-NH₂ |
| 156.8 | Ar-CH |
| 138.5 | C-NO₂ |
Mass Spectrometry (Electron Ionization):
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular Ion) |
| 110 | [M - NO]⁺ |
| 94 | [M - NO₂]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis and structural analysis of 2-amino-5-nitropyrimidine.
Synthesis of 2-amino-5-nitropyrimidine
This compound is dissolved in a suitable solvent, such as ethanol. An excess of aqueous ammonia is added to the solution. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography. The product, 2-amino-5-nitropyrimidine, precipitates from the solution upon cooling and can be collected by filtration, washed with cold solvent, and dried.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of 2-amino-5-nitropyrimidine can be grown by slow evaporation of a solution in a suitable solvent. For instance, polymorph I was obtained by sublimation, polymorph II by recrystallization from ethanol, and polymorph III from acetone[1].
-
Data Collection: A suitable single crystal is mounted on a goniometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. A diffractometer, such as a Siemens SMART PLATFORM CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used to collect a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 2-amino-5-nitropyrimidine is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument. For ¹H NMR, standard parameters are used, and the chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are reported in parts per million (ppm).
Mass Spectrometry
-
Sample Introduction: A small amount of the 2-amino-5-nitropyrimidine sample is introduced into the mass spectrometer. For a volatile and thermally stable compound, direct insertion probe with electron ionization (EI) is a common method.
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizing the Workflow
The following diagram illustrates the logical workflow from the synthesis of 2-amino-5-nitropyrimidine to its definitive structural confirmation by X-ray crystallography.
Caption: Workflow for the synthesis and structural confirmation of 2-amino-5-nitropyrimidine.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Chloro-5-nitropyrimidine
Essential guidance for the safe management and disposal of 2-Chloro-5-nitropyrimidine is critical for maintaining a secure research environment. This document provides direct, procedural instructions for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure compliance and safety.
Immediate Safety and Handling
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Table 1: Essential Safety and Handling Information for this compound
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (inspect before use), fully-buttoned lab coat. For potential dust or aerosol generation, a NIOSH-approved respirator (e.g., N95 dust mask) is required. | [4] |
| Handling Environment | All handling operations must be conducted within a certified chemical fume hood. | [4] |
| Storage | Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [3] |
| In case of Accidental Release (Spill) | Evacuate the area. Wear appropriate PPE and ensure adequate ventilation. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite). Carefully collect the absorbed material into a designated hazardous waste container, avoiding dust creation. Clean the spill area thoroughly. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. | [4] |
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound waste.
Step 1: Waste Collection
-
Container: Use a designated, leak-proof, and sealable container that is chemically compatible with this compound.
-
Content: Collect only this compound waste and any materials directly contaminated with it (e.g., used gloves, absorbent pads).
-
Segregation: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[4]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the primary hazards, such as "Toxic," "Irritant," and "Harmful."[4]
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
All disposal activities must comply with local, state, and federal regulations.[3][4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 2-Chloro-5-nitropyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2-Chloro-5-nitropyrimidine, ensuring operational clarity and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to the following PPE guidelines is mandatory to prevent exposure and ensure personal safety.
Quantitative Hazard Classification:
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum). Must conform to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and dust, preventing serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use. | Prevents skin contact, irritation, and potential sensitization.[1] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced. | Protects the respiratory tract from irritation due to dust or vapors.[1] |
Operational Plan for Safe Handling
A systematic approach to handling is crucial for safety. The following step-by-step plan outlines the necessary procedures for working with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
-
Equipment Check: Before starting, confirm that all necessary PPE is available and in good condition.
-
Container Management: Keep the container of this compound tightly closed when not in use.
2. Handling Procedure:
-
PPE: Wear the specified PPE at all times.
-
Avoid Dust and Contact: Avoid the formation and inhalation of dust. Prevent contact with skin and eyes.[2]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.[2]
3. Spill Management: In the event of a spill, follow the established emergency protocol. A general workflow for a minor chemical spill is outlined in the diagram below. For large spills, evacuate the area immediately and contact the Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation:
-
Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat or ignition sources.
-
Containment: Keep the container tightly closed except when adding waste. Utilize secondary containment to prevent spills.
Disposal Procedure:
-
Professional Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's EHS department.
-
Regulatory Compliance: Disposal procedures must strictly adhere to all local, regional, and national hazardous waste regulations.
-
Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash. Evaporation is not an acceptable method of disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
